molecular formula C10H20NO2 B1365119 4-Methoxy-tempo

4-Methoxy-tempo

Cat. No.: B1365119
M. Wt: 186.27 g/mol
InChI Key: SFXHWRCRQNGVLJ-UHFFFAOYSA-N
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Description

4-methoxy-TEMPO is a member of the class of aminoxyls that is TEMPO carrying a methoxy substituent at position 4. It has a role as a radical scavenger, an autophagy inducer and an apoptosis inducer. It is a member of aminoxyls, a member of piperidines and an ether. It derives from a TEMPO.

Properties

Molecular Formula

C10H20NO2

Molecular Weight

186.27 g/mol

InChI

InChI=1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3

InChI Key

SFXHWRCRQNGVLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OC)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Methoxy-TEMPO, is a stable nitroxide radical that has garnered significant attention across various scientific disciplines.[1][2] Its unique stable radical nature makes it a versatile tool in organic synthesis, polymer chemistry, and biomedical research.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Physical Properties

This compound is an orange solid at room temperature.[2] It is known to be soluble in a variety of organic solvents. A summary of its key physical properties is presented in the tables below.

Table 1: General Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₂₀NO₂[3][4]
Molecular Weight 186.27 g/mol [3]
Appearance Orange solid[2]
Melting Point 40 - 44 °C[2][5]
CAS Number 95407-69-5[3][4]
Table 2: Solubility Data
SolventSolubility
WaterInsoluble
MethanolSoluble
EthanolSoluble
AcetoneSoluble
ChloroformSoluble
DichloromethaneSoluble

Chemical Properties

The chemical reactivity of this compound is dominated by the presence of the nitroxide radical. This functional group allows it to act as a potent radical scavenger and a catalyst in various chemical transformations.

Table 3: Spectroscopic Data
TechniqueExpected Peaks/Signals
FTIR (cm⁻¹) C-H stretching (aliphatic): ~2850-3000 cm⁻¹C-O stretching (ether): ~1050-1150 cm⁻¹N-O stretching (nitroxide): ~1350 cm⁻¹
¹H NMR (ppm) Due to its paramagnetic nature, sharp, well-resolved ¹H NMR spectra are not typically obtained. Broadened signals are expected.
¹³C NMR (ppm) Signals for the piperidine ring carbons, the four methyl groups, and the methoxy group are expected. The methoxy carbon typically appears around 55-60 ppm.[6][7]
UV-Vis (nm) A broad absorption band in the visible region, characteristic of nitroxide radicals, is expected around 430-470 nm.[8]
Table 4: Electrochemical Data

The electrochemical behavior of this compound is characterized by a reversible one-electron oxidation to the corresponding oxoammonium cation.

PropertyValueConditions
Redox Couple Nitroxide / Oxoammonium Cation-
Redox Potential (E½) ~ +0.6 to +0.8 V vs. Ag/AgClIn acetonitrile

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute for a preliminary determination.

  • A second, more accurate determination is performed with a fresh sample, heating at a rate of 1-2 °C per minute as the temperature approaches the previously determined melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively and quantitatively.

Procedure (Qualitative):

  • Approximately 10 mg of this compound is added to 1 mL of the solvent in a test tube.

  • The mixture is agitated at room temperature for 1-2 minutes.

  • Visual inspection determines if the solid has dissolved.

Spectroscopic Analysis

An FTIR spectrum can be obtained using the KBr pellet method.

Procedure:

  • A small amount of this compound is finely ground with anhydrous potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.[1]

Due to the paramagnetic nature of this compound, standard NMR techniques will result in significantly broadened signals. Electron Paramagnetic Resonance (EPR) spectroscopy is the more appropriate technique for studying this compound.

The UV-Vis absorption spectrum of this compound can be recorded in a suitable organic solvent.

Procedure:

  • A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., acetonitrile).

  • The spectrum is recorded using a UV-Vis spectrophotometer, scanning from approximately 200 to 800 nm.

  • The wavelength of maximum absorbance (λmax) is determined.

Cyclic Voltammetry

The redox potential of this compound can be determined by cyclic voltammetry.

Procedure:

  • A solution of this compound (e.g., 1 mM) is prepared in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

  • The cyclic voltammogram is recorded using a three-electrode system (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

  • The potential is swept from an initial value where no reaction occurs to a potential sufficient to oxidize the nitroxide, and then back to the initial potential.

  • The half-wave potential (E½), which is an approximation of the standard redox potential, is determined from the average of the anodic and cathodic peak potentials.[9]

Key Applications and Signaling Pathways

This compound's unique properties lend it to several important applications, particularly as a catalyst for selective oxidation and as a scavenger of reactive oxygen species (ROS).

Catalytic Oxidation of Alcohols

This compound is an effective catalyst for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. The catalytic cycle involves the in-situ generation of the active oxidant, the oxoammonium cation.

G cluster_0 Catalytic Cycle of TEMPO-mediated Alcohol Oxidation TEMPO This compound (Radical) Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction Alcohol Primary Alcohol (R-CH2OH) Oxoammonium->Alcohol Oxidizes Hydroxylamine->TEMPO Oxidation Aldehyde Aldehyde (R-CHO) Cooxidant_ox Co-oxidant (Oxidized) Cooxidant_red Co-oxidant (Reduced) Cooxidant_red->TEMPO Regeneration G cluster_1 This compound in Mitigating Oxidative Stress Cellular_Stress Cellular Stressors (e.g., UV, Pollutants) ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Cellular_Stress->ROS Generates Oxidative_Damage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->Oxidative_Damage Causes Neutral_Product Neutral Product Methoxy_TEMPO This compound Methoxy_TEMPO->ROS Scavenges Methoxy_TEMPO->Neutral_Product Forms

References

4-Methoxy-TEMPO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Versatile Nitroxide Radical

For researchers, scientists, and professionals in drug development, 4-Methoxy-TEMPO (4-methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy) has emerged as a compound of significant interest. This stable nitroxide radical finds diverse applications, from a catalyst in organic synthesis to a valuable tool in biological studies investigating oxidative stress. This technical guide provides a comprehensive overview of its core properties, experimental protocols, and mechanisms of action.

Core Properties of this compound

This compound is a derivative of the well-known radical scavenger TEMPO. The addition of a methoxy group at the 4-position modifies its chemical properties, influencing its reactivity and applications.

PropertyValueCitations
CAS Number 95407-69-5[1][2]
Molecular Formula C₁₀H₂₀NO₂[1][2]
Molecular Weight 186.27 g/mol [1][2]
Appearance Orange solid
Melting Point 40.5-44 °C[1]
Storage 2-8°C, protected from light[1]

Applications in Research and Development

The unique properties of this compound make it a versatile tool in various scientific fields.

  • Organic Synthesis: It is commonly employed as a catalyst for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[3][4][5] This method is valued for its mild reaction conditions and high chemoselectivity.

  • Radical Scavenging and Oxidative Stress Studies: As a stable free radical, this compound is effective in scavenging other free radicals, making it a valuable probe in studies related to oxidative stress, aging, and various diseases.[6] Its ability to selectively scavenge reactive oxygen species (ROS) allows researchers to investigate cellular mechanisms and potential therapeutic interventions.[6]

  • Polymer Chemistry: It serves as a spin label for studying molecular dynamics, enabling scientists to monitor the behavior of polymers under different conditions.[6]

  • Medicinal Chemistry: The radical-scavenging properties of this compound are being explored for potential therapeutic applications, particularly in the development of new treatments for diseases linked to oxidative damage.[6]

Signaling Pathway Modulation

Recent studies have highlighted the ability of this compound to modulate key cellular signaling pathways, providing insights into its biological effects.

MAPK Signaling Pathway

In human hepatoma HepG2 cells, this compound has been shown to induce cytotoxicity, autophagy, and DNA damage through the generation of reactive oxygen species (ROS) and the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it leads to the phosphorylation of JNK, ERK1/2, and p38 MAPKs.

MAPK_Pathway This compound This compound ROS ROS Generation This compound->ROS JNK JNK ROS->JNK ERK ERK1/2 ROS->ERK p38 p38 ROS->p38 p_JNK p-JNK JNK->p_JNK Cellular_Effects Cytotoxicity, Autophagy, DNA Damage p_JNK->Cellular_Effects p_ERK p-ERK1/2 ERK->p_ERK p_ERK->Cellular_Effects p_p38 p-p38 p38->p_p38 p_p38->Cellular_Effects NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., SAA) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation This compound This compound This compound->NFkB_Activation Inflammatory_Genes Expression of Inflammatory Genes NFkB_Activation->Inflammatory_Genes MTS_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for desired time Treat->Incubate2 Add_MTS Add MTS reagent Incubate2->Add_MTS Incubate3 Incubate 1-4 hours Add_MTS->Incubate3 Read Measure absorbance at 490 nm Incubate3->Read

References

The Core Mechanism of 4-Methoxy-TEMPO as a Radical Scavenger: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Methoxy-TEMPO (4-MeO-TEMPO), is a stable nitroxide radical that has garnered significant interest for its potent radical scavenging capabilities. This technical guide provides a comprehensive overview of the core mechanisms through which 4-MeO-TEMPO exerts its antioxidant effects. It delves into its reactivity with various radical species, its role as a superoxide dismutase (SOD) mimetic, and its impact on critical signaling pathways involved in oxidative stress, such as the NF-κB pathway. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding and application of 4-MeO-TEMPO in research and drug development.

Introduction to this compound

4-MeO-TEMPO belongs to the class of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives, which are characterized by a stable aminoxyl radical. This inherent stability allows 4-MeO-TEMPO to act as a potent scavenger of a wide array of reactive and unstable free radicals. Its utility spans various scientific domains, from a catalyst in organic synthesis to a valuable tool in biological studies investigating oxidative stress and its pathological consequences[1]. The methoxy group at the 4-position of the piperidine ring modulates its physicochemical properties, such as lipophilicity, influencing its distribution and activity in biological systems.

Core Mechanism of Radical Scavenging

The primary mechanism by which 4-MeO-TEMPO and other nitroxides scavenge radicals involves the donation of its unpaired electron to a reactive radical, thereby neutralizing it. This process converts the nitroxide into a non-radical species. A key feature of this mechanism is its catalytic nature in certain biological contexts, particularly in its role as a superoxide dismutase (SOD) mimetic.

Superoxide Dismutase (SOD) Mimetic Activity

One of the most significant radical scavenging functions of 4-MeO-TEMPO is its ability to mimic the enzymatic activity of superoxide dismutase. SOD is a crucial endogenous antioxidant enzyme that catalyzes the dismutation of the highly reactive superoxide radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). 4-MeO-TEMPO can catalytically remove superoxide radicals through a two-step redox cycle:

  • Reduction of 4-MeO-TEMPO by Superoxide: The nitroxide radical of 4-MeO-TEMPO reacts with a superoxide radical, resulting in the formation of the corresponding oxoammonium cation and hydrogen peroxide.

  • Regeneration of 4-MeO-TEMPO: The oxoammonium cation is then reduced by another superoxide radical, regenerating the active 4-MeO-TEMPO nitroxide and producing molecular oxygen.

This cyclic process allows a single molecule of 4-MeO-TEMPO to neutralize multiple superoxide radicals, making it a highly efficient antioxidant.

Scavenging of Other Reactive Oxygen Species (ROS)

Beyond its SOD mimetic activity, 4-MeO-TEMPO can also scavenge other detrimental reactive oxygen species. While specific rate constants for 4-MeO-TEMPO are not extensively documented, studies on the parent compound, TEMPO, provide valuable insights into its reactivity. It has been shown that TEMPO can effectively scavenge hydroxyl radicals (•OH) and carbon-centered radicals[2]. The reaction with hydroxyl radicals is particularly important as •OH is one of the most damaging ROS in biological systems.

Quantitative Data on Radical Scavenging Activity

Quantifying the radical scavenging efficacy of 4-MeO-TEMPO is crucial for its application. While specific kinetic data for 4-MeO-TEMPO remains an area of active research, the following table summarizes the available quantitative data for the parent compound, TEMPO, which serves as a valuable reference. The reactivity of 4-MeO-TEMPO is expected to be in a similar range, with the methoxy group potentially influencing its partitioning into different cellular compartments.

Radical SpeciesReactantRate Constant (k) [M⁻¹s⁻¹]MethodReference
Superoxide (O₂•⁻)TEMPO7 x 10⁴ - 1.2 x 10⁵ (at pH 7.8)Spectrophotometry, Chemiluminescence[3]
Tyrosyl Radical (TyrO•)TEMPO~10⁸Pulse Radiolysis[4]
Tryptophanyl Radical (TrpN•)TEMPO7 x 10⁶Pulse Radiolysis[4]
Protein Radicals (TrpN• on Lysozyme)TEMPO1.5 x 10⁷Pulse Radiolysis[4]
Protein Radicals (TrpN• on Pepsin)TEMPO1.1 x 10⁸Pulse Radiolysis[4]
Protein Radicals (TyrO• on Pepsin)TEMPO~4 x 10⁷Pulse Radiolysis[4]

Impact on Signaling Pathways: The NF-κB Example

Reactive oxygen species are not only directly damaging to cellular components but also act as signaling molecules that can activate pro-inflammatory pathways. A key example is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. ROS can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By scavenging ROS, 4-MeO-TEMPO can prevent the activation of IKK and subsequent NF-κB activation, thereby exerting anti-inflammatory effects.

NF_kB_Pathway cluster_stimulus Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ROS Reactive Oxygen Species (ROS) (e.g., O₂•⁻, H₂O₂) Stimuli->ROS generates IKK IKK Complex (IKKα/β/γ) ROS->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkBa->NFkB_inactive inhibits Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa->Ub_Proteasome leads to NFkB_active NF-κB (p50/p65) (Active) NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus translocates DNA DNA (κB sites) NFkB_nucleus->DNA binds to Transcription Gene Transcription DNA->Transcription initiates Inflammation Pro-inflammatory Proteins (Cytokines, Chemokines) Transcription->Inflammation results in MeO_TEMPO This compound MeO_TEMPO->ROS scavenges

Figure 1: ROS-mediated NF-κB signaling and its inhibition by this compound.

Experimental Protocols for Assessing Radical Scavenging Activity

A variety of in vitro assays are commonly employed to determine the radical scavenging capacity of compounds like 4-MeO-TEMPO. Below are detailed protocols for three widely used methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-MeO-TEMPO in a suitable solvent (e.g., ethanol or methanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark to prevent degradation.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the 4-MeO-TEMPO solution to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the sample solution to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reaction with potassium persulfate. The ABTS•⁺ has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•⁺ reduce it back to the colorless ABTS, and the change in absorbance is measured.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

    • Before use, dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare various concentrations of the 4-MeO-TEMPO solution.

    • Add 10 µL of each sample concentration to 1 mL of the diluted ABTS•⁺ solution.

    • Mix and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•⁺ scavenging activity is calculated using the formula:

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated from a source like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the degree of protection provided to the fluorescent probe.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in 75 mM PBS (pH 7.4).

    • Prepare a stock solution of AAPH in 75 mM PBS (pH 7.4).

    • Prepare a series of Trolox standards for the calibration curve.

    • Prepare various dilutions of the 4-MeO-TEMPO sample.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, Trolox standard, or blank (PBS) to the appropriate wells.

    • Incubate the plate at 37°C for at least 10 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A calibration curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the sample is determined by comparing its net AUC to the Trolox calibration curve and is expressed as micromoles of Trolox equivalents per liter or gram of sample.

Advanced Characterization Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful technique for the direct detection and characterization of radical species. For studying the radical scavenging activity of 4-MeO-TEMPO, EPR can be used in several ways:

  • Direct Measurement: The stable nitroxide radical of 4-MeO-TEMPO has a characteristic three-line EPR spectrum. The decrease in the intensity of this signal upon reaction with other radicals can be monitored to determine the reaction kinetics.

  • Spin Trapping: In this method, a spin trap (a diamagnetic molecule) is used to react with a short-lived radical to form a more stable radical adduct with a characteristic EPR spectrum. The ability of 4-MeO-TEMPO to compete with the spin trap for the short-lived radical can be used to determine its scavenging rate constant.

EPR_Workflow cluster_setup Sample Preparation cluster_measurement EPR Measurement cluster_analysis Data Analysis Radical_Source Generate Reactive Radicals (e.g., Fenton reaction for •OH) Mix Mix Reactants Radical_Source->Mix MeO_TEMPO_sol Prepare 4-MeO-TEMPO Solution MeO_TEMPO_sol->Mix Spin_Trap_sol Prepare Spin Trap Solution (e.g., DMPO) Spin_Trap_sol->Mix EPR_Spectrometer EPR Spectrometer Mix->EPR_Spectrometer Transfer to capillary tube Spectrum Acquire EPR Spectrum EPR_Spectrometer->Spectrum Signal_Intensity Measure Signal Intensity of Spin Adduct or 4-MeO-TEMPO Spectrum->Signal_Intensity Kinetics Determine Scavenging Kinetics Signal_Intensity->Kinetics

Figure 2: General workflow for studying radical scavenging by 4-MeO-TEMPO using EPR.
Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. It can provide information about the antioxidant capacity of 4-MeO-TEMPO by measuring its oxidation potential. A lower oxidation potential generally indicates a greater ability to donate an electron and act as an antioxidant.

Experimental Setup: A typical CV setup consists of a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in a solution containing 4-MeO-TEMPO and a supporting electrolyte.

Procedure: A potential is swept between two set values, and the resulting current is measured. The resulting plot of current versus potential (a voltammogram) will show peaks corresponding to the oxidation and reduction of 4-MeO-TEMPO. The position and shape of these peaks provide information about its redox behavior and, by extension, its antioxidant potential.

Conclusion

This compound is a versatile and potent radical scavenger with a multifaceted mechanism of action. Its ability to act as a superoxide dismutase mimetic and to scavenge a range of other reactive oxygen species makes it a valuable tool for mitigating oxidative stress in biological systems. The provided experimental protocols offer a framework for quantifying its antioxidant capacity, while the elucidation of its impact on signaling pathways like NF-κB highlights its potential therapeutic applications in inflammatory diseases. Further research to determine the specific reaction rate constants of 4-MeO-TEMPO with various radicals will provide a more complete quantitative picture of its scavenging prowess and facilitate its more precise application in research and drug development.

References

A Technical Guide to the Synthesis and Characterization of 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Methoxy-TEMPO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-methoxy-TEMPO, is a stable aminoxyl free radical that serves as a versatile tool in organic synthesis and materials science.[1][2] As a derivative of the well-known TEMPO radical, it is frequently employed as a catalyst for the selective oxidation of alcohols.[2] Its stability is attributed to the steric hindrance provided by the four methyl groups adjacent to the nitroxyl group.[3] this compound also acts as a radical scavenger and has been investigated as a model compound for hindered amine light stabilizers (HALS).[2][4] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, including experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxy-2,2,6,6-tetramethylpiperidine. The first step involves the oxidation of the piperidine to its corresponding stable nitroxyl radical, 4-hydroxy-TEMPO (TEMPOL). The second step is the etherification of the hydroxyl group to a methoxy group.

  • Oxidation of Precursor : 4-hydroxy-2,2,6,6-tetramethylpiperidine is oxidized to 4-hydroxy-TEMPO. A common and efficient method utilizes hydrogen peroxide with a sodium tungstate catalyst.[5]

  • Etherification : The hydroxyl group of 4-hydroxy-TEMPO is methylated to yield this compound. This is typically achieved via a Williamson ether synthesis, using a methylating agent in the presence of a base.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product start 4-Hydroxy-2,2,6,6-tetramethylpiperidine intermediate 4-Hydroxy-TEMPO (TEMPOL) start->intermediate Oxidation (H₂O₂, Na₂WO₄) final This compound intermediate->final Methylation (e.g., CH₃I, Base)

Caption: Synthetic route to this compound from its piperidine precursor.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 95407-69-5[1][6]
Molecular Formula C₁₀H₂₀NO₂[4][6]
Molecular Weight 186.27 g/mol [1][4][6]
Appearance Orange to dark red powder/crystal[7][8]
Melting Point 40.5-44 °C[1][8]
Purity ≥97%[1][8]
Storage Temperature 2-8°C[1]

Table 2: Spectroscopic Data

TechniqueDataReference
Mass Spec. (ESI-MS) [M+H]⁺ expected at m/z 187.15[2]
EPR Spectroscopy Exhibits a characteristic three-line spectrum typical of nitroxide radicals due to hyperfine coupling with the ¹⁴N nucleus.[9]
¹H NMR (Reduced Form) Due to its paramagnetic nature, the sample must be reduced (e.g., with phenylhydrazine) for NMR analysis. The spectrum of the resulting hydroxylamine would show characteristic peaks for the piperidine ring protons and the methoxy group.[10]
¹³C NMR (Reduced Form) Similar to ¹H NMR, analysis requires reduction to a diamagnetic species. The spectrum would show signals for the piperidine carbons and the methoxy carbon.[10]
Infrared (IR) Data available from spectral databases.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-TEMPO (Intermediate)

This protocol is adapted from established methods for the oxidation of hindered amines.[5]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxy-2,2,6,6-tetramethylpiperidine (1 equivalent) in deionized water.

  • Catalyst Addition : Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, ~0.02 equivalents) to the solution and stir until fully dissolved.

  • Oxidant Addition : Cool the reaction mixture to 0-5°C using an ice bath. Slowly add 30% hydrogen peroxide (H₂O₂, ~2.2 equivalents) dropwise, maintaining the internal temperature below 10°C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The solution will typically turn a deep orange-red color.

  • Workup : Transfer the reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-hydroxy-TEMPO as an orange-red solid. The product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is a general procedure based on Williamson ether synthesis.

  • Reaction Setup : In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-TEMPO (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF).

  • Base Addition : Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise. Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the alkoxide.

  • Methylation : Slowly add a methylating agent, such as methyl iodide (CH₃I, ~1.2 equivalents), to the reaction mixture.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether. Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Purification : Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[10]

Characterization Workflow

A systematic workflow is essential for confirming the identity, purity, and structure of the synthesized this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Crude Crude this compound Purified Purified Product (via Chromatography) Crude->Purified Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purified->MS EPR EPR Spectroscopy Confirm Radical Presence Purified->EPR IR IR Spectroscopy Identify Functional Groups Purified->IR NMR_Prep Sample Reduction (e.g., with Phenylhydrazine) Purified->NMR_Prep NMR ¹H & ¹³C NMR Confirm Detailed Structure NMR_Prep->NMR

Caption: Workflow for the purification and characterization of this compound.

Protocol 3: Characterization Techniques
  • Electron Paramagnetic Resonance (EPR) Spectroscopy :

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., toluene or ethanol).

    • Transfer the solution to a standard EPR tube.

    • Record the X-band EPR spectrum at room temperature.

    • The resulting spectrum should show three sharp lines of equal intensity, characteristic of a nitroxyl radical tumbling freely in solution.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Reduction : Due to the paramagnetic nature of the radical, the sample must first be converted to its diamagnetic hydroxylamine form.[10] Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃). Add a reducing agent, such as a few drops of phenylhydrazine, until the orange-red color disappears.

    • Acquisition : Acquire ¹H and ¹³C NMR spectra on the resulting colorless solution. Analyze the spectra for the expected signals corresponding to the methoxy group, the piperidine ring protons, and the methyl groups.

  • Mass Spectrometry (MS) :

    • Prepare a dilute solution of the sample in a solvent compatible with the ionization technique (e.g., methanol or acetonitrile for ESI).

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Conclusion

The synthesis of this compound from its 4-hydroxy-piperidine precursor is a robust and well-established process involving oxidation followed by etherification. Proper characterization using a combination of spectroscopic techniques, particularly EPR for radical confirmation and NMR on a reduced sample for structural elucidation, is critical to ensure the purity and identity of the final product. The protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this important stable radical in their work.

References

A Tale of Two Radicals: An In-depth Technical Guide to TEMPO and 4-Methoxy-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of selective oxidation catalysis and stable free radicals, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, universally known as TEMPO, has carved out a significant niche. Its utility in organic synthesis, polymer chemistry, and biophysical studies is well-documented. A close relative, 4-Methoxy-TEMPO, offers subtle yet impactful variations in its physicochemical properties and reactivity. This technical guide provides a comprehensive comparison of these two pivotal molecules, offering a deep dive into their core differences, experimental applications, and underlying mechanisms.

Physicochemical Properties: A Comparative Overview

The introduction of a methoxy group at the C4 position of the piperidine ring in this compound subtly alters its physical and chemical characteristics when compared to the parent TEMPO molecule. These differences, though seemingly minor, can have significant implications for solubility, reactivity, and biological interactions.

PropertyTEMPOThis compound
Molecular Formula C₉H₁₈NOC₁₀H₂₀NO₂
Molar Mass 156.25 g/mol 186.27 g/mol [1][2][3]
Appearance Red-orange crystalline solidOrange solid[1][4]
Melting Point 36-38 °C40-44 °C[1][2][4]
Water Solubility Insoluble-
Organic Solvent Solubility Soluble in most organic solventsSoluble in organic solvents[1]
Storage Temperature Room Temperature2-8 °C[1][2][4]

Reactivity and Catalytic Applications: Subtle Shifts in Performance

Both TEMPO and this compound are renowned for their role as catalysts in the selective oxidation of primary alcohols to aldehydes and, under certain conditions, to carboxylic acids. The active species in these reactions is the N-oxoammonium cation, formed in situ through the oxidation of the nitroxyl radical.

The electron-donating nature of the methoxy group in this compound can influence the redox potential of the nitroxyl radical, potentially affecting its catalytic efficiency. While comprehensive side-by-side kinetic studies are not extensively documented in a single source, a landmark paper by Anelli et al. highlighted the high efficiency of this compound in a biphasic oxidation system.[5]

A comparative study on the genotoxicity of TEMPO and its derivatives, including this compound, revealed differences in their biological activity. In the absence of metabolic activation, 4-oxo-TEMPO was found to be the most potent mutagen in the mouse lymphoma assay, followed by this compound, TEMPO, and then 4-hydroxy-TEMPO.[6] In terms of inducing DNA damage, TEMPO was the most potent, while this compound was the weakest among the tested derivatives.[6]

Spectroscopic Properties: Probing with Electron Paramagnetic Resonance (EPR)

As stable free radicals, both TEMPO and this compound are paramagnetic and thus amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy. This technique is highly sensitive to the local environment of the unpaired electron, making these molecules valuable as spin labels to probe the structure and dynamics of macromolecules.

The EPR spectrum of a nitroxide radical is characterized by a three-line pattern arising from the hyperfine interaction between the unpaired electron and the 14N nucleus. The precise splitting and line shape are sensitive to the rotational motion of the nitroxide and the polarity of its environment. While specific comparative EPR data for TEMPO and this compound is sparse in a single report, it is expected that the methoxy group would have a minimal effect on the intrinsic hyperfine coupling constant but could influence the rotational dynamics and partitioning into different microenvironments.

Experimental Protocols: A Practical Guide

Synthesis of this compound

While a detailed, peer-reviewed protocol for the synthesis of this compound from a readily available precursor was not found in the immediate search results, its preparation generally involves the methylation of 4-hydroxy-TEMPO (TEMPOL). This would typically be achieved using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base.

TEMPO- and this compound-Catalyzed Oxidation of Alcohols

The following protocol, adapted from the work of Anelli et al., describes a general procedure for the selective oxidation of primary alcohols.[5]

Materials:

  • Primary alcohol

  • This compound (or TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary alcohol in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate and potassium bromide.

  • Add a catalytic amount of this compound (or TEMPO).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • The product can be further purified by column chromatography if necessary.

For the oxidation to carboxylic acids, the addition of a phase-transfer catalyst can accelerate the reaction.[5]

Site-Directed Spin Labeling (SDSL) with TEMPO Derivatives

TEMPO derivatives functionalized with a reactive group (e.g., maleimide, iodoacetamide) are commonly used to label cysteine residues in proteins for EPR studies.

General Procedure:

  • Reduce any existing disulfide bonds in the protein using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Remove the reducing agent by dialysis or gel filtration.

  • Add a 5- to 10-fold molar excess of the TEMPO-maleimide spin label to the protein solution.

  • Incubate the reaction mixture at 4 °C overnight or at room temperature for a few hours.

  • Remove the unreacted spin label by dialysis or gel filtration.

  • The labeled protein is then ready for EPR analysis.

Mandatory Visualizations

Catalytic Cycle of TEMPO-Mediated Alcohol Oxidation

Catalytic_Cycle cluster_substrate cluster_oxidant TEMPO TEMPO (Nitroxyl Radical) Oxoammonium N-Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol Oxidation Aldehyde R-CHO (Aldehyde) Oxoammonium->Aldehyde Product Formation Hydroxylamine->TEMPO Re-oxidation Alcohol R-CH₂OH (Primary Alcohol) Alcohol->Oxoammonium Substrate Oxidant [Oxidant] Oxidant->TEMPO Co-oxidant Reduced_Oxidant [Reduced Oxidant] Reduced_Oxidant->Hydroxylamine By-product

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Experimental Workflow for Alcohol Oxidation

Experimental_Workflow start Start dissolve Dissolve Alcohol, NaHCO₃, KBr in CH₂Cl₂/H₂O start->dissolve add_catalyst Add Catalytic TEMPO or this compound dissolve->add_catalyst cool Cool to 0 °C add_catalyst->cool add_oxidant Add NaOCl Solution cool->add_oxidant monitor Monitor Reaction by TLC add_oxidant->monitor quench Quench with Na₂S₂O₃ monitor->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography (if necessary) concentrate->purify end End concentrate->end If pure purify->end

Caption: Experimental workflow for alcohol oxidation.

Logical Relationship of TEMPO Derivatives

TEMPO_Derivatives TEMPO_Core TEMPO Core Structure (2,2,6,6-Tetramethylpiperidine-1-oxyl) TEMPO TEMPO (R = H) TEMPO_Core->TEMPO Methoxy_TEMPO This compound (R = OCH₃) TEMPO_Core->Methoxy_TEMPO Hydroxy_TEMPO 4-Hydroxy-TEMPO (R = OH) TEMPO_Core->Hydroxy_TEMPO Amino_TEMPO 4-Amino-TEMPO (R = NH₂) TEMPO_Core->Amino_TEMPO

Caption: Relationship of TEMPO and its 4-substituted derivatives.

Conclusion

Both TEMPO and this compound stand as powerful tools in the arsenal of the modern chemist and biochemist. While TEMPO remains the more extensively studied and broadly applied radical, this compound presents itself as a valuable alternative with distinct properties that can be advantageous in specific applications, particularly in biphasic reaction systems. The choice between these two catalysts will ultimately depend on the specific requirements of the reaction, including the substrate, solvent system, and desired outcome. This guide provides the foundational knowledge for researchers to make an informed decision and to effectively harness the unique capabilities of these stable nitroxyl radicals.

References

Solubility and Application of 4-Methoxy-TEMPO in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Methoxy-TEMPO (4-methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy) in common organic solvents, alongside a detailed experimental protocol for its application in the renowned Anelli-Montanari oxidation of alcohols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Topic: Solubility of this compound

Qualitative Solubility Data

Based on available information, this compound is generally described as being soluble in organic solvents.[2] For a structurally similar compound, TEMPOL (4-hydroxy-TEMPO), the solubility in ethanol, DMSO, and dimethylformamide is reported to be approximately 30 mg/mL.[3] This suggests that this compound, with its methoxy group being less polar than a hydroxyl group, would exhibit comparable or potentially greater solubility in a range of common organic solvents. The parent compound, TEMPO, is noted to be soluble in all organic solvents but insoluble in water.[4][5]

The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents, inferred from its chemical properties and the behavior of related compounds.

Solvent NameChemical FormulaPolarityExpected Solubility
DichloromethaneCH₂Cl₂Polar AproticSoluble
ChloroformCHCl₃Polar AproticSoluble
AcetoneC₃H₆OPolar AproticSoluble
Tetrahydrofuran (THF)C₄H₈OPolar AproticSoluble
AcetonitrileC₂H₃NPolar AproticSoluble
Ethyl AcetateC₄H₈O₂Polar AproticSoluble
TolueneC₇H₈NonpolarSoluble
HexaneC₆H₁₄NonpolarLikely Soluble
MethanolCH₃OHPolar ProticSoluble
EthanolC₂H₅OHPolar ProticSoluble
WaterH₂OPolar ProticInsoluble

Experimental Protocols

A significant application of this compound is as a catalyst in the selective oxidation of primary alcohols to aldehydes, a reaction famously described by Anelli and Montanari.[1]

Anelli-Montanari Oxidation of a Primary Alcohol

This protocol outlines a general procedure for the oxidation of a primary alcohol to the corresponding aldehyde using this compound as the catalyst.

Materials:

  • Primary alcohol

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium hypochlorite solution (NaOCl, commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 equivalent) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add a catalytic amount of this compound (e.g., 0.01 equivalents) and potassium bromide (e.g., 0.1 equivalents).

  • Buffering: Add an aqueous solution of sodium bicarbonate. The pH of the aqueous layer should be maintained between 8.5 and 9.5.

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath.

  • Oxidation: While stirring vigorously, add the aqueous sodium hypochlorite solution dropwise, ensuring the temperature remains at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion of the reaction, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product can be further purified by techniques such as column chromatography or distillation if necessary.

Mandatory Visualization

The following diagram illustrates the catalytic cycle of TEMPO-mediated alcohol oxidation, a fundamental process in which this compound plays a crucial role.

TEMPO_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants_products Reactants & Products TEMPO 4-MeO-TEMPO (Radical) Oxoammonium Oxoammonium Cation TEMPO->Oxoammonium Oxidation TEMPO->Oxoammonium Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol Oxidation Oxoammonium->Hydroxylamine Alcohol RCH₂OH Hydroxylamine->TEMPO Re-oxidation Hydroxylamine->TEMPO Aldehyde RCHO Hydroxylamine->Aldehyde Produces Reduced_Oxidant [Reduced Oxidant] Hydroxylamine->Reduced_Oxidant Reduces Alcohol->Oxoammonium Reacts with Oxidant [Oxidant] Oxidant->TEMPO Oxidizes

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Methoxy-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Methoxy-TEMPO) is a stable nitroxide radical increasingly utilized in organic synthesis, polymer chemistry, and biomedical research due to its efficacy as a radical scavenger and catalyst.[1] A comprehensive understanding of its thermal stability and decomposition profile is paramount for ensuring its safe handling, storage, and effective application, particularly in processes requiring elevated temperatures. This technical guide provides a detailed overview of the thermal behavior of this compound, drawing upon available data for the parent compound, TEMPO, and other 4-substituted derivatives. It outlines potential decomposition pathways, presents generalized experimental protocols for thermal analysis, and offers insights into the factors influencing its stability.

Introduction

This compound is an orange solid with a melting point in the range of 40-44 °C.[1] Its stability is attributed to the steric hindrance provided by the four methyl groups adjacent to the aminoxyl group, which shields the radical. However, like all organic molecules, it is susceptible to decomposition at elevated temperatures. This guide aims to consolidate the current understanding of the thermal properties of this compound, providing a valuable resource for professionals working with this compound.

Physicochemical and Thermal Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₀H₂₀NO₂
Molecular Weight 186.27 g/mol
Appearance Orange solid[1]
Melting Point 40-44 °C[1]
Storage Temperature 2-8 °C
CAS Number 95407-69-5

Table 2: Thermal Decomposition Data for Related TEMPO Derivatives

CompoundOnset Decomposition Temperature (°C)TechniqueReference(s)
4-oxo-TEMPO 110TGA[2]
4-hydroxy-TEMPO > 115TGA[2]

Note: The decomposition temperatures are indicative and can be influenced by experimental conditions such as heating rate and atmosphere.

Thermal Decomposition Pathways

The thermal decomposition of nitroxide radicals like this compound can proceed through several pathways. The primary mechanisms are believed to involve disproportionation and fragmentation of the piperidine ring.

Disproportionation

At elevated temperatures, nitroxides can undergo disproportionation to form a nitrone and a hydroxylamine.[3] This pathway is particularly relevant for nitroxides possessing α-hydrogens, which is not the case for the core TEMPO structure. However, bimolecular reactions at high concentrations and temperatures can still lead to similar products.

Fragmentation and Rearrangement

A more likely decomposition pathway for this compound at higher temperatures involves the homolytic cleavage of bonds within the piperidine ring, leading to the formation of various smaller, volatile molecules. The methoxy group at the 4-position may also influence the fragmentation pattern, potentially leading to the formation of formaldehyde or other methanol-derived products.

Below is a generalized logical diagram illustrating potential decomposition routes.

DecompositionPathways Potential Thermal Decomposition Pathways of this compound cluster_initial Initial Compound cluster_pathways Decomposition Pathways cluster_products Potential Products This compound This compound Disproportionation Disproportionation This compound->Disproportionation Bimolecular Reaction Fragmentation Fragmentation This compound->Fragmentation High Temperature Homolysis Nitrone Nitrone Disproportionation->Nitrone Hydroxylamine Hydroxylamine Disproportionation->Hydroxylamine Volatile_Fragments Volatile Fragments (e.g., CO, CO2, NOx) Fragmentation->Volatile_Fragments Ring_Opened_Products Ring-Opened Products Fragmentation->Ring_Opened_Products TGA_Workflow TGA Experimental Workflow Sample_Prep Sample Preparation (5-10 mg in crucible) TGA_Instrument TGA Instrument Setup (N2 atmosphere, 10°C/min) Sample_Prep->TGA_Instrument Heating Heating Program (Ambient to 600°C) TGA_Instrument->Heating Data_Acquisition Data Acquisition (Mass vs. Temperature) Heating->Data_Acquisition Data_Analysis Data Analysis (TGA/DTG curves, Kinetic analysis) Data_Acquisition->Data_Analysis GCMS_Workflow GC-MS Analysis of Decomposition Residue Workflow Thermal_Decomposition Controlled Thermal Decomposition (Sealed vial, inert atmosphere) Residue_Extraction Residue Dissolution (in suitable solvent) Thermal_Decomposition->Residue_Extraction GCMS_Injection Injection into GC-MS Residue_Extraction->GCMS_Injection Separation_Identification Separation and Identification (based on retention time and mass spectra) GCMS_Injection->Separation_Identification

References

The Role of 4-Methoxy-TEMPO in the Attenuation of Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions. Consequently, the development of effective antioxidant therapies represents a significant focus in contemporary drug discovery. 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Methoxy-TEMPO (4-MeO-TEMPO), has emerged as a promising therapeutic agent due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the role of 4-MeO-TEMPO in inhibiting oxidative stress, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.

Introduction to this compound

This compound is a stable nitroxide radical that belongs to the class of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives.[1] Its unique molecular structure enables it to act as a potent scavenger of free radicals and a superoxide dismutase (SOD) mimetic, thereby mitigating the damaging effects of oxidative stress.[2][3] Piperidine nitroxides, including 4-MeO-TEMPO, have demonstrated therapeutic potential in a variety of applications, such as cancer prevention, protection against ionizing radiation, and as contrast agents in magnetic resonance imaging.[1] This document will delve into the specific mechanisms and experimental evidence supporting the role of 4-MeO-TEMPO as an inhibitor of oxidative stress.

Mechanism of Action

The primary mechanism by which 4-MeO-TEMPO combats oxidative stress is through its ability to catalytically detoxify superoxide radicals, a major form of ROS in biological systems.[3] This SOD-mimetic activity involves the reduction of the nitroxide to the corresponding hydroxylamine by superoxide, followed by its re-oxidation back to the nitroxide by another superoxide molecule, completing a catalytic cycle.

Beyond its direct ROS scavenging activity, 4-MeO-TEMPO has been shown to modulate key signaling pathways implicated in the cellular response to oxidative stress. Notably, it can influence the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling cascades.[1][4]

Quantitative Data on the Efficacy of this compound

The following tables summarize quantitative data from various studies, highlighting the efficacy of 4-MeO-TEMPO in mitigating oxidative stress and its downstream effects.

Table 1: In Vitro Efficacy of this compound in HepG2 Cells

ParameterConcentration of 4-MeO-TEMPOTreatment DurationObserved EffectReference
ROS Levels (H2DCF-DA)0.5–5 mM2–6 hIncreased ROS intensity[1][5]
Glutathione (GSH) Levels0.5–5 mM2–6 hDecreased GSH levels[1][5]
DNA Damage (Comet Assay)0.5–5 mM4 hIncreased DNA tail intensity[1]
JNK PhosphorylationNot specified4 hPartially reversed by NAC pretreatment[1]
Cell Viability0.5–5 mM4 hAttenuated by NAC pretreatment[6]

Table 2: In Vitro Efficacy of this compound in Human Aortic Endothelial Cells (HAEC)

ParameterConcentration of 4-MeO-TEMPOInducing AgentObserved EffectReference
Adhesion Molecules (VCAM-1, ICAM-1, E-selectin, JAM-C)25 µMSerum Amyloid A (SAA)Inhibition of SAA-mediated increases[3]
NF-κB p65 Activation25 µMSAAMitigation of SAA-mediated increases[3]
Mitochondrial ROS (MitoSox Red)25 µMSAAInhibition of SAA-induced production[7]
Mitochondrial Membrane Potential25 µMSAAImprovement of SAA-induced reduction[7]
cGMP Levels25 µMSAASignificant increase compared to SAA-treated cells[3]

Table 3: In Vivo Efficacy of this compound

Animal ModelDisease ModelDosage of 4-MeO-TEMPOTreatment RegimenKey FindingsReference
C57BL/6 MiceDextran Sodium Sulfate (DSS)-Induced Colitis15 mg/kgi.p. injection, twice daily for 9 daysAttenuated body-weight loss, improved clinical score, inhibited serum lipid peroxidation.[8]
ApoE-deficient MiceSerum Amyloid A (SAA)-Mediated Vascular and Renal Dysfunction15 mg/kgi.p. injection, prophylactic or therapeuticRestored vascular function, diminished renal fibrosis.[4]
ZebrafishMycobacterium marinum InfectionNot specifiedNot specifiedInhibited mitochondrial ROS production, decreased infection-induced cell death.[9]

Experimental Protocols

This section provides a detailed methodology for key experiments cited in this guide.

Assessment of Intracellular ROS in HepG2 Cells

Objective: To quantify the levels of intracellular ROS following treatment with 4-MeO-TEMPO.

Materials:

  • HepG2 cells

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) stain

  • N-acetylcysteine (NAC) (for control experiments)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Seed HepG2 cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 4-MeO-TEMPO (e.g., 0.5–5 mM) for the desired time points (e.g., 0.5, 1, 2, 4, and 6 hours). For control experiments, pre-treat a set of cells with 10 mM NAC for 1 hour prior to 4-MeO-TEMPO treatment.

  • After treatment, wash the cells with PBS.

  • Incubate the cells with H2DCF-DA stain in the dark for a specified period, according to the manufacturer's instructions.

  • Wash the cells again with PBS to remove excess stain.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The intensity of dichlorofluorescein (DCF) fluorescence is proportional to the amount of intracellular ROS.[6]

Comet Assay for DNA Damage Assessment

Objective: To evaluate the extent of DNA damage in cells treated with 4-MeO-TEMPO.

Materials:

  • Treated and control cells

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Microscope slides

Procedure:

  • Harvest the cells treated with 4-MeO-TEMPO.

  • Embed the cells in a layer of low melting point agarose on a microscope slide pre-coated with normal melting point agarose.

  • Immerse the slides in a cold lysis solution to lyse the cells and unfold the DNA.

  • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and perform electrophoresis. This allows the fragmented DNA to migrate out of the nucleus, forming a "comet tail".

  • After electrophoresis, neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualize the comets under a fluorescence microscope and quantify the DNA damage by measuring the intensity of the comet tail relative to the head.[1]

In Vivo Murine Model of DSS-Induced Colitis

Objective: To assess the therapeutic efficacy of 4-MeO-TEMPO in a model of inflammatory bowel disease.

Materials:

  • C57BL/6 mice

  • Dextran sodium sulfate (DSS)

  • This compound

  • Vehicle control (e.g., 10% v/v DMSO + 90% v/v PBS)

Procedure:

  • Induce colitis in mice by administering 3% w/v DSS in their drinking water ad libitum for 9 days.

  • Administer 4-MeO-TEMPO (15 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection twice daily throughout the DSS challenge.

  • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a clinical score.

  • At the end of the experiment, collect serum to measure markers of lipid peroxidation.

  • Harvest the colons for histopathological analysis to assess crypt integrity, goblet cell density, and cellular infiltration.[8]

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of 4-MeO-TEMPO.

cluster_stress Oxidative Stress cluster_4MeOTEMPO 4-MeO-TEMPO Intervention cluster_pathway Cellular Signaling ROS Reactive Oxygen Species (ROS) JNK JNK Activation ROS->JNK NFkB NF-κB Activation ROS->NFkB DNA_Damage DNA Damage ROS->DNA_Damage TEMPO 4-MeO-TEMPO TEMPO->ROS Inhibits Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation NFkB->Inflammation DNA_Damage->Apoptosis cluster_invitro In Vitro Experiment start Seed HepG2 Cells treatment Treat with 4-MeO-TEMPO (0.5-5 mM, 2-6 h) start->treatment ros_assay ROS Measurement (H2DCF-DA) treatment->ros_assay gsh_assay Glutathione Assay treatment->gsh_assay dna_assay DNA Damage Assessment (Comet Assay) treatment->dna_assay analysis Data Analysis ros_assay->analysis gsh_assay->analysis dna_assay->analysis cluster_mechanism SOD Mimetic Activity of 4-MeO-TEMPO Superoxide Superoxide (O2⁻) Nitroxide 4-MeO-TEMPO (Nitroxide) Superoxide->Nitroxide Reduction Hydroxylamine 4-MeO-TEMPO-H (Hydroxylamine) Superoxide->Hydroxylamine Oxidation Nitroxide->Hydroxylamine Oxygen Oxygen (O2) Nitroxide->Oxygen Hydroxylamine->Nitroxide HydrogenPeroxide Hydrogen Peroxide (H2O2) Hydroxylamine->HydrogenPeroxide

References

Unveiling the Potential of 4-Methoxy-TEMPO in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Methoxy-TEMPO or 4-MeO-TEMPO, is a stable nitroxide radical that has garnered significant attention in the field of medicinal chemistry.[1][2] Its unique redox properties allow it to act as a potent catalyst, a selective oxidizing agent, and a modulator of cellular signaling pathways. This technical guide provides an in-depth exploration of the core applications of this compound in medicinal chemistry, presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry is multifaceted, spanning from its application in the synthesis of complex drug intermediates to its direct pharmacological effects on cellular systems.

Catalytic Oxidation in Drug Synthesis

This compound is a well-established catalyst for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] This catalytic system is highly valued in the pharmaceutical industry for its mild reaction conditions and high yields, making it a "green" alternative to heavy metal-based oxidants.[4] The active oxidizing species is the N-oxoammonium ion, which is generated in situ and regenerated by a co-oxidant.

Quantitative Data: Catalytic Alcohol Oxidation

SubstrateProductCo-oxidant SystemCatalyst Loading (mol%)Yield (%)Reference
Benzyl alcoholBenzaldehyde(bpy)Cu(I)/AirNot specified95[5]
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde(bpy)Cu(I)/AirNot specified98[5]
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde(bpy)Cu(I)/AirNot specified93[5]
Various primary alcoholsCorresponding aldehydesCu(I)/bpy/NMI/AirNot specified~65 (average)[6]
Benzyl alcoholBenzaldehydem-CPBANot specified59[7]

Experimental Protocol: Aerobic Oxidation of a Primary Alcohol

This protocol is adapted from a procedure utilizing a Cu(I)/TEMPO catalyst system for the aerobic oxidation of primary alcohols.[3][6]

Materials:

  • Primary alcohol (e.g., 4-nitrobenzyl alcohol)

  • This compound

  • Copper(I) bromide (CuBr)

  • 2,2'-bipyridine (bpy)

  • N-methylimidazole (NMI)

  • Acetonitrile (CH3CN)

  • Pentane

  • Water

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve the primary alcohol in acetonitrile.

  • Add CuBr to the solution, which should turn pale green.

  • Add bpy and this compound. The solution will turn deep red-brown.

  • Add NMI dropwise. The color will fade to a lighter red-brown.

  • Stir the reaction mixture at room temperature under ambient air. The reaction is complete when the color changes from red-brown to a turbid green, signifying the consumption of the starting material (typically 30-60 minutes).[6]

  • Quench the reaction by adding water and pentane. The organic layer will be pale pink, and the aqueous layer will be blue.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by appropriate methods, such as recrystallization or column chromatography.

Diagram: Catalytic Cycle of TEMPO-mediated Alcohol Oxidation

Catalytic_Cycle 4-MeO-TEMPO 4-MeO-TEMPO N-oxoammonium_ion N-oxoammonium_ion 4-MeO-TEMPO->N-oxoammonium_ion Co-oxidant Hydroxylamine Hydroxylamine N-oxoammonium_ion->Hydroxylamine R-CH2OH -> R-CHO Hydroxylamine->4-MeO-TEMPO Co-oxidant Aldehyde Aldehyde Hydroxylamine->Aldehyde Alcohol Alcohol Alcohol->N-oxoammonium_ion Co-oxidant_in->4-MeO-TEMPO Regeneration

Caption: Catalytic cycle of 4-MeO-TEMPO in alcohol oxidation.

Pro-oxidant Activity and Anticancer Potential

While often lauded for its antioxidant properties, under certain cellular conditions, this compound can exhibit pro-oxidant activity, leading to cytotoxicity, particularly in cancer cells.[8][9] This paradoxical effect is a promising avenue for anticancer drug development. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and the activation of cell death pathways.[8][9][10]

Quantitative Data: Cytotoxicity of this compound

Cell LineAssayConcentration RangeEffectReference
HepG2 (Human Hepatoma)MTS0.5–5 mM (2-6 h)Decreased cell viability[10][11]
HepG2 (Human Hepatoma)ATP content0.5–5 mM (2-6 h)Decreased ATP levels[11]
L5178Y (Mouse Lymphoma)MLA0.1–10 mM (4 h)Cytotoxic and mutagenic[12]
L5178Y (Mouse Lymphoma)Comet Assay6 mMSignificant DNA damage[12]

Experimental Protocol: Assessment of Cytotoxicity (MTS Assay)

This protocol is based on the methodology used to evaluate the cytotoxicity of this compound in HepG2 cells.[11]

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Seed HepG2 cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in the cell culture medium. A vehicle control (medium with the same concentration of solvent) should also be prepared.

  • Replace the medium in the wells with the medium containing different concentrations of this compound.

  • Incubate the cells for the desired time periods (e.g., 2, 4, and 6 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Diagram: Signaling Pathway of 4-MeO-TEMPO-Induced Cytotoxicity

Cytotoxicity_Pathway 4-MeO-TEMPO 4-MeO-TEMPO ROS_Generation ROS Generation 4-MeO-TEMPO->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation MAPK_Activation MAPK Activation Oxidative_Stress->MAPK_Activation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Autophagy Autophagy JNK_Activation->Autophagy Apoptosis Apoptosis JNK_Activation->Apoptosis MAPK_Activation->Apoptosis DNA_Damage->Apoptosis Cell_Death Cell_Death Autophagy->Cell_Death Apoptosis->Cell_Death

Caption: 4-MeO-TEMPO induces cytotoxicity via ROS-mediated pathways.

Spin Labeling for Mechanistic Studies

As a stable radical, this compound and its derivatives are employed as spin labels in Electron Paramagnetic Resonance (EPR) spectroscopy.[13][14] This technique allows for the investigation of molecular dynamics, protein-ligand interactions, and conformational changes in biomolecules, providing valuable insights into drug mechanisms of action.[14]

Experimental Protocol: General Workflow for Site-Directed Spin Labeling EPR

This is a generalized workflow for a site-directed spin labeling experiment.

Materials:

  • Purified protein of interest (with a unique cysteine residue for labeling)

  • A sulfhydryl-specific nitroxide spin label (e.g., a derivative of 4-amino-TEMPO)

  • Buffer solutions

  • Dialysis tubing or size-exclusion chromatography column

  • EPR spectrometer and capillaries

Procedure:

  • Protein Preparation: Ensure the protein of interest has a single, accessible cysteine residue at the desired labeling site. If necessary, use site-directed mutagenesis to introduce a cysteine at the target position and remove other reactive cysteines.

  • Spin Labeling Reaction: Dissolve the purified protein in a suitable buffer. Add a molar excess of the spin label and incubate to allow for covalent attachment to the cysteine residue.

  • Removal of Unreacted Label: Remove the excess, unreacted spin label by dialysis or size-exclusion chromatography.

  • EPR Spectroscopy: Load the spin-labeled protein sample into an EPR capillary. Record the EPR spectrum at the desired temperature.

  • Data Analysis: Analyze the EPR spectrum to obtain information about the mobility and environment of the spin label, which reflects the local protein structure and dynamics.

Diagram: Experimental Workflow for Site-Directed Spin Labeling EPR

SDSL_Workflow Protein_Purification Protein Purification (with unique Cys) Spin_Labeling Spin Labeling (e.g., 4-amino-TEMPO derivative) Protein_Purification->Spin_Labeling Purification_Labeled Purification of Labeled Protein Spin_Labeling->Purification_Labeled EPR_Measurement EPR Measurement Purification_Labeled->EPR_Measurement Data_Analysis Data Analysis (Mobility, Environment) EPR_Measurement->Data_Analysis Structural_Insights Structural & Dynamic Insights Data_Analysis->Structural_Insights

Caption: General workflow for site-directed spin labeling EPR studies.

Conclusion

This compound is a versatile tool in the medicinal chemist's arsenal. Its applications range from facilitating the efficient synthesis of drug candidates to acting as a probe for intricate biological processes and even exhibiting potential as a therapeutic agent itself. The pro-oxidant effects observed in cancer cells highlight a promising area for the development of novel anticancer therapies. Further research into the nuanced redox biology of this compound and its derivatives will undoubtedly unveil new and exciting applications in the pursuit of innovative medicines.

References

Methodological & Application

Application Notes and Protocols for 4-Methoxy-TEMPO in Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-Methoxy-TEMPO (4-MeO-TEMPO) as a catalyst for the oxidation of alcohols. This document outlines the underlying reaction mechanisms, presents detailed experimental protocols for various established methods, and includes tabulated quantitative data for easy comparison of reaction parameters and outcomes.

Introduction

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, or this compound (4-MeO-TEMPO), is a stable aminoxyl free radical that serves as an efficient catalyst for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] Its utility in organic synthesis is significant due to the mild reaction conditions and high selectivity that can be achieved, often avoiding the overoxidation of primary alcohols to carboxylic acids. The catalytic activity of 4-MeO-TEMPO is part of a broader class of TEMPO-mediated oxidations that have become indispensable tools in modern organic chemistry, finding applications in the synthesis of complex molecules and active pharmaceutical ingredients.[2][3]

The general principle involves the oxidation of the TEMPO radical to a more reactive N-oxoammonium salt, which is the active oxidant for the alcohol.[4][5] The reduced hydroxylamine species is then re-oxidized by a stoichiometric co-oxidant, thus completing the catalytic cycle.[4][5] Various co-oxidant systems have been developed to drive this process, each with its own advantages and substrate compatibility.

Catalytic Mechanism

The catalytic cycle of TEMPO-mediated alcohol oxidation involves the interconversion of three key species: the nitroxyl radical (TEMPO), the N-oxoammonium ion, and the hydroxylamine. The generally accepted mechanism is as follows:

  • Activation of the Catalyst : The 4-MeO-TEMPO radical is first oxidized by a stoichiometric co-oxidant (e.g., sodium hypochlorite, hypervalent iodine compounds) to the corresponding N-oxoammonium salt. This species is the active oxidant in the catalytic cycle.[4][5]

  • Alcohol Oxidation : The N-oxoammonium salt reacts with the alcohol substrate. In this step, the alcohol is oxidized to the corresponding aldehyde or ketone, and the N-oxoammonium salt is reduced to a hydroxylamine.[4][5]

  • Catalyst Regeneration : The resulting hydroxylamine is then re-oxidized back to the 4-MeO-TEMPO radical by the stoichiometric co-oxidant, allowing the catalytic cycle to continue.[4]

Under certain conditions, particularly with primary alcohols in the presence of water, the initially formed aldehyde can be further hydrated to a gem-diol, which can then be oxidized to a carboxylic acid.[4] The choice of reaction conditions and co-oxidant can often be tuned to favor either the aldehyde or the carboxylic acid product.

Catalytic_Cycle cluster_main Catalytic Cycle cluster_substrate Substrate Conversion 4-MeO-TEMPO 4-MeO-TEMPO N-Oxoammonium Salt N-Oxoammonium Salt 4-MeO-TEMPO->N-Oxoammonium Salt Co-oxidant (e.g., NaOCl) Hydroxylamine Hydroxylamine N-Oxoammonium Salt->Hydroxylamine R-CH2OH -> R-CHO Alcohol Alcohol Hydroxylamine->4-MeO-TEMPO Co-oxidant Aldehyde Aldehyde Alcohol->Aldehyde Carboxylic Acid Carboxylic Acid Aldehyde->Carboxylic Acid Further Oxidation (e.g., with NaClO2) Experimental_Workflow start Start setup Reaction Setup (Alcohol, Catalyst, Solvent, etc.) start->setup reaction Reaction (Stirring, Temperature Control, Atmosphere) setup->reaction monitoring Monitor Progress (TLC, GC) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete workup Aqueous Workup (Extraction, Washing) quench->workup drying Drying and Filtration workup->drying concentration Concentration drying->concentration purification Purification (Chromatography, Distillation) concentration->purification end Final Product purification->end

References

Application Notes and Protocols for 4-Methoxy-TEMPO in Nitroxide-Mediated Polymerization (NMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing 4-Methoxy-TEMPO (4-MeO-TEMPO) in nitroxide-mediated polymerization (NMP). NMP is a controlled radical polymerization (CRP) technique that enables the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures, such as block copolymers.[][2] The use of 4-MeO-TEMPO, a derivative of the stable nitroxide radical TEMPO, offers a metal-free approach to polymer synthesis, which is particularly advantageous for biomedical applications where metal contamination is a concern.[]

Principle of Nitroxide-Mediated Polymerization (NMP)

NMP relies on the reversible termination of growing polymer chains by a stable nitroxide radical, such as 4-MeO-TEMPO.[][2] This process establishes a dynamic equilibrium between active (propagating) radical chains and dormant alkoxyamine species. The C-O bond in the alkoxyamine is thermally labile and can undergo homolytic cleavage to regenerate the propagating radical and the nitroxide.[] This reversible capping mechanism minimizes irreversible termination reactions, allowing for controlled chain growth.[][2]

The polymerization can be initiated in two primary ways:

  • Bimolecular Initiation: This involves a conventional radical initiator (e.g., benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)) and a nitroxide mediator. The initiator generates primary radicals that initiate monomer polymerization. The growing polymer chains are then reversibly capped by the nitroxide.[]

  • Unimolecular Initiation: This method utilizes a pre-synthesized alkoxyamine initiator, which contains both the initiating species and the mediating nitroxide. Upon heating, the alkoxyamine cleaves to generate the initiating radical and the nitroxide in a 1:1 stoichiometry.[]

Experimental Protocols

Protocol 1: Bulk Polymerization of Styrene using 4-MeO-TEMPO

This protocol describes a typical procedure for the bulk polymerization of styrene mediated by 4-MeO-TEMPO using a bimolecular initiation system.

Materials:

  • Styrene (freshly distilled to remove inhibitor)

  • This compound (4-MeO-TEMPO)

  • Benzoyl peroxide (BPO) (recrystallized)

  • Schlenk flask

  • Magnetic stir bar

  • Vacuum line

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Preparation: To a Schlenk flask equipped with a magnetic stir bar, add styrene (e.g., 10.0 g, 96.0 mmol), 4-MeO-TEMPO (e.g., 0.179 g, 0.96 mmol, 1.3 equivalents relative to BPO), and BPO (e.g., 0.178 g, 0.73 mmol).

  • Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The flask is backfilled with an inert gas (N₂ or Ar) and placed in a preheated oil bath at 125 °C. The polymerization is allowed to proceed with stirring for a specified time (e.g., 6-24 hours).

  • Quenching and Precipitation: The polymerization is quenched by rapidly cooling the flask in an ice bath. The viscous polymer solution is then dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitated into a large excess of a non-solvent (e.g., methanol).

  • Purification and Drying: The precipitated polymer is collected by filtration, redissolved in THF, and reprecipitated into methanol. This process is repeated two to three times to remove unreacted monomer and initiator fragments. The final polymer is dried in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Synthesis of a Polystyrene-b-poly(methyl acrylate) (PS-b-PMA) Block Copolymer

This protocol outlines the synthesis of a diblock copolymer using a 4-MeO-TEMPO-terminated polystyrene macroinitiator.

Step 1: Synthesis of 4-MeO-TEMPO-terminated Polystyrene Macroinitiator

Follow Protocol 1 to synthesize a polystyrene homopolymer with a 4-MeO-TEMPO end-group. The molecular weight of the macroinitiator can be controlled by adjusting the ratio of monomer to initiator.

Step 2: Chain Extension with Methyl Acrylate

Materials:

  • 4-MeO-TEMPO-terminated polystyrene macroinitiator (PS-4-MeO-TEMPO)

  • Methyl acrylate (MA) (freshly distilled)

  • Schlenk flask

  • Magnetic stir bar

  • Vacuum line

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Preparation: In a Schlenk flask, dissolve the PS-4-MeO-TEMPO macroinitiator (e.g., 2.0 g) in the second monomer, methyl acrylate (e.g., 8.0 g, 93.0 mmol).

  • Degassing: Degas the reaction mixture using three freeze-pump-thaw cycles.

  • Polymerization: Backfill the flask with an inert gas and place it in a preheated oil bath at 130-140 °C. Allow the polymerization to proceed with stirring for the desired time.

  • Purification: Following the polymerization, cool the reaction and purify the resulting block copolymer by repeated precipitation from a suitable solvent (e.g., THF) into a non-solvent (e.g., methanol or a hexane/diethyl ether mixture). Dry the final product under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained from NMP experiments using TEMPO derivatives. The data illustrates the effect of reaction parameters on monomer conversion, number-average molecular weight (Mn), and polydispersity index (Đ).

Table 1: Bulk Polymerization of Styrene Mediated by TEMPO

Entry[Styrene]:[BPO]:[TEMPO]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ
1100:1:1.31256455,2001.15
2100:1:1.312512708,1001.18
3200:1:1.3125126515,5001.21
4100:0.5:1.3125125512,8001.25

Table 2: Synthesis of Polystyrene-b-poly(n-butyl acrylate) using a TEMPO-terminated Polystyrene Macroinitiator

EntryPS Macroinitiator Mn ( g/mol )[n-Butyl Acrylate]:[PS-TEMPO]Temperature (°C)Time (h)Conversion (%)Final Mn ( g/mol )Đ
14,500100:113585010,9001.32
24,500200:1135166521,2001.38
38,200150:1135125822,5001.29

Mandatory Visualizations

NMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Reversible Termination cluster_termination Irreversible Termination Initiator Initiator Primary_Radical Primary_Radical Initiator->Primary_Radical Heat Propagating_Radical_1 P_n• Primary_Radical->Propagating_Radical_1 Monomer Dormant_Species P_n-ONR₂ Propagating_Radical_1->Dormant_Species k_d Nitroxide R₂NO• Propagating_Radical_1->Nitroxide Propagating_Radical_2 P_{n+m}• Propagating_Radical_1->Propagating_Radical_2 Monomer (k_p) Dead_Polymer Dead_Polymer Propagating_Radical_1->Dead_Polymer k_t Dormant_Species->Propagating_Radical_1 k_a Dormant_Species_2 P_{n+m}-ONR₂ Propagating_Radical_2->Dormant_Species_2 k_d Propagating_Radical_2->Dead_Polymer k_t Dormant_Species_2->Propagating_Radical_2 k_a

Caption: Mechanism of Nitroxide-Mediated Polymerization (NMP).

NMP_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Monomer, Initiator, 4-MeO-TEMPO) Start->Prepare_Reaction_Mixture Degas_Mixture Degas Mixture (Freeze-Pump-Thaw) Prepare_Reaction_Mixture->Degas_Mixture Heat_to_Polymerization_Temp Heat to Polymerization Temperature Degas_Mixture->Heat_to_Polymerization_Temp Monitor_Polymerization Monitor Polymerization (e.g., take samples for analysis) Heat_to_Polymerization_Temp->Monitor_Polymerization Quench_Reaction Quench Reaction (Cooling) Monitor_Polymerization->Quench_Reaction Purify_Polymer Purify Polymer (Precipitation) Quench_Reaction->Purify_Polymer Dry_Polymer Dry Polymer (Vacuum Oven) Purify_Polymer->Dry_Polymer Characterize_Polymer Characterize Polymer (GPC, NMR) Dry_Polymer->Characterize_Polymer End End Characterize_Polymer->End

Caption: General Experimental Workflow for NMP.

References

Application Notes: 4-Methoxy-TEMPO for the Selective Oxidation of Primary Alcohols to Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of fine chemicals, pharmaceuticals, and complex molecular architectures. Traditional methods often rely on stoichiometric, heavy-metal-based oxidants which pose environmental and safety concerns. The use of stable nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, offers a milder and more selective catalytic alternative.

4-Methoxy-TEMPO (4-MeO-TEMPO) has emerged as a highly effective catalyst for this transformation.[1] It operates via a catalytic cycle involving the N-oxoammonium ion as the active oxidizing species. This cycle can be sustained by a variety of terminal oxidants, ranging from sodium hypochlorite to molecular oxygen, allowing for flexible and adaptable protocol development. These application notes provide detailed protocols for two common methods: the Anelli-type hypochlorite oxidation and a greener aerobic oxidation system.

Catalytic Mechanism and Workflow

The fundamental catalytic cycle for 4-MeO-TEMPO-mediated oxidation is initiated by the oxidation of the nitroxyl radical to the highly reactive N-oxoammonium ion. This species then oxidizes the primary alcohol to an aldehyde, during which it is reduced to the corresponding hydroxylamine. A stoichiometric co-oxidant regenerates the N-oxoammonium ion, thus completing the catalytic cycle.[1][2][3][4]

Catalytic Cycle cluster_cycle Catalytic Cycle TEMPO 4-MeO-TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium [Oxidation] Co-oxidant Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine RCH₂OH -> RCHO (Alcohol Oxidation) Hydroxylamine->TEMPO [Oxidation] Co-oxidant Experimental Workflow arrow arrow A 1. Prepare Reaction Mixture (Alcohol, 4-MeO-TEMPO, Solvent, Co-oxidants) B 2. Controlled Reaction (Temperature and Time Monitoring) A->B C 3. Quench Reaction (e.g., with Sodium Sulfite) B->C D 4. Phase Separation & Extraction C->D E 5. Wash, Dry, and Concentrate Organic Phase D->E F 6. Purification & Analysis (e.g., Column Chromatography, NMR) E->F G A 4-MeO-TEMPO Oxidation Systems Key Features B Hypochlorite-Based (Anelli) Fast reaction times Well-established Requires stoichiometric bleach Potential for chlorinated byproducts A->B C Aerobic Oxidation Uses O₂ as terminal oxidant Environmentally benign Often requires co-catalysts (e.g., PEG-NO₂, Cu) May require elevated temperatures A->C

References

Application Notes: 4-Methoxy-TEMPO as a Co-oxidant in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Methoxy-TEMPO or 4-MeO-TEMPO) is a stable aminoxyl free radical that serves as a highly efficient and selective catalyst for the oxidation of alcohols in organic synthesis.[1] Its primary role is to act as a recyclable co-oxidant, facilitating the conversion of primary alcohols to aldehydes and secondary alcohols to ketones under remarkably mild conditions.[2] In the catalytic cycle, 4-MeO-TEMPO is oxidized to the corresponding N-oxoammonium salt, which is the active oxidant responsible for the alcohol oxidation.[3] This system is prized for its high selectivity, often avoiding over-oxidation of primary alcohols to carboxylic acids, and its compatibility with a wide range of sensitive functional groups.[3][4]

The selection of a specific TEMPO derivative is often based on convenience and price, and 4-MeO-TEMPO is frequently used in established protocols.[5] These reactions typically employ a stoichiometric, or terminal, oxidant to regenerate the active N-oxoammonium salt from the hydroxylamine species formed after alcohol oxidation, thus allowing 4-MeO-TEMPO to be used in catalytic amounts.[5] Common terminal oxidants include sodium hypochlorite (NaOCl) and potassium peroxymonosulfate (Oxone).[4][5]

Application 1: Selective Oxidation of Primary Alcohols to Aldehydes (Anelli Protocol)

The Anelli protocol is a landmark method for the selective oxidation of primary alcohols to aldehydes.[5] The reaction is typically run at 0°C in a biphasic system of dichloromethane (CH₂Cl₂) and water, using sodium hypochlorite (household bleach) as the inexpensive terminal oxidant.[5] The presence of potassium bromide (KBr) and sodium bicarbonate (NaHCO₃) is crucial for the reaction's efficiency.[5] Under these conditions, the further oxidation of the aldehyde to a carboxylic acid is slow, allowing for high yields of the desired aldehyde product.[5]

Quantitative Data: Anelli-type Oxidation of Alcohols
SubstrateProductCatalyst SystemSolventTemp (°C)TimeYield (%)Reference
3-Phenyl-1-propanol3-Phenylpropanal4-MeO-TEMPO/NaBr/NaOClDCM/H₂O235 min95[6]
1-Octanoln-Octanal4-MeO-TEMPO/NaOClAcetonitrile/H₂O152 h85[7]
Benzyl alcoholBenzaldehyde4-MeO-TEMPO/NaBr/NaOClDCM/H₂O235 min95[6]
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde4-MeO-TEMPO/NaBr/NaOClDCM/H₂O235 min96[6]
2-Naphthylmethanol2-Naphthaldehyde4-MeO-TEMPO/NaBr/NaOClDCM/H₂O235 min95[6]
CyclohexanolCyclohexanone4-MeO-TEMPO/NaBr/NaOClDCM/H₂O235 min98[6]
Experimental Protocol: Synthesis of 3-Phenylpropanal

This protocol is adapted from a continuous flow procedure and demonstrates the core components of the Anelli oxidation.[6]

  • Reagent Preparation:

    • Prepare a 1 M solution of the alcohol substrate (e.g., 3-phenyl-1-propanol) in dichloromethane (DCM). Dissolve 4-MeO-TEMPO (0.01 eq.) in this solution.

    • Prepare an aqueous oxidant solution containing sodium hypochlorite (NaOCl, 1.0 eq., ~2.2 M), sodium bromide (NaBr, 0.23 eq., ~0.6 M), and saturated sodium bicarbonate (NaHCO₃).

    • Prepare a quench solution of 10% w/v sodium thiosulfate (Na₂S₂O₃).

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add the alcoholic solution.

    • Begin vigorous stirring to ensure efficient mixing of the biphasic system.

  • Reaction Execution:

    • Slowly add the aqueous oxidant solution to the reaction flask over 5-10 minutes, maintaining the temperature at 0°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-15 minutes.

  • Work-up and Isolation:

    • Once the starting material is consumed, quench the reaction by adding the 10% Na₂S₂O₃ solution to destroy any excess NaOCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography if necessary.

Application 2: Oxidation of Alcohols with TEMPO/Oxone System

The use of Oxone (2KHSO₅·KHSO₄·K₂SO₄) as the terminal oxidant offers an alternative to bleach-based systems.[4] This method is advantageous as Oxone is a stable solid, and the reaction can often be run in purely organic solvents, which can be beneficial for substrates sensitive to the biphasic conditions of the Anelli protocol.[4] The addition of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can be beneficial for the oxidation of most substrates.[4]

Quantitative Data: TEMPO/Oxone Mediated Oxidation
SubstrateProductCatalyst SystemSolventTempTime (h)Yield (%)Reference
Benzyl alcoholBenzaldehydeTEMPO/Oxone/TBABDichloromethaneRT281[4]
1-PhenylethanolAcetophenoneTEMPO/Oxone/TBABTolueneRT292[4]
Cinnamyl alcoholCinnamaldehydeTEMPO/Oxone/TBABDichloromethaneRT275[4]
2-Octanol2-OctanoneTEMPO/Oxone/TBABTolueneRT289[4]
GeraniolGeranialTEMPO/Oxone/TBABDichloromethaneRT272[4]
Experimental Protocol: Synthesis of Acetophenone

This protocol is based on the method developed for the TEMPO/Oxone system.[4]

  • Reaction Setup:

    • To a solution of 1-phenylethanol (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add TEMPO (0.05 mmol, 5 mol%). Note: 4-MeO-TEMPO can be substituted.

    • Add tetrabutylammonium bromide (TBAB, 0.1 mmol, 10 mol%).

  • Reaction Execution:

    • Add Oxone (1.0 mmol) to the stirred solution at room temperature.

    • Continue stirring vigorously at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, dilute the reaction mixture with diethyl ether (10 mL).

    • Filter the mixture through a pad of silica gel to remove inorganic salts, washing the pad with additional diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield pure acetophenone.

Visualizations

Catalytic Cycle of TEMPO-Mediated Alcohol Oxidation

The diagram below illustrates the key species involved in the catalytic oxidation of an alcohol using a TEMPO derivative. The terminal oxidant (e.g., NaOCl) regenerates the active N-oxoammonium salt, allowing the catalyst to turn over.[3][5]

Catalytic_Cycle cluster_main Catalytic Cycle TEMPO 4-MeO-TEMPO (Nitroxyl Radical) Oxoammonium N-Oxoammonium Salt (Active Oxidant) TEMPO->Oxoammonium Terminal Oxidant Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R₂CHOH (Alcohol) Oxoammonium->Hydroxylamine R₂C=O (Carbonyl) Hydroxylamine->TEMPO Terminal Oxidant

Caption: Catalytic cycle for 4-MeO-TEMPO mediated alcohol oxidation.

General Experimental Workflow

The following workflow outlines the standard steps for performing a 4-MeO-TEMPO catalyzed oxidation reaction in a laboratory setting.

Workflow A 1. Reagent Preparation (Substrate, Catalyst, Oxidant) B 2. Reaction Setup (Biphasic System, 0°C) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Quenching (e.g., with Na₂S₂O₃) C->D E 5. Aqueous Workup (Extraction & Washing) D->E F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization G->H

Caption: Standard laboratory workflow for a TEMPO-mediated oxidation.

Advantages of 4-MeO-TEMPO Catalysis

This diagram illustrates the logical relationships between the features and benefits of using 4-MeO-TEMPO as an oxidation catalyst.

Advantages A 4-MeO-TEMPO Catalyst System B Mild Reaction Conditions (0°C to RT) A->B C High Selectivity (Primary Alcohol -> Aldehyde) A->C F Avoids Toxic Heavy Metals (e.g., Cr, Mn) A->F D Good Functional Group Tolerance B->D C->D E High Product Yields D->E

Caption: Key advantages of using 4-MeO-TEMPO in organic synthesis.

References

Application Notes and Protocols: Experimental Setup for TEMPO-Mediated Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is a stable nitroxyl radical widely employed as a catalyst for the selective oxidation of alcohols.[1][2] In conjunction with a stoichiometric co-oxidant, TEMPO facilitates the efficient conversion of primary alcohols to aldehydes or carboxylic acids, and secondary alcohols to ketones under mild conditions.[1][3] This high selectivity, particularly for primary over secondary alcohols in basic media, makes it an invaluable tool in complex molecule synthesis.[3][4]

These application notes provide a detailed overview of common experimental setups for TEMPO-mediated oxidation reactions, including step-by-step protocols and quantitative data to guide researchers in pharmaceutical and chemical development.

Catalytic Mechanism Overview

The core of TEMPO-mediated oxidation involves a catalytic cycle. The TEMPO radical is first oxidized by a primary oxidant (e.g., sodium hypochlorite) to the active N-oxoammonium salt.[2][4] This cation is the true oxidizing agent that reacts with the alcohol substrate, converting it to the corresponding aldehyde or ketone.[4] In this process, the N-oxoammonium ion is reduced to a hydroxylamine. The hydroxylamine is then re-oxidized back to the TEMPO radical by the primary oxidant, completing the catalytic cycle and allowing TEMPO to be used in sub-stoichiometric amounts.[4]

TEMPO_Cycle cluster_main Catalytic Cycle cluster_reactants Inputs / Outputs TEMPO TEMPO Radical Oxoammonium N-Oxoammonium Salt (Active Oxidant) TEMPO->Oxoammonium [Co-oxidant] (e.g., NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R-CH₂OH -> R-CHO (Alcohol Oxidation) Aldehyde Aldehyde Hydroxylamine->TEMPO [Co-oxidant] Alcohol Primary Alcohol

Caption: The catalytic cycle in TEMPO-mediated oxidation.

Comparative Data of Key Protocols

Several protocols for TEMPO-mediated oxidation have been developed, each with distinct advantages. The choice of system depends on the substrate's sensitivity, desired product (aldehyde vs. carboxylic acid), and process safety considerations.

Protocol Primary Oxidant(s) Typical Conditions Key Advantages Considerations
Anelli-Montanari Sodium hypochlorite (NaOCl), KBrBiphasic (DCM/H₂O), pH 8.6-9.5, 0 °C to RT[5][6]Cost-effective, fast reactions, highly selective for 1° alcohols.[6][7]Potential for chlorination of sensitive substrates; pH control is crucial.[4][6]
Zhao Modification NaOCl (catalytic), Sodium chlorite (NaClO₂)Acetonitrile/phosphate buffer, pH ~6.7[4]Minimizes unwanted chlorination side reactions.[4]WARNING: Bleach and sodium chlorite must not be premixed as the mixture is unstable.[4]
Epp & Widlanski (BAIB) Bis(acetoxy)iodobenzene (BAIB)Acetonitrile/aqueous buffer, pH 7, 0 °C[2][4]Metal-free, produces benign side products (iodobenzene, acetic acid).[4]BAIB is more expensive and less atom-economical than bleach.[1]
Hoover & Stahl (Cu/TEMPO) Air (O₂)Acetonitrile, RT to 50 °C, with Cu(I) salt, bpy, NMI[8]"Green" protocol using air as the terminal oxidant; mild conditions.[8][9]Catalyst system is more complex; may not be suitable for all substrates.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common TEMPO-mediated oxidation reactions.

This protocol is adapted for the selective oxidation of primary alcohols to aldehydes using a biphasic system.[5][10]

Materials:

  • Primary alcohol substrate

  • TEMPO (e.g., 1-5 mol%)[11]

  • Dichloromethane (DCM)

  • Sodium hypochlorite (NaOCl, commercial bleach), cooled to 0 °C

  • Potassium bromide (KBr) solution (e.g., 0.5 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 10% w/v sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottomed flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and cooled in an ice-water bath (0 °C), dissolve the alcohol substrate (1.0 equiv) in DCM (to achieve a concentration of 0.25 M to 1 M).[10]

  • Catalyst Addition: Add TEMPO (0.10 equiv) to the solution.[5]

  • Reagent Addition: Sequentially add an aqueous solution of KBr (0.23 equiv) and a saturated solution of NaHCO₃ to adjust the pH to approximately 9.5.[5][10]

  • Oxidant Addition: While stirring vigorously, add the cold NaOCl solution (1.0 equiv) dropwise, ensuring the temperature remains below 5 °C.[11]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[10]

  • Quenching: Once the starting material is consumed, quench the reaction by adding 10% w/v aqueous Na₂S₂O₃ solution to destroy any excess hypochlorite.[10]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde. The product can be further purified by silica gel chromatography if necessary.

To favor the formation of a carboxylic acid, the Anelli-Montanari protocol is modified by adding a phase-transfer catalyst and using excess oxidant.[4][6]

Modifications to Protocol 1:

  • Reagents: Add a phase-transfer catalyst such as tricaprylylmethylammonium chloride (Aliquat® 336) (e.g., 5 mol%).[4]

  • Oxidant: Use at least 2.0 equivalents of NaOCl.[6]

  • Reaction Time: Reaction times may be longer. Monitor by TLC until the intermediate aldehyde is fully consumed.

  • Work-up: After quenching, acidify the aqueous layer with HCl to protonate the carboxylate salt, then extract the carboxylic acid product with an organic solvent like ethyl acetate.

Table of Typical Reagent Quantities (Anelli-Montanari Protocol)

ReagentMolar Equivalents (vs. Substrate)Role
Alcohol Substrate1.0Reactant
TEMPO0.01 - 0.10Catalyst[5][11]
NaOCl1.0 (for aldehyde), ≥2.0 (for acid)[6][10]Primary Oxidant
KBr~0.23Co-catalyst[5]
NaHCO₃As needed (to pH ~9.5)Buffer[6]
Phase-Transfer Catalyst~0.05 (for acid synthesis)Speeds up oxidation to acid[4]

Experimental Workflow and Logic

The general workflow for performing and analyzing a TEMPO-mediated oxidation is systematic, involving careful control of reaction conditions and appropriate analytical follow-up.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow arrow setup 1. Prepare Reagents (Cool bleach, prepare buffers) dissolve 2. Dissolve Substrate & TEMPO in Solvent setup->dissolve add_reagents 3. Add Buffer & Co-catalyst dissolve->add_reagents add_oxidant 4. Add Primary Oxidant (Dropwise at 0 °C) add_reagents->add_oxidant monitor 5. Monitor by TLC add_oxidant->monitor quench 6. Quench Reaction (e.g., Na₂S₂O₃) monitor->quench Reaction Complete extract 7. Aqueous Extraction quench->extract purify 8. Dry & Purify (Chromatography) extract->purify analyze 9. Characterize Product (NMR, IR, MS) purify->analyze

Caption: General workflow for TEMPO-mediated oxidation.

Safety and Analytical Considerations

  • Safety: Commercial bleach is alkaline (pH > 12) and should be handled with care.[11] The pH adjustment is critical for reaction selectivity and stability.[6][11] As noted, never pre-mix sodium hypochlorite and sodium chlorite, as the resulting mixture is unstable.[4] TEMPO and its derivatives may be potential genotoxic impurities (PGIs) and should be handled with appropriate personal protective equipment.[1]

  • Reaction Monitoring: TLC is a convenient method to monitor the disappearance of the alcohol starting material and the appearance of the more nonpolar aldehyde/ketone product.

  • Product Characterization: The final product should be characterized using standard analytical techniques.

    • NMR Spectroscopy: To confirm the structure of the oxidized product. For aldehydes, a characteristic peak appears between 9.5-10.5 ppm in ¹H NMR. For carboxylic acids, the acidic proton appears at 10.5-13 ppm.[12]

    • IR Spectroscopy: To identify the carbonyl group. Aldehydes and ketones show a strong C=O stretch around 1700-1740 cm⁻¹. Carboxylic acids show a C=O stretch and a very broad O-H stretch.[12]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

Application Notes and Protocols: Utilizing 4-Methoxy-TEMPO for the Study of Polymer Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Methoxy-TEMPO, is a stable nitroxide free radical that serves as a powerful tool in the investigation of polymer degradation. Its utility lies in its ability to act as a radical scavenger, effectively trapping transient radical species that are hallmarks of many degradation pathways, including thermo-oxidative, photo-oxidative, and radiation-induced degradation. By monitoring the consumption of this compound, researchers can gain valuable insights into the kinetics and mechanisms of these degradation processes. This document provides detailed application notes and experimental protocols for the use of this compound in polymer degradation studies.

Principle of Application

The core principle behind using this compound to study polymer degradation is its reaction with polymer radicals (P•) and polymer peroxyl radicals (POO•) that are formed during the degradation process. The stable nitroxide radical of this compound (R•) reacts with these unstable polymer radicals to form non-radical species. The rate of consumption of this compound, which can be precisely quantified using Electron Spin Resonance (ESR) spectroscopy, is directly proportional to the rate of radical formation in the polymer matrix. This allows for a quantitative assessment of the degradation rate.

Key Applications

  • Kinetic Analysis of Polymer Degradation: Determine the rate of radical formation during thermal, photo, or chemical degradation of polymers.

  • Evaluation of Antioxidant Efficiency: Assess the effectiveness of antioxidant additives by observing their ability to compete with this compound in scavenging polymer radicals.

  • Mechanistic Studies: Elucidate degradation pathways by identifying the types of radicals being trapped (in conjunction with other analytical techniques).

  • Lifetime Prediction: Correlate the rate of this compound consumption under accelerated aging conditions to predict the long-term stability of polymeric materials.

Data Presentation

Quantitative Analysis of Radical Scavenging

The following table summarizes hypothetical, yet representative, quantitative data illustrating the relationship between this compound consumption and polymer degradation markers.

Polymer MatrixDegradation ConditionInitial this compound Conc. (mol/kg)Time (hours)Remaining this compound (%)Carbonyl Index IncreaseMolecular Weight (Mn) Decrease (%)
Polypropylene (PP)Thermo-oxidative (120°C)1 x 10⁻³01000.000
24750.155
48520.3212
72300.5525
96150.8040
Polyethylene (PE)Photo-oxidative (UV, 60°C)5 x 10⁻⁴01000.000
50820.083
100650.188
150480.3015
200250.4528

Note: The data presented in this table is illustrative. Actual experimental results will vary depending on the specific polymer, the concentration of this compound, and the degradation conditions.

Experimental Protocols

Protocol 1: Sample Preparation

Objective: To homogeneously incorporate this compound into a polymer matrix.

Materials:

  • Polymer resin (e.g., polypropylene, polyethylene powder)

  • This compound (CAS No: 95407-69-5)[1]

  • Solvent (e.g., dichloromethane, toluene, suitable for both polymer and this compound)

  • Beakers, magnetic stirrer, hot plate

  • Vacuum oven

Procedure:

  • Dissolve a known weight of the polymer resin in a suitable solvent in a beaker with stirring. The concentration will depend on the polymer's solubility.

  • Prepare a stock solution of this compound in the same solvent.

  • Add a calculated volume of the this compound stock solution to the polymer solution to achieve the desired final concentration (e.g., 10⁻³ to 10⁻⁴ mol/kg of polymer).

  • Stir the mixture for several hours at room temperature to ensure homogeneous distribution.

  • Cast the solution into a petri dish or onto a glass plate to form a thin film.

  • Evaporate the solvent slowly in a fume hood, followed by drying in a vacuum oven at a temperature below the polymer's melting point until a constant weight is achieved.

  • Cut the resulting polymer film into strips of a suitable size for ESR analysis.

Protocol 2: Accelerated Aging and ESR Analysis

Objective: To monitor the consumption of this compound during polymer degradation using ESR spectroscopy.

Materials and Equipment:

  • Polymer samples containing this compound

  • Forced-air oven (for thermo-oxidative degradation) or UV weathering chamber (for photo-oxidative degradation)

  • Electron Spin Resonance (ESR) spectrometer

  • Quartz ESR tubes

  • Data acquisition and analysis software

Procedure:

  • Place the polymer sample strips in the aging chamber (oven or UV chamber) set to the desired degradation conditions (e.g., 120°C for thermo-oxidation).

  • At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), remove a sample strip from the chamber.

  • Place the polymer strip into a quartz ESR tube and position it in the cavity of the ESR spectrometer.

  • Record the ESR spectrum. Typical ESR spectrometer settings for detecting nitroxide radicals are:

    • Microwave frequency: ~9.5 GHz (X-band)

    • Microwave power: 10-20 mW

    • Modulation frequency: 100 kHz

    • Modulation amplitude: 0.1-0.5 G

    • Sweep width: 100 G

    • Sweep time: 60-120 s

    • Temperature: Room temperature

  • Quantify the concentration of this compound by double integration of the ESR signal and comparison with a standard of known concentration.

  • Plot the concentration of this compound as a function of aging time to determine the rate of consumption.

Protocol 3: Correlative Analysis with Other Degradation Markers

Objective: To correlate the consumption of this compound with other measures of polymer degradation, such as the formation of carbonyl groups and changes in molecular weight.

A. Carbonyl Index Measurement (FTIR Spectroscopy):

Procedure:

  • At each time point of the accelerated aging experiment, analyze a polymer sample using a Fourier Transform Infrared (FTIR) spectrometer, typically in Attenuated Total Reflectance (ATR) mode.

  • Record the infrared spectrum over the range of 4000-650 cm⁻¹.

  • Calculate the Carbonyl Index (CI) as the ratio of the integrated absorbance of the carbonyl peak (typically in the range of 1700-1800 cm⁻¹) to the integrated absorbance of a reference peak that is stable during degradation (e.g., a C-H bending vibration).[2][3][4][5]

  • Plot the Carbonyl Index as a function of aging time.

B. Molecular Weight Analysis (Gel Permeation Chromatography - GPC):

Procedure:

  • At each aging time point, dissolve a known weight of the polymer sample in a suitable solvent for GPC analysis (e.g., 1,2,4-trichlorobenzene at high temperature for polyolefins).

  • Analyze the dissolved polymer using a GPC system equipped with a suitable column set and detectors (e.g., refractive index, viscometer, light scattering).[6][7][8][9][10]

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Plot the percentage decrease in Mn or Mw as a function of aging time.

Data Correlation:

  • Plot the percentage of remaining this compound against the increase in Carbonyl Index.

  • Plot the percentage of remaining this compound against the percentage decrease in molecular weight.

  • These correlations will provide a quantitative link between the rate of radical formation and the macroscopic changes in the polymer's properties.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis cluster_data Data Correlation P1 Dissolve Polymer in Solvent P3 Mix Polymer and this compound Solutions P1->P3 P2 Prepare this compound Stock Solution P2->P3 P4 Cast Film and Dry P3->P4 A1 Expose Polymer Film to Degradation Conditions (e.g., Heat, UV) P4->A1 A2 Sample Collection at Time Intervals A1->A2 AN1 ESR Spectroscopy (Quantify this compound) A2->AN1 AN2 FTIR Spectroscopy (Determine Carbonyl Index) A2->AN2 AN3 GPC/SEC (Measure Molecular Weight) A2->AN3 D1 Correlate this compound Consumption with Carbonyl Index and Molecular Weight Loss AN1->D1 AN2->D1 AN3->D1

Caption: Experimental workflow for studying polymer degradation using this compound.

Radical_Scavenging_Mechanism Polymer Polymer Chain Polymer_Radical Polymer Radical (P•) Polymer->Polymer_Radical Initiation Degradation Degradation Stress (Heat, UV, etc.) Degradation->Polymer_Radical Peroxyl_Radical Polymer Peroxyl Radical (POO•) Polymer_Radical->Peroxyl_Radical + O₂ Trapped_Radical1 Trapped Radical (P-OR) Polymer_Radical->Trapped_Radical1 + R• (Scavenging) Oxygen Oxygen (O₂) Trapped_Radical2 Trapped Radical (POO-R) Peroxyl_Radical->Trapped_Radical2 + R• (Scavenging) Degraded_Polymer Degraded Polymer (Chain Scission, Crosslinking) Peroxyl_Radical->Degraded_Polymer Propagation & Termination Methoxy_TEMPO This compound (R•) Methoxy_TEMPO->Trapped_Radical1 Methoxy_TEMPO->Trapped_Radical2

Caption: Mechanism of radical scavenging by this compound during polymer degradation.

References

Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) using 4-Methoxy-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of reactive oxygen species (ROS) are critical in understanding cellular signaling, oxidative stress, and the mechanism of action of various drugs. 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Methoxy-TEMPO) serves as a valuable tool in this context. More specifically, its reduced hydroxylamine form, 1-hydroxy-4-methoxy-2,2,6,6-tetramethylpiperidine (referred to as 4-MeO-TEMPOH or TMH), acts as a highly effective spin probe for the measurement of ROS, particularly superoxide radicals (O₂•⁻), using Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound as an ROS probe.

Principle of Detection

The methodology is based on the oxidation of the EPR-silent hydroxylamine, 4-MeO-TEMPOH, by ROS to its stable nitroxide radical form, this compound.[1][3] This stable radical possesses an unpaired electron, rendering it paramagnetic and thus detectable by EPR spectroscopy. The intensity of the resulting EPR signal is directly proportional to the amount of this compound formed, which in turn correlates with the quantity of ROS present in the sample. This technique offers a quantitative measure of ROS production.[2][4]

The key reaction is as follows:

4-MeO-TEMPOH (EPR Silent) + ROS → this compound (EPR Active) + Reduced ROS

Application Notes

Advantages of 4-Methoxy-TEMPOH as an ROS Probe:

  • High Sensitivity and Specificity for Superoxide: Cyclic hydroxylamines like 4-MeO-TEMPOH react rapidly with superoxide radicals, with rate constants significantly higher than those of many traditional spin traps.[4] The reaction with superoxide can be confirmed by control experiments using superoxide dismutase (SOD), which will inhibit the formation of the this compound signal.[2]

  • Quantitative Measurement: The stability of the this compound radical allows for its accumulation over time, enabling the quantification of the rate of ROS production.[1][4] The concentration of the generated nitroxide can be determined by comparing its EPR signal intensity to a standard curve of a known concentration of a stable nitroxide radical.[4]

  • Versatility: The lipophilicity of 4-MeO-TEMPOH allows it to be used in various biological systems, including cell cultures and tissue homogenates.[1]

Limitations and Considerations:

  • Non-Specific Oxidation: While highly reactive with superoxide, 4-MeO-TEMPOH can also be oxidized by other ROS, such as peroxynitrite.[5] Therefore, the use of specific ROS scavengers in control experiments is crucial for identifying the specific ROS being measured.

  • Bioreduction of the Nitroxide: The formed this compound radical can be reduced back to its hydroxylamine form by cellular reductants (e.g., ascorbate), which would lead to an underestimation of ROS levels.[5] The stability of the nitroxide should be assessed in the specific biological system being studied.

  • Autoxidation: Cyclic hydroxylamines can undergo autoxidation in the presence of metal ions. The use of metal chelators, such as deferoxamine, is recommended to minimize this artifact.[3]

Quantitative Data

The following table summarizes key quantitative data for this compound and its hydroxylamine.

ParameterValueReference
Chemical Formula C₁₀H₂₀NO₂
Molecular Weight 186.27 g/mol
CAS Number 95407-69-5
Rate Constant with Superoxide (k) 4.2 x 10³ M⁻¹s⁻¹[1]
pKa of 4-MeO-TEMPOH 7.1[1]
Partition Coefficient (Octanol/Water) 43[1]
Typical Probe Concentration 0.05 - 1 mM[4]

Experimental Protocols

Protocol 1: Measurement of Superoxide Production in Cell Suspension

This protocol provides a general framework for measuring superoxide production in a suspension of cultured cells using 4-MeO-TEMPOH and EPR spectroscopy.

Materials:

  • Cultured cells of interest

  • 1-hydroxy-4-methoxy-2,2,6,6-tetramethylpiperidine (4-MeO-TEMPOH)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Superoxide dismutase (SOD) from bovine erythrocytes (for control experiments)

  • Deferoxamine (metal chelator)

  • EPR spectrometer with a temperature controller

  • Capillary tubes for EPR measurements

Procedure:

  • Cell Preparation: Harvest cultured cells and wash them twice with PBS. Resuspend the cells in the desired buffer at a known concentration (e.g., 1 x 10⁶ cells/mL).

  • Probe Preparation: Prepare a stock solution of 4-MeO-TEMPOH in an appropriate solvent (e.g., DMSO or ethanol) and then dilute it in the assay buffer to the final working concentration (typically 0.1-1 mM). Also, prepare a solution of deferoxamine (e.g., 100 µM final concentration).

  • Experimental Setup:

    • In an EPR-compatible tube, mix the cell suspension with the deferoxamine solution.

    • Add the 4-MeO-TEMPOH solution to the cell suspension to initiate the reaction.

    • For control experiments, add SOD (e.g., 100 U/mL) to a separate sample of the cell suspension before the addition of 4-MeO-TEMPOH.

  • EPR Measurement:

    • Immediately after adding the probe, draw the cell suspension into a capillary tube and place it in the EPR spectrometer.

    • Record the EPR spectra at regular time intervals (e.g., every minute for 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Typical X-band EPR Spectrometer Settings:

      • Microwave Frequency: ~9.5 GHz

      • Microwave Power: 10-20 mW

      • Modulation Amplitude: 1 G

      • Sweep Width: 100 G

      • Time Constant: 0.1 s

      • Scan Time: 30-60 s

  • Data Analysis and Quantification:

    • Measure the intensity of the low-field component of the three-line EPR spectrum of this compound at each time point.[4]

    • Create a standard curve by measuring the EPR signal intensity of known concentrations of a stable nitroxide standard (e.g., 4-Hydroxy-TEMPO).

    • Convert the EPR signal intensities from the experimental samples to concentrations of this compound using the standard curve.

    • Calculate the rate of ROS production by determining the initial rate of this compound formation (concentration/time). The rate should be normalized to the number of cells.

    • Compare the rate of signal generation in the presence and absence of SOD. A significant reduction in the signal with SOD confirms that the measured ROS is predominantly superoxide.

Visualizations

Signaling Pathway of ROS Detection

G Mechanism of ROS Detection by 4-MeO-TEMPOH ROS Reactive Oxygen Species (e.g., O₂•⁻) Radical This compound (Stable Nitroxide Radical) EPR Active ROS->Radical Oxidation Probe 4-MeO-TEMPOH (1-hydroxy-4-methoxy-TEMPO) EPR Silent Probe->Radical EPR EPR Spectrometer Radical->EPR Detection Signal Quantitative Signal EPR->Signal Quantification G Experimental Workflow for ROS Measurement cluster_prep Sample Preparation cluster_measurement EPR Measurement cluster_analysis Data Analysis Cell_Prep Prepare Cell Suspension Add_Chelator Add Metal Chelator (e.g., Deferoxamine) Cell_Prep->Add_Chelator Add_Probe Add 4-MeO-TEMPOH Probe (and SOD for control) Add_Chelator->Add_Probe Load_Sample Load Sample into Capillary Tube Add_Probe->Load_Sample Record_Spectra Record EPR Spectra over Time Load_Sample->Record_Spectra Measure_Intensity Measure Signal Intensity Record_Spectra->Measure_Intensity Quantify Quantify Nitroxide Concentration Measure_Intensity->Quantify Standard_Curve Generate Standard Curve Standard_Curve->Quantify Calculate_Rate Calculate Rate of ROS Production Quantify->Calculate_Rate G Considerations for 4-MeO-TEMPOH Application cluster_controls Essential Controls cluster_limitations Potential Interferences center_node Accurate ROS Measurement Bioreduction Bioreduction of 4-MeO-TEMPO center_node->Bioreduction Affected by Other_ROS Oxidation by other ROS center_node->Other_ROS Affected by SOD_Control SOD Control (for Superoxide Specificity) SOD_Control->center_node Ensures Chelator_Control Metal Chelator (prevents autoxidation) Chelator_Control->center_node Prevents artifact

References

Application Notes and Protocols: Enhancing Material Stability with 4-Methoxy-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for incorporating 4-Methoxy-TEMPO (4-methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy), a stable nitroxide radical, into various materials to enhance their stability against degradation. The methodologies outlined are intended to serve as a comprehensive guide for leveraging the radical scavenging properties of this compound in polymers and other materials relevant to research, development, and pharmaceutical applications.

Introduction to this compound as a Material Stabilizer

This compound is a versatile and highly effective radical scavenger used to inhibit unwanted polymerization and oxidative degradation in a variety of materials.[1][2] Its stable nitroxide radical structure allows it to effectively trap free radicals that initiate and propagate degradation pathways, thereby extending the shelf-life and maintaining the integrity of the host material.[1] This compound is particularly valuable in the development of advanced materials for applications such as coatings, food packaging, and in biological studies to investigate oxidative stress.[1] In drug development, its antioxidant properties are being explored for therapeutic applications.[1]

Mechanism of Action: Radical Scavenging

The primary mechanism by which this compound enhances material stability is through its ability to scavenge and terminate free radicals. This process is cyclical and can be initiated by various stressors such as heat, UV radiation, or chemical exposure, which lead to the formation of reactive radical species (R•) within the material. This compound (represented as R'NO•) reacts with these radicals to form stable, non-radical species, effectively halting the degradation cascade.

The general radical scavenging mechanism can be visualized as follows:

RadicalScavenging Material Material Matrix Radical Reactive Radical (R•) Material->Radical Initiation Stressor Stressor (Heat, UV, etc.) Stressor->Material TEMPO This compound (R'NO•) Radical->TEMPO Termination Degradation Degradation Radical->Degradation Propagation Stabilized Stabilized Product (R-ONR') TEMPO->Stabilized

Caption: Radical scavenging mechanism of this compound.

Quantitative Data on Stability Enhancement

The effectiveness of TEMPO derivatives in enhancing material stability has been demonstrated in various studies. While specific data for this compound is not always isolated, the performance of closely related compounds like 4-Hydroxy-TEMPO provides a strong indication of its capabilities.

Table 1: Inhibition of Styrene Polymerization by TEMPO Derivatives

This table summarizes the effectiveness of different TEMPO derivatives in inhibiting the undesired polymerization of styrene monomer after 4 hours at a concentration of 500 ppm.

InhibitorPolymer Growth (%)[3]Styrene Conversion (%)[3]
4-Hydroxy-TEMPO 24.850.065
4-Oxo-TEMPO 46.80.134
Uninhibited >90>0.2

Data adapted from a study on styrene polymerization inhibition. While this data is for 4-Hydroxy-TEMPO, similar trends in radical scavenging efficiency are expected for this compound.

Table 2: Thermal Stability of Polyethylene with Antioxidants (Illustrative)

This table provides an illustrative example of how data from thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be used to quantify the enhancement in oxidative stability. The Oxidation Induction Time (OIT) is a key parameter measuring the time until the onset of oxidation at a specific temperature.

MaterialOIT at 200°C (minutes)
Polyethylene (PE) - Unstabilized < 5
PE + 0.1% this compound (Expected) > 30
PE + 0.5% this compound (Expected) > 60

These are expected values based on the known efficacy of nitroxide stabilizers. Actual values will depend on the specific grade of polyethylene and processing conditions.

Experimental Protocols

The following protocols provide detailed methodologies for incorporating this compound into materials and for evaluating the resulting stability enhancement.

Protocol 1: Incorporation of this compound into Polyethylene via Melt Blending

Objective: To physically disperse this compound into a polyethylene matrix to enhance its thermal-oxidative stability.

Materials:

  • Low-density polyethylene (LDPE) or High-density polyethylene (HDPE) pellets

  • This compound powder

  • Internal mixer or twin-screw extruder

  • Compression molding press

  • Aluminum foil

Procedure:

  • Drying: Dry the polyethylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Premixing: In a sealed container, dry blend the polyethylene pellets with the desired concentration of this compound (e.g., 0.1 wt%, 0.5 wt%). Tumble the mixture for 15 minutes to ensure a homogenous distribution.

  • Melt Blending:

    • Set the temperature of the internal mixer or extruder to a temperature suitable for the polyethylene grade (e.g., 160-180°C for LDPE, 180-200°C for HDPE).

    • Add the premixed material to the mixer/extruder and process for 5-10 minutes at a screw speed of 50-100 rpm to ensure thorough mixing.

  • Sheet Preparation:

    • Take the molten blend from the mixer/extruder and place it between two sheets of aluminum foil on the preheated platens of a compression molding press.

    • Press the material at a pressure of 10 MPa for 5 minutes to form a sheet of desired thickness (e.g., 1 mm).

    • Cool the press to room temperature under pressure to solidify the sheet.

  • Sample Cutting: Cut the prepared sheets into appropriate dimensions for subsequent stability testing.

MeltBlending cluster_prep Material Preparation cluster_processing Processing cluster_final Final Sample Drying Dry PE Pellets Premixing Dry Blend PE and This compound Drying->Premixing MeltBlending Melt Blend in Mixer/Extruder Premixing->MeltBlending CompressionMolding Compression Mold into Sheets MeltBlending->CompressionMolding SampleCutting Cut Samples for Testing CompressionMolding->SampleCutting

Caption: Workflow for melt blending this compound with polyethylene.

Protocol 2: Incorporation of this compound into Polystyrene via Solvent Casting

Objective: To incorporate this compound into a polystyrene matrix by dissolving both components in a common solvent and then evaporating the solvent to form a film.

Materials:

  • Polystyrene (PS) pellets or powder

  • This compound powder

  • Toluene or Tetrahydrofuran (THF)

  • Glass petri dish or other flat casting surface

  • Magnetic stirrer and stir bar

  • Leveling platform

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a 10% (w/v) solution of polystyrene in the chosen solvent by dissolving the PS with magnetic stirring. This may take several hours.

    • Once the polystyrene is fully dissolved, add the desired amount of this compound (e.g., 0.1 wt%, 0.5 wt% relative to the polymer weight) and continue stirring until it is completely dissolved.

  • Casting:

    • Place the glass petri dish on a leveling platform to ensure a uniform film thickness.

    • Pour the polymer solution into the petri dish.

    • Cover the petri dish with a lid that is slightly ajar to allow for slow solvent evaporation and prevent dust contamination.

  • Drying:

    • Allow the solvent to evaporate at room temperature in a well-ventilated fume hood for 24-48 hours.

    • Once a solid film has formed, transfer the petri dish to a vacuum oven.

    • Dry the film under vacuum at a temperature below the glass transition temperature of polystyrene (e.g., 60°C) for at least 24 hours to remove any residual solvent.

  • Film Removal: Carefully peel the dried film from the glass surface.

SolventCasting cluster_solution Solution Preparation cluster_casting Film Formation cluster_drying Final Film DissolvePS Dissolve Polystyrene in Solvent AddTEMPO Add and Dissolve This compound DissolvePS->AddTEMPO CastSolution Pour Solution onto Casting Surface AddTEMPO->CastSolution EvaporateSolvent Slow Solvent Evaporation CastSolution->EvaporateSolvent VacuumDry Dry Film in Vacuum Oven EvaporateSolvent->VacuumDry PeelFilm Peel Film from Surface VacuumDry->PeelFilm

Caption: Workflow for solvent casting of polystyrene with this compound.

Protocol 3: Covalent Grafting of 4-Amino-TEMPO onto a Polymer Backbone

Objective: To covalently attach a TEMPO derivative to a polymer backbone for long-term stability and to prevent leaching of the stabilizer. This protocol is adapted for a polymer with reactive groups that can undergo amidation.

Materials:

  • Polymer with reactive ester groups (e.g., poly(pentafluorophenyl acrylate))

  • 4-Amino-TEMPO

  • Anhydrous dimethoxyethane (DME) or similar aprotic solvent

  • Triethylamine (TEA)

  • Nitrogen or Argon gas supply

  • Hexane and diethyl ether for precipitation

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the polymer with reactive ester groups in anhydrous DME.

  • Addition of Amine: Add a solution of 4-Amino-TEMPO (e.g., 2 molar equivalents relative to the reactive monomer units) in anhydrous DME to the polymer solution.

  • Base Addition: Add triethylamine (e.g., 2 molar equivalents) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to 50°C and stir for 3-5 hours. The progress of the reaction can be monitored by techniques such as FTIR or NMR spectroscopy.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the functionalized polymer by adding the reaction mixture dropwise to a stirred solution of hexane and diethyl ether (1:1 v/v).

    • Repeat the precipitation process two more times to ensure the removal of unreacted reagents.

  • Drying: Dry the resulting polymer under vacuum at 45°C to a constant weight.

CovalentGrafting cluster_reaction Reaction cluster_purification Purification cluster_final_product Final Product DissolvePolymer Dissolve Polymer in Anhydrous Solvent AddAmine Add 4-Amino-TEMPO and Triethylamine DissolvePolymer->AddAmine HeatReact Heat and Stir under Inert Atmosphere AddAmine->HeatReact Precipitate Precipitate Polymer in Hexane/Ether HeatReact->Precipitate Wash Repeat Precipitation Precipitate->Wash DryPolymer Dry Functionalized Polymer under Vacuum Wash->DryPolymer

Caption: Workflow for covalent grafting of 4-Amino-TEMPO onto a polymer.

Protocols for Stability Evaluation

Protocol 4: Determination of Oxidative Induction Time (OIT) by DSC

Objective: To quantify the oxidative stability of a polymer stabilized with this compound using Differential Scanning Calorimetry (DSC).

Materials:

  • Polymer samples (with and without this compound) prepared according to Protocols 1 or 2.

  • DSC instrument with an oxygen-purged cell.

  • Aluminum DSC pans.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a nitrogen atmosphere.

  • Heating Cycle:

    • Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for polyethylene) at a heating rate of 20°C/min.

    • Hold the sample at this temperature for 5 minutes to erase any prior thermal history.

  • Isothermal OIT Measurement:

    • Cool the sample to the desired isothermal test temperature (e.g., 180-200°C).

    • Once the temperature is stable, switch the purge gas from nitrogen to oxygen at a constant flow rate.

    • Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

  • Data Analysis: Compare the OIT values for the unstabilized and stabilized polymer samples. A longer OIT indicates enhanced oxidative stability.[4]

Protocol 5: Assessment of Thermal Degradation by TGA

Objective: To evaluate the effect of this compound on the thermal degradation profile of a polymer using Thermogravimetric Analysis (TGA).

Materials:

  • Polymer samples (with and without this compound).

  • TGA instrument.

  • Nitrogen or air purge gas.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired atmosphere (nitrogen for thermal stability, air for thermo-oxidative stability) at a constant flow rate.

  • Heating Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Determine the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate (from the derivative of the TGA curve).

    • Compare the TGA curves of the stabilized and unstabilized samples. A shift in the degradation onset to a higher temperature indicates improved thermal stability.[5]

Conclusion

The incorporation of this compound into materials offers a robust and effective strategy for enhancing their stability against oxidative and thermal degradation. The protocols provided herein offer a starting point for researchers to explore the benefits of this versatile stabilizer in a range of applications. The quantitative data, while illustrative for this compound, demonstrates the significant improvements that can be achieved with nitroxide-based stabilizers. Further optimization of concentrations and processing conditions will enable the tailoring of material properties for specific performance requirements.

References

Safety precautions and handling procedures for 4-Methoxy-TEMPO.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed safety precautions and handling procedures for 4-Methoxy-TEMPO (4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl). The information is intended to ensure the safe and effective use of this compound in a laboratory setting.

Overview and Applications

This compound is a stable nitroxyl radical widely used as a catalyst in organic synthesis, particularly for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] Its stability and high reactivity make it a valuable tool in the development of pharmaceuticals and other complex molecules.[1] Beyond its role as an oxidation catalyst, this compound is also utilized in studies of oxidative stress and as a radical scavenger.[1] It is also being explored for its potential therapeutic applications in drug development.[1]

Safety Precautions and Hazard Information

This compound is a hazardous substance and should be handled with care. The following is a summary of its known hazards.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed. (Inferred from 4-Hydroxy-TEMPO)[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Toxicity Data
CompoundTestSpeciesRouteValueReference
4-Hydroxy-TEMPOLD50RatOral1053 mg/kg[3]

A comparative study on the genotoxicity of TEMPO and its derivatives found that this compound was among the less cytotoxic variants to mouse lymphoma cells in vitro compared to TEMPO and 4-oxo-TEMPO.

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₀H₂₀NO₂[4]
Molecular Weight 186.27 g/mol [4]
Appearance Orange solid[1]
Melting Point 40-44 °C[1]
Storage Temperature 2-8 °C[1]

Handling and Storage Procedures

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[5]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.[5]

Safe Handling
  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust.

  • Handle in a well-ventilated area, preferably a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is 2-8 °C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following is a general protocol for the oxidation of a primary alcohol to an aldehyde using this compound as a catalyst. This protocol is adapted from established procedures for TEMPO-mediated oxidations and should be optimized for specific substrates.[2][6]

Materials and Reagents
  • Primary alcohol

  • This compound

  • Co-oxidant (e.g., sodium hypochlorite, NaOCl)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium bromide (KBr)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol in dichloromethane.

  • Add catalytic amounts of this compound and potassium bromide to the solution.

  • Add an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Oxidation: Slowly add the sodium hypochlorite solution dropwise while vigorously stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Stir until the orange color of the reaction mixture disappears.[7]

  • Workup:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with dichloromethane or another suitable organic solvent.

    • Combine the organic layers.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography.

Spill and Waste Disposal

Spill Response
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.

Waste Disposal
  • All waste containing this compound should be considered hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Reaction mixtures should be quenched with a reducing agent like sodium thiosulfate or sodium sulfite before disposal to neutralize the reactive nitroxyl radical.[7]

  • Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.

Chemical Compatibility and Reactivity

  • Stability: this compound is a stable radical under normal conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition may produce oxides of carbon and nitrogen.

Diagrams

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_waste Waste Management cluster_cleanup Cleanup A Consult SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh in Ventilated Area (Fume Hood) B->C D Perform Reaction in Suitable Glassware C->D E Quench Reaction Mixture (e.g., with Na2S2O3) D->E F Collect Waste in Labeled Container E->F G Dispose as Hazardous Waste (Follow Institutional Guidelines) F->G H Decontaminate Glassware G->H I Clean Work Area H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

Signaling_Pathway Catalytic Cycle of TEMPO-Mediated Oxidation TEMPO This compound (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Alcohol Primary Alcohol Aldehyde Aldehyde Alcohol->Aldehyde Hydroxylamine->TEMPO Re-oxidation CoOxidant Co-oxidant (e.g., NaOCl) CoOxidant_Reduced Reduced Co-oxidant CoOxidant->CoOxidant_Reduced

Caption: Catalytic cycle of this compound in alcohol oxidation.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methoxy-TEMPO Mediated Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxy-TEMPO (4-MeO-TEMPO) mediated oxidations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their oxidation reactions. Here you will find frequently asked questions and detailed troubleshooting guides to address specific issues you might encounter during your experiments, ensuring the successful and selective conversion of alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the active oxidizing species in a 4-MeO-TEMPO mediated oxidation?

The active oxidant is the N-oxoammonium salt, which is generated in situ from the 4-MeO-TEMPO radical by a stoichiometric co-oxidant.[1][2] This N-oxoammonium cation is the species that directly oxidizes the alcohol to the corresponding carbonyl compound.[1][2]

Q2: Why is my reaction sluggish or incomplete?

Several factors can lead to a slow or incomplete reaction:

  • Incorrect pH: The reaction rate is highly pH-dependent. For many TEMPO-mediated oxidations, the optimal pH range is between 8 and 9.[3]

  • Inactive Co-oxidant: The stoichiometric co-oxidant, such as sodium hypochlorite (bleach), can degrade over time. It is crucial to use a fresh solution or titrate it to determine its active concentration.[3][4]

  • Poor Substrate Solubility: In biphasic systems (e.g., CH₂Cl₂/water), highly hydrophilic or lipophilic substrates may not react efficiently due to poor solubility in the reactive phase.[1] Using a phase-transfer catalyst can help accelerate the reaction for lipophilic substrates.[1]

  • Low Temperature: While reactions are often run at 0°C to control the exotherm and improve selectivity, some substrates may require higher temperatures (e.g., room temperature) to proceed at a reasonable rate.[1][4]

  • Catalyst Deactivation: The TEMPO catalyst can be deactivated by reacting with certain electrophiles, such as electron-deficient alkenes or alkynes, which can act as catalyst poisons.[3]

Q3: How can I selectively oxidize a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid?

To favor the formation of the aldehyde, it is critical to carefully control the reaction conditions:

  • Maintain pH: Running the reaction at a controlled pH, typically around 9, helps prevent over-oxidation.[4]

  • Avoid Excess Oxidant: Slowly adding the co-oxidant (e.g., NaOCl) prevents its accumulation, which can lead to the further oxidation of the intermediate aldehyde hydrate to the carboxylic acid.[4]

  • Short Reaction Time: The oxidation to the aldehyde is generally faster than the subsequent oxidation to the carboxylic acid. Monitoring the reaction closely and quenching it upon consumption of the starting alcohol is key.[1]

  • Biphasic System: Using a biphasic system like CH₂Cl₂-water without a phase-transfer catalyst can slow down the oxidation of the aldehyde, thus favoring its isolation.[1]

Q4: What is the purpose of adding potassium bromide (KBr) to the reaction?

In protocols that use sodium hypochlorite as the co-oxidant (like the Anelli protocol), KBr acts as a co-catalyst. It reacts with NaOCl to form hypobromite in situ, which is a more effective oxidant for converting the hydroxylamine intermediate back to the active N-oxoammonium salt, thus accelerating the catalytic cycle.

Troubleshooting Guide for Common Side Reactions

This section addresses specific side reactions and provides actionable steps to mitigate them.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Chlorination of Aromatic Rings or Alkenes Formation of hypochlorous acid (HOCl) when using NaOCl as the co-oxidant, which acts as a chlorinating agent for electron-rich substrates.[1]1. Lower Temperature: Maintain the reaction temperature between -5°C and 0°C to suppress chlorination.[1] 2. Zhao's Modification: Use catalytic NaOCl with stoichiometric sodium chlorite (NaClO₂). NaClO₂ is a much weaker chlorinating agent.[1] 3. Alternative Co-oxidant: Replace NaOCl with a non-chlorinating oxidant like bis(acetoxy)iodobenzene (PhI(OAc)₂).[1][2]
Over-oxidation to Carboxylic Acid The intermediate aldehyde, in the presence of water, forms a hydrate that is further oxidized.[1] This is promoted by excess co-oxidant or prolonged reaction times.1. Strict pH Control: Buffer the reaction mixture, typically around pH 9.[4] 2. Slow Oxidant Addition: Add the co-oxidant dropwise to maintain a low instantaneous concentration.[4] 3. Avoid Phase-Transfer Catalysts: For biphasic reactions, omitting the phase-transfer catalyst slows the second oxidation step.[1]
Formation of 4-oxo-TEMPO (TEMPONE) This side product can arise from the oxidation of the 4-position of the TEMPO ring, potentially initiated by radical species.[5][6][7] Its formation represents a pathway for catalyst deactivation.While this is a minor pathway (yields of ~6% reported for 4-MeO-TEMPO), ensure high-purity reagents and degassed solvents to minimize extraneous radical reactions.[5]
Decarboxylation of Product Carboxylic acid products, especially those with specific structural features, may decarboxylate under the reaction conditions.1. Maintain Low Temperature: Keep the reaction and work-up temperatures low.[1] 2. Adjust pH: Proper pH control during the reaction and work-up can prevent decarboxylation.[1]
Low or No Reactivity with Secondary Alcohols TEMPO-mediated oxidations are highly selective for primary alcohols over secondary alcohols under basic conditions.[1][2]1. Change Conditions: If oxidation of a secondary alcohol is desired, different conditions or catalysts (e.g., less hindered nitroxyl radicals like AZADO) may be necessary.[2] 2. Increase Reaction Time/Temp: Forcing conditions may work but can lead to side reactions.

Key Reaction Pathways and Troubleshooting Logic

The following diagrams illustrate the main catalytic cycle, a common side reaction pathway, and a logical workflow for troubleshooting common issues.

TEMPO_Oxidation_Cycle cluster_main Main Catalytic Cycle cluster_substrate Substrate Transformation TEMPO 4-MeO-TEMPO (Radical) Oxoammonium N-Oxoammonium Salt (Active Oxidant) TEMPO->Oxoammonium Co-oxidant (e.g., NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R-CH₂OH → R-CHO (Substrate Oxidation) Alcohol Primary Alcohol (R-CH₂OH) Oxoammonium->Alcohol Oxidizes Hydroxylamine->TEMPO Co-oxidant Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde

Caption: The main catalytic cycle for 4-MeO-TEMPO mediated alcohol oxidation.

Side_Reactions cluster_overox Over-oxidation Pathway cluster_chlorination Chlorination Pathway Aldehyde Aldehyde Hydrate Aldehyde Hydrate (gem-diol) Aldehyde->Hydrate + H₂O CarboxylicAcid Carboxylic Acid Hydrate->CarboxylicAcid [Oxidation] NaOCl NaOCl HOCl HOCl NaOCl->HOCl H⁺ Chlorinated Chlorinated Byproduct HOCl->Chlorinated Substrate Sensitive Substrate (e.g., Phenol, Alkene) Substrate->Chlorinated Troubleshooting_Workflow Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete No / Low Conversion SideProduct Side Product Observed Start->SideProduct Yes Check_pH Is pH 8-9? Incomplete->Check_pH Is_Chlorination Chlorination? SideProduct->Is_Chlorination Check_Oxidant Is Co-oxidant Active? Check_pH->Check_Oxidant Yes Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Check_Temp Increase Temperature? Check_Oxidant->Check_Temp Yes Use_Fresh_Oxidant Use Fresh/Titrated Co-oxidant Check_Oxidant->Use_Fresh_Oxidant No Check_Temp->Incomplete No, Issue Persists Warm_to_RT Warm to RT, Monitor Exotherm Check_Temp->Warm_to_RT Yes Adjust_pH->Check_pH Use_Fresh_Oxidant->Check_Oxidant Is_OverOx Over-oxidation? Is_Chlorination->Is_OverOx No Mitigate_Cl Lower Temp to -5°C Use Zhao's Protocol Is_Chlorination->Mitigate_Cl Yes Mitigate_OverOx Slow Oxidant Addition Strict pH Control Is_OverOx->Mitigate_OverOx Yes

References

Technical Support Center: Enhancing Catalyst Longevity with 4-Methoxy-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming catalyst deactivation using 4-Methoxy-TEMPO (4-MeO-TEMPO). This resource is designed for researchers, scientists, and drug development professionals who are seeking to improve the stability and lifetime of their catalysts. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues related to catalyst deactivation.

Introduction to Catalyst Deactivation and the Role of this compound

Catalyst deactivation is a critical issue in chemical synthesis and industrial processes, leading to reduced reaction efficiency, increased costs, and process downtime. Common mechanisms of deactivation include poisoning, coking (fouling), and thermal degradation.[1] this compound, a stable nitroxide radical, is recognized for its role as a radical scavenger and oxidation catalyst.[2][3] This guide explores its potential application as a co-catalyst or additive to mitigate the deactivation of primary catalysts, a novel approach to enhancing catalyst stability.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Rapid Loss of Catalyst Activity

  • Symptom: A sharp decrease in reaction rate or product yield early in the catalytic run.

  • Potential Cause: Catalyst poisoning by impurities in the feedstock or solvent. Poisons are substances that strongly bind to the active sites of a catalyst, rendering them inactive.[4][5] Common poisons include sulfur compounds, carbon monoxide, and heavy metals.[6][7]

  • Proposed Solution with 4-MeO-TEMPO:

    • Feedstock Purity Check: First, ensure the purity of your reactants and solvents.

    • 4-MeO-TEMPO as a Sacrificial Agent: Introduce a small quantity of 4-MeO-TEMPO to the reaction mixture. It is hypothesized that 4-MeO-TEMPO may act as a sacrificial agent, reacting with and neutralizing certain radical poisons before they reach the active sites of the primary catalyst.

Issue 2: Gradual Decline in Catalyst Performance

  • Symptom: A slow but steady decrease in catalyst activity and/or selectivity over time.

  • Potential Cause: Coking or fouling, where carbonaceous deposits accumulate on the catalyst surface, blocking active sites and pores.[8] This is often initiated by radical mechanisms on the catalyst surface.[9]

  • Proposed Solution with 4-MeO-TEMPO:

    • Reaction Condition Optimization: Lowering the reaction temperature or pressure can sometimes reduce the rate of coke formation.

    • 4-MeO-TEMPO as a Radical Scavenger: The addition of 4-MeO-TEMPO may inhibit the radical polymerization reactions that lead to coke formation.[10] By scavenging reactive radical intermediates, 4-MeO-TEMPO can potentially keep the catalyst surface cleaner for a longer duration.

Issue 3: Change in Product Selectivity

  • Symptom: An increase in the formation of undesired byproducts.

  • Potential Cause: Partial deactivation of the catalyst, where specific types of active sites are preferentially blocked or altered. This can also be caused by the formation of new, less selective catalytic species.

  • Proposed Solution with 4-MeO-TEMPO:

    • Analysis of Byproducts: Characterize the byproducts to understand the side reactions that are occurring.

    • Synergistic Catalysis with 4-MeO-TEMPO: In some cases, 4-MeO-TEMPO might work synergistically with the primary catalyst to promote the desired reaction pathway while suppressing side reactions that lead to deactivation.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which 4-MeO-TEMPO prevents catalyst deactivation?

A1: The primary proposed mechanism is through its function as a radical scavenger.[2] Many catalyst deactivation processes, particularly coking, are initiated by radical species formed on the catalyst surface.[9] 4-MeO-TEMPO, being a stable radical, can intercept these highly reactive radicals, preventing them from initiating the polymerization and deposition of coke precursors. Additionally, it may react with and neutralize certain chemical poisons.

Q2: How much 4-MeO-TEMPO should I add to my reaction?

A2: The optimal amount of 4-MeO-TEMPO will depend on the specific reaction, catalyst, and the nature and concentration of the deactivating species. It is recommended to start with a low catalytic amount (e.g., 0.1-1 mol% relative to the substrate) and optimize from there.

Q3: Is 4-MeO-TEMPO stable under my reaction conditions?

A3: this compound is a relatively stable radical. However, its stability can be affected by high temperatures and highly acidic or basic conditions. It is advisable to conduct control experiments to assess the stability of 4-MeO-TEMPO under your specific reaction conditions.

Q4: Can 4-MeO-TEMPO regenerate a catalyst that is already deactivated?

A4: It is unlikely that 4-MeO-TEMPO can regenerate a catalyst that has already been severely deactivated by coking or poisoning. Its proposed role is primarily preventative. For regeneration of coked catalysts, oxidative treatment (calcination) is a more common method.

Q5: Are there any known incompatibilities between 4-MeO-TEMPO and common catalysts?

A5: While there is limited direct literature on this specific application, care should be taken when using 4-MeO-TEMPO with catalysts that are sensitive to oxidation or radical species. Preliminary compatibility tests are recommended.

Quantitative Data

Currently, there is a lack of published quantitative data specifically comparing catalyst performance with and without 4-MeO-TEMPO as a deactivation inhibitor. The following table presents a hypothetical comparison to illustrate the potential benefits. Researchers are encouraged to generate their own data to validate this approach for their specific systems.

Performance MetricStandard Catalytic SystemCatalytic System with 4-MeO-TEMPO (Hypothetical)
Catalyst Lifetime 10 hours15 hours
Turnover Number (TON) [13][14]10001500
Initial Turnover Frequency (TOF) [13][15]100 h⁻¹100 h⁻¹
TOF after 8 hours 50 h⁻¹85 h⁻¹
Product Yield at 10 hours 85%95%

Experimental Protocols

Protocol 1: Evaluating the Effect of 4-MeO-TEMPO on Catalyst Stability

  • Baseline Experiment:

    • Set up your standard catalytic reaction without any additives.

    • Monitor the reaction progress over time by taking aliquots and analyzing for product formation and reactant consumption.

    • Continue the reaction until a significant drop in catalyst activity is observed.

  • Experiment with 4-MeO-TEMPO:

    • Set up an identical catalytic reaction, but add a predetermined amount of 4-MeO-TEMPO (e.g., 0.5 mol%) to the reaction mixture before initiating the reaction.

    • Monitor the reaction progress under the same conditions and for the same duration as the baseline experiment.

  • Data Analysis:

    • Compare the reaction profiles of the two experiments.

    • Calculate and compare the catalyst lifetime, TON, and TOF for both systems.

    • Analyze the spent catalyst from both experiments using techniques such as thermogravimetric analysis (TGA) to quantify coke deposition or X-ray photoelectron spectroscopy (XPS) to identify surface poisons.

Protocol 2: Regeneration of a Coked Catalyst (General Procedure)

This is a general procedure for regenerating a catalyst deactivated by coking and does not involve 4-MeO-TEMPO.

  • Catalyst Recovery: After the reaction, recover the deactivated catalyst by filtration or centrifugation.

  • Washing: Wash the catalyst with a suitable solvent to remove any adsorbed reactants and products.

  • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C).

  • Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst under a flow of air or a diluted oxygen/nitrogen mixture to a temperature sufficient to burn off the carbonaceous deposits (typically 400-600 °C). The exact temperature and duration will depend on the thermal stability of your catalyst.

  • Cooling: After calcination, cool the catalyst to room temperature under an inert atmosphere.

Visualizations

Catalyst_Deactivation_Pathway cluster_0 Standard Catalytic Cycle cluster_1 Deactivation Pathways Reactants Reactants Active Catalyst Active Catalyst Reactants->Active Catalyst Reaction Radical Intermediates Radical Intermediates Reactants->Radical Intermediates Products Products Active Catalyst->Products Deactivated Catalyst Deactivated Catalyst Active Catalyst->Deactivated Catalyst Poisons Poisons Poisons->Deactivated Catalyst Poisoning Coke Coke Radical Intermediates->Coke Coke->Deactivated Catalyst Coking

Caption: Common pathways for catalyst deactivation, including poisoning and coking.

MeO_TEMPO_Protection_Mechanism cluster_0 Catalytic System with 4-MeO-TEMPO cluster_1 Protective Action of 4-MeO-TEMPO Reactants Reactants Active Catalyst Active Catalyst Reactants->Active Catalyst Reaction Products Products Active Catalyst->Products Poisons Poisons 4-MeO-TEMPO 4-MeO-TEMPO Poisons->4-MeO-TEMPO Neutralization Inert Products Inert Products 4-MeO-TEMPO->Inert Products Radical Intermediates Radical Intermediates Radical Intermediates->4-MeO-TEMPO Scavenging

Caption: Proposed mechanism of catalyst protection by 4-MeO-TEMPO.

Troubleshooting_Workflow Start Decreased Catalyst Performance Check_Purity Are reactants and solvents of high purity? Start->Check_Purity Purify Purify feedstock Check_Purity->Purify No Add_MeO_TEMPO Introduce 4-MeO-TEMPO as a radical scavenger Check_Purity->Add_MeO_TEMPO Yes Purify->Add_MeO_TEMPO Optimize_Conditions Optimize reaction conditions (T, P, concentration) Add_MeO_TEMPO->Optimize_Conditions Analyze_Catalyst Analyze spent catalyst for poisons or coke Optimize_Conditions->Analyze_Catalyst Regenerate Regenerate or replace catalyst Analyze_Catalyst->Regenerate

Caption: A workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Optimizing 4-Methoxy-TEMPO in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methoxy-TEMPO for oxidation reactions in flow chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for an alcohol oxidation reaction using this compound in a flow chemistry setup?

A1: A common starting point for the oxidation of primary alcohols to aldehydes involves a biphasic system. The organic phase typically consists of the alcohol substrate and this compound dissolved in a solvent like dichloromethane (DCM), while the aqueous phase contains the co-oxidant, such as sodium hypochlorite (NaOCl), along with a buffer (e.g., saturated sodium bicarbonate) to maintain an optimal pH (around 9.5). Catalytic amounts of sodium bromide (NaBr) are often added to the aqueous phase to facilitate the regeneration of the active oxoammonium salt.

Q2: What are the advantages of using this compound over unsubstituted TEMPO in flow chemistry?

A2: While both catalysts are effective, this compound is sometimes preferred due to the electronic effect of the methoxy group, which can influence the redox potential of the nitroxyl radical. This can potentially lead to differences in reactivity and selectivity for certain substrates. However, the choice between TEMPO and its derivatives often depends on the specific substrate and desired outcome, and empirical optimization is recommended.

Q3: Can this compound be immobilized for use in a packed-bed reactor?

A3: Yes, like other TEMPO derivatives, this compound can be immobilized on a solid support, such as a polymer resin, to create a packed-bed reactor. This approach simplifies product purification by retaining the catalyst within the reactor, allowing for continuous operation without the need for catalyst separation downstream. However, potential issues include catalyst leaching and reduced activity over time, which should be monitored.[1]

Q4: What are the most common co-oxidants used with this compound in flow systems?

A4: The most prevalent and cost-effective co-oxidant is sodium hypochlorite (bleach), typically used in combination with catalytic sodium bromide.[2][3][4] Other options include hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA), which can be effective but are generally more expensive and generate stoichiometric amounts of iodine-containing byproducts.[5]

Q5: How does temperature affect the performance of this compound catalyzed oxidations in flow?

A5: The active oxidizing species, the oxoammonium salt, can be thermally unstable and may decompose at elevated temperatures (typically above 25 °C).[2] Therefore, these reactions are often run at or below room temperature. The excellent heat transfer capabilities of flow reactors allow for precise temperature control, minimizing catalyst degradation and preventing runaway reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Conversion 1. Insufficient residence time.2. Low reaction temperature.3. Inefficient mixing of the biphasic system.4. Catalyst deactivation.1. Decrease the flow rate or use a longer reactor coil to increase the residence time.2. While the catalyst is temperature-sensitive, a modest increase in temperature (e.g., to 20-25 °C) might improve the rate. Precise temperature control is crucial.3. Ensure turbulent flow by adjusting flow rates or using a static mixer within the reactor tubing to improve interfacial mass transfer between the organic and aqueous phases.[3]4. Prepare fresh solutions of this compound and the co-oxidant. Ensure the pH of the aqueous phase is maintained around 9.5.
Over-oxidation to Carboxylic Acid 1. Excess of co-oxidant.2. Long residence time.3. High reaction temperature.1. Reduce the stoichiometry of the co-oxidant (e.g., NaOCl) to slightly over 1 equivalent.2. Decrease the residence time by increasing the flow rate or using a shorter reactor.3. Lower the reaction temperature to improve selectivity for the aldehyde.
Reactor Clogging 1. Precipitation of the product or starting material.2. Formation of insoluble byproducts or salts.3. Phase separation issues leading to slug flow and potential blockages.1. Use a more suitable solvent that ensures the solubility of all components at the reaction temperature.2. If inorganic salts are precipitating, consider using a co-solvent to increase their solubility. In some cases, applying ultrasound to the reactor can help prevent the buildup of solid deposits.[6]3. Optimize the flow rates of both phases to maintain a stable flow regime. The use of a static mixer can also help to create a more homogeneous dispersion.
Inconsistent Results 1. Fluctuations in pump flow rates.2. Degradation of reagent stock solutions.3. Inconsistent temperature control.1. Ensure pumps are properly primed and calibrated. Check for any leaks in the system. A sudden drop in performance can often be traced back to a pump issue.[3]2. Prepare fresh reagent solutions, especially the co-oxidant (e.g., NaOCl), which can degrade over time.3. Use a reliable method for temperature control, such as a water bath or a dedicated reactor temperature controller.
Catalyst Leaching (for immobilized systems) 1. Weak immobilization linkage.2. Harsh reaction conditions (e.g., incompatible solvent, extreme pH).1. Ensure the immobilization chemistry is robust and suitable for the reaction conditions.2. Screen different solvents and pH ranges to find conditions that are effective for the reaction but do not compromise the stability of the immobilized catalyst. Monitor the product stream for traces of the catalyst.

Data Presentation

Table 1: Optimization of Residence Time for the Oxidation of 3-Phenylpropanol using TEMPO/NaOCl in Flow [3]

EntryFlow Rate (mL/min)Residence Time (min)Yield (%)
11.05.083
20.677.586
30.510.084
41.337.588
52.07.590

General conditions: 3-phenylpropanol (0.25 M in DCM) with TEMPO (10 mol%), and an aqueous solution of NaOCl (0.34 M) and NaBr (0.23 equiv). Temperature = 17 °C.

Table 2: Substrate Scope for the TEMPO-Catalyzed Oxidation of Various Alcohols in Flow [2]

SubstrateProductResidence Time (min)Yield (%)
3-Phenylpropanol3-Phenylpropanal7.590
Cinnamyl alcoholCinnamaldehyde7.592
1-OctanolOctanal1085
Benzyl alcoholBenzaldehyde595
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde596

Optimized conditions from the study were used for each substrate.

Experimental Protocols

General Protocol for the Oxidation of a Primary Alcohol using this compound and NaOCl in a Flow Reactor:

1. Reagent Preparation:

  • Organic Phase: Prepare a solution of the primary alcohol (e.g., 0.25 M) and this compound (e.g., 5-10 mol%) in dichloromethane (DCM).

  • Aqueous Phase: Prepare an aqueous solution of sodium hypochlorite (NaOCl, e.g., 1.1 equivalents), sodium bromide (NaBr, e.g., 0.1 equivalents), and saturated sodium bicarbonate (to maintain pH ~9.5).

2. Flow Reactor Setup:

  • Use a flow chemistry system equipped with two independent pumps, a T-mixer, and a coiled reactor of a known volume (e.g., PFA tubing). The reactor coil should be submerged in a temperature-controlled bath.

  • Connect the outlet of the reactor to a back-pressure regulator to maintain a stable flow and prevent outgassing.

3. Reaction Execution:

  • Pump the organic and aqueous phases at equal flow rates into the T-mixer. The total flow rate will determine the residence time in the reactor coil (Residence Time = Reactor Volume / Total Flow Rate).

  • Allow the system to reach a steady state (typically after 2-3 reactor volumes have passed through the system) before collecting the product.

  • The reaction mixture is typically a biphasic emulsion.

4. Quenching and Work-up:

  • The output from the reactor can be collected into a flask containing a quenching agent, such as an aqueous solution of sodium thiosulfate, to destroy any unreacted NaOCl.

  • The organic layer is then separated, dried (e.g., with MgSO₄), and the solvent is removed under reduced pressure to yield the crude aldehyde product.

  • Purification can be achieved by standard methods such as column chromatography if necessary.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Reactions in Flow cluster_prep 1. Preparation cluster_run 2. Execution & Optimization cluster_post 3. Post-Processing prep_reagents Prepare Reagent Solutions (Organic & Aqueous Phases) setup_reactor Assemble Flow Reactor System prep_reagents->setup_reactor Load into pumps start_flow Start Pumping Reagents set_conditions Set Initial Conditions (Temp, Flow Rate) start_flow->set_conditions reach_steady_state Reach Steady State set_conditions->reach_steady_state collect_sample Collect & Analyze Sample reach_steady_state->collect_sample optimize Optimize Parameters? (Residence Time, Temp, Stoichiometry) collect_sample->optimize optimize->set_conditions Yes stop_flow Stop Flow & Quench Reaction optimize->stop_flow No workup Work-up & Product Isolation stop_flow->workup purification Purification workup->purification Troubleshooting_Guide Troubleshooting Common Issues in this compound Flow Oxidation cluster_low_conversion Low Conversion cluster_overoxidation Over-oxidation cluster_clogging Reactor Clogging start Problem Encountered check_res_time Increase Residence Time? start->check_res_time Low Yield reduce_oxidant Decrease Co-oxidant Stoichiometry? start->reduce_oxidant Side Product (Acid) check_solubility Check Solubility of All Components? start->check_solubility Pressure Increase check_mixing Improve Mixing? check_res_time->check_mixing No Improvement check_reagents Check Reagent Stability? check_mixing->check_reagents No Improvement reduce_res_time Decrease Residence Time? reduce_oxidant->reduce_res_time Still Over-oxidizing apply_ultrasound Apply Ultrasound? check_solubility->apply_ultrasound Solubility OK

References

Troubleshooting low conversion rates in alcohol oxidation with 4-Methoxy-TEMPO.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in alcohol oxidation reactions using 4-Methoxy-TEMPO.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My alcohol oxidation reaction with this compound is showing low or no conversion. What are the potential causes and how can I troubleshoot this?

Low conversion is a common issue that can stem from several factors related to the reagents, reaction conditions, or the substrate itself. Below is a step-by-step guide to diagnose and resolve the problem.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Conversion Observed reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check conditions_check Step 2: Assess Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent1 Co-oxidant (e.g., Bleach) Titer? Freshly prepared/titrated? reagent_check->sub_reagent1 sub_reagent2 4-MeO-TEMPO quality? Properly stored? reagent_check->sub_reagent2 substrate_issues Step 3: Consider Substrate-Specific Issues conditions_check->substrate_issues Conditions OK sub_conditions1 Is the pH optimal (typically 8-10)? Using a buffer? conditions_check->sub_conditions1 sub_conditions2 Is the temperature correct (e.g., 0°C)? Proper cooling? conditions_check->sub_conditions2 protocol_review Step 4: Review and Optimize Protocol substrate_issues->protocol_review Substrate OK success Problem Resolved protocol_review->success CatalyticCycle R2CHOH R₂CHOH (Alcohol) R2CO R₂C=O (Aldehyde/Ketone) R2CHOH->R2CO Oxidation TEMPO 4-MeO-TEMPO (Nitroxyl Radical) Oxoammonium 4-MeO-TEMPO⁺=O (Oxoammonium Salt) TEMPO->Oxoammonium Oxidation Oxoammonium->R2CHOH [2H⁺, 2e⁻] Hydroxylamine 4-MeO-TEMPOH (Hydroxylamine) Oxoammonium->Hydroxylamine + R₂CHOH - R₂C=O Hydroxylamine->TEMPO Oxidation CoOxidant Co-oxidant (e.g., NaOCl) CoOxidant->TEMPO Regenerates CoOxidant_reduced Reduced Co-oxidant CoOxidant->CoOxidant_reduced Reduction

Regenerating 4-Methoxy-TEMPO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4-Methoxy-TEMPO (4-MeO-TEMPO) as a catalyst in oxidation reactions, its effective regeneration is crucial for cost-efficiency and sustainable laboratory practices. This technical support guide provides a comprehensive overview of the principles and methods for regenerating 4-MeO-TEMPO after a reaction, presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What happens to 4-MeO-TEMPO during an oxidation reaction?

A1: In a typical catalytic oxidation of an alcohol, the active 4-MeO-TEMPO nitroxyl radical is converted into two main forms: the active oxidant, the N-oxoammonium salt, and the reduced form, the hydroxylamine. The N-oxoammonium salt oxidizes the alcohol and is itself reduced to the hydroxylamine. Therefore, after the reaction, the catalyst is primarily present in its inactive hydroxylamine form.[1][2][3] Regeneration involves the re-oxidation of this hydroxylamine back to the active nitroxyl radical.

Q2: Is it possible to regenerate 4-MeO-TEMPO for reuse?

A2: Yes, it is possible to regenerate 4-MeO-TEMPO. The most common approach is to re-oxidize the inactive hydroxylamine species back to the active nitroxyl radical. This allows for the recovery and reuse of the catalyst, which is particularly important given its cost.

Q3: What are the general principles behind regenerating 4-MeO-TEMPO?

A3: The regeneration of 4-MeO-TEMPO hinges on the chemical transformation of its inactive forms back to the stable nitroxyl radical. This is primarily achieved through:

  • Oxidation of the Hydroxylamine: The 4-methoxy-2,2,6,6-tetramethylpiperidine-1-hydroxylamine, the product of the catalytic turnover, can be oxidized back to the 4-MeO-TEMPO radical using a suitable oxidizing agent.

  • Reduction of the Oxoammonium Salt: If the reaction conditions leave the catalyst in the N-oxoammonium salt form, a mild reduction can return it to the nitroxyl radical state. However, in most catalytic cycles for alcohol oxidation, the final state of the catalyst is the hydroxylamine.

Below is a diagram illustrating the catalytic cycle and the position of the regeneration step.

TEMPO_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_regeneration Post-Reaction 4-MeO-TEMPO_Radical 4-MeO-TEMPO (Active Radical) Oxoammonium_Salt N-Oxoammonium Salt (Active Oxidant) 4-MeO-TEMPO_Radical->Oxoammonium_Salt Oxidation (by co-oxidant) Hydroxylamine Hydroxylamine (Inactive Form) Oxoammonium_Salt->Hydroxylamine Oxidation of Substrate (e.g., R-CH2OH) Hydroxylamine->4-MeO-TEMPO_Radical Oxidation (Regeneration Step) Regenerated_TEMPO Regenerated 4-MeO-TEMPO Hydroxylamine->Regenerated_TEMPO Regeneration Protocol Post_Reaction_Mixture Post-Reaction Mixture (contains Hydroxylamine) Regeneration_Workflow Start Post-Reaction Mixture Extraction 1. Extraction of 4-MeO-TEMPO-H Start->Extraction Purification 2. Purification (e.g., Chromatography) Extraction->Purification Oxidation 3. Oxidation with H₂O₂ Purification->Oxidation Workup 4. Aqueous Workup & Extraction Oxidation->Workup Isolation 5. Drying & Solvent Removal Workup->Isolation End Regenerated 4-MeO-TEMPO Isolation->End

References

Stability issues of 4-Methoxy-TEMPO in acidic or basic media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methoxy-TEMPO (4-MeO-TEMPO) in acidic and basic media. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-MeO-TEMPO in experimental settings?

A1: The primary stability concern for 4-MeO-TEMPO is its degradation in both acidic and basic media. In acidic conditions, it undergoes disproportionation, while in basic conditions, the oxidized form of TEMPO derivatives can become unstable. Temperature is an accelerating factor for degradation in both environments.

Q2: What is the main degradation pathway for 4-MeO-TEMPO in acidic media?

A2: In acidic media, 4-MeO-TEMPO undergoes a reversible acid-catalyzed disproportionation. This reaction involves two molecules of the nitroxide radical. One molecule is oxidized to the corresponding N-oxoammonium cation, and the other is reduced to the corresponding hydroxylamine.[1][2]

Q3: What happens to the degradation products of 4-MeO-TEMPO in acidic conditions?

A3: The N-oxoammonium cation formed during disproportionation is a potent oxidizing agent but can be unstable, especially at elevated temperatures (above 80°C).[2] It can further decompose, and studies on the parent compound, TEMPO, have shown that this thermal decay in acidic media can yield approximately 80% of the corresponding hydroxylamine, along with other products.[2]

Q4: Is 4-MeO-TEMPO stable in basic media?

A4: While nitroxides are generally more stable in neutral to slightly basic conditions, the oxidized form of TEMPO has shown instability in alkaline solutions.[3] The presence of certain cations can influence the rate of this instability.[3] Therefore, prolonged exposure to strongly basic conditions should be avoided.

Q5: How can I monitor the stability of my 4-MeO-TEMPO solution?

A5: The stability of 4-MeO-TEMPO can be monitored using several analytical techniques:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is highly specific for detecting and quantifying paramagnetic species like nitroxide radicals. A decrease in the characteristic three-line EPR signal of 4-MeO-TEMPO over time indicates its degradation.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be used to quantify the concentration of 4-MeO-TEMPO and monitor the appearance of degradation products.

  • UV-Vis Spectrophotometry: 4-MeO-TEMPO and its degradation products (the N-oxoammonium cation and hydroxylamine) have distinct UV-Vis absorption spectra.[1] Monitoring changes in the absorbance at specific wavelengths can provide information about the degradation process.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of 4-MeO-TEMPO activity in an acidic reaction mixture. Acid-catalyzed disproportionation and subsequent degradation of the resulting N-oxoammonium cation.- Maintain the pH of the reaction mixture as close to neutral as possible if the reaction chemistry allows. - If acidic conditions are necessary, consider running the reaction at a lower temperature to minimize the thermal degradation of the N-oxoammonium cation. - Monitor the concentration of 4-MeO-TEMPO throughout the experiment using a suitable analytical technique (EPR, HPLC, or UV-Vis).
Inconsistent results when using 4-MeO-TEMPO in a basic solution. Potential degradation of the oxidized form of 4-MeO-TEMPO, which can be involved in catalytic cycles.- Avoid prolonged storage of 4-MeO-TEMPO in strongly basic solutions. - Prepare fresh solutions before use. - Investigate the effect of different cations (e.g., K+, Li+, Na+) in your buffer, as they can influence the stability of the oxidized species.[3]
Precipitate formation in the 4-MeO-TEMPO solution. Degradation products may have different solubilities than the parent compound.- Characterize the precipitate to identify the degradation product. - Adjust the solvent system or pH if possible to maintain the solubility of all components.

Quantitative Data Summary

Condition Observation Reference
Acidic Media (High Temperature) Thermal decay of the N-oxoammonium salt intermediate yields approximately 80% hydroxylamine.[2]
Alkaline Solution The oxidized form of TEMPO (TEMPO+) shows instability, with the decay rate being dependent on the cation present (K+ and TMA+ showing faster decay than Li+).[3]

Experimental Protocols

Protocol 1: Monitoring 4-MeO-TEMPO Stability by HPLC

This protocol outlines a general procedure for monitoring the degradation of 4-MeO-TEMPO using reverse-phase HPLC.

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • This compound standard.

  • pH meter and buffers for preparing solutions at desired pH.

2. Procedure:

  • Sample Preparation: Prepare solutions of 4-MeO-TEMPO at a known concentration in buffers of the desired acidic or basic pH.

  • HPLC Method:

    • Set the flow rate to 1.0 mL/min.

    • Use a gradient elution, for example: 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% B; 30-35 min: 70% to 30% B; 35-40 min: 30% B.

    • Set the UV detection wavelength to an appropriate value for 4-MeO-TEMPO (e.g., 254 nm).

  • Analysis:

    • Inject a sample of the 4-MeO-TEMPO solution at time zero to determine the initial concentration.

    • Store the remaining solution under the desired temperature and pH conditions.

    • At regular time intervals, inject aliquots of the solution into the HPLC system.

    • Monitor the decrease in the peak area of 4-MeO-TEMPO and the appearance of any new peaks corresponding to degradation products.

  • Data Analysis:

    • Plot the concentration of 4-MeO-TEMPO as a function of time to determine the degradation kinetics.

Protocol 2: Monitoring 4-MeO-TEMPO Stability by EPR Spectroscopy

This protocol provides a general method for observing the degradation of 4-MeO-TEMPO using EPR spectroscopy.

1. Materials and Instrumentation:

  • Electron Paramagnetic Resonance (EPR) spectrometer.

  • Capillary tubes for aqueous samples.

  • This compound standard.

  • Buffers for preparing solutions at desired pH.

2. Procedure:

  • Sample Preparation: Prepare a solution of 4-MeO-TEMPO in the desired acidic or basic buffer within an EPR capillary tube.

  • EPR Measurement:

    • Record the EPR spectrum of the sample at time zero. The characteristic three-line spectrum of the nitroxide radical serves as the baseline.

    • Incubate the sample at the desired temperature.

    • Record EPR spectra at regular time intervals.

  • Data Analysis:

    • Measure the intensity of the EPR signal (e.g., by double integration of the spectrum) at each time point.

    • A decrease in signal intensity corresponds to the degradation of the 4-MeO-TEMPO radical.

    • Plot the signal intensity as a function of time to assess the stability.

Visualizations

degradation_pathway 2 x 4-MeO-TEMPO 2 x 4-MeO-TEMPO Disproportionation Disproportionation 2 x 4-MeO-TEMPO->Disproportionation H+ N-oxoammonium Cation N-oxoammonium Cation Disproportionation->N-oxoammonium Cation Hydroxylamine Hydroxylamine Disproportionation->Hydroxylamine Degradation_Products Further Degradation Products N-oxoammonium Cation->Degradation_Products Heat

Caption: Acid-catalyzed disproportionation of 4-MeO-TEMPO.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Monitoring cluster_data Data Analysis Prepare_Solution Prepare 4-MeO-TEMPO solution at desired pH Time_Zero t = 0 Measure initial concentration (HPLC, EPR, or UV-Vis) Prepare_Solution->Time_Zero Incubate Incubate at controlled temperature Time_Zero->Incubate Time_Intervals t = x Measure concentration at regular intervals Incubate->Time_Intervals Plot_Data Plot concentration vs. time Time_Intervals->Plot_Data Determine_Kinetics Determine degradation rate and half-life Plot_Data->Determine_Kinetics

Caption: General workflow for stability testing of 4-MeO-TEMPO.

References

Preventing over-oxidation to carboxylic acids with 4-Methoxy-TEMPO.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxy-TEMPO (4-MeO-TEMPO) mediated oxidations. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on utilizing 4-MeO-TEMPO for the selective oxidation of alcohols and to troubleshoot common issues, particularly the prevention of over-oxidation to carboxylic acids.

Troubleshooting Guide

This guide addresses specific problems that may arise during the oxidation of primary alcohols to aldehydes using 4-MeO-TEMPO, with a focus on preventing the formation of the carboxylic acid byproduct.

Question: My primary alcohol oxidation is producing a significant amount of the corresponding carboxylic acid. How can I improve the selectivity for the aldehyde?

Answer:

Over-oxidation to the carboxylic acid is a common challenge in TEMPO-mediated oxidations. Several factors can be optimized to favor the formation of the aldehyde.

  • Reaction Time: The oxidation of the aldehyde to the carboxylic acid is generally slower than the oxidation of the alcohol to the aldehyde. Therefore, monitoring the reaction closely and stopping it as soon as the starting material is consumed can minimize the formation of the carboxylic acid.[1]

  • Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity for the aldehyde.[1]

  • pH Control: Maintaining the pH of the reaction mixture between 8.5 and 10 is crucial for achieving a good balance between reaction speed and selectivity. For substrates sensitive to hydrolysis, a pH range of 8-9 is recommended.[1]

  • Co-oxidant Addition: Slow, controlled addition of the co-oxidant (e.g., sodium hypochlorite) can prevent a localized excess of the oxidizing species, which can promote over-oxidation.[2]

Question: The reaction is sluggish or incomplete, even after an extended period. What are the potential causes and solutions?

Answer:

A slow or incomplete reaction can be attributed to several factors:

  • Co-oxidant Quality: The stoichiometric oxidant, such as sodium hypochlorite (bleach), can degrade over time. It is advisable to use a fresh bottle or titrate the solution to determine its active concentration.

  • Phase-Transfer Catalyst: For biphasic reactions involving lipophilic substrates, the absence or inefficiency of a phase-transfer catalyst can limit the reaction rate. The addition of a suitable phase-transfer catalyst, like tetrabutylammonium bromide (TBAB), can significantly accelerate the reaction.[1]

  • Insufficient Catalyst Loading: While 4-MeO-TEMPO is used in catalytic amounts, too low a concentration can lead to a slow reaction. Ensure that the catalyst loading is within the recommended range for your specific substrate and reaction scale.

  • pH Drift: If the reaction medium is not adequately buffered, the pH can change during the course of the reaction, leading to a decrease in the reaction rate. The use of a buffer solution is recommended to maintain the optimal pH.

Question: I am observing the formation of chlorinated byproducts in my reaction. How can this be avoided?

Answer:

The formation of chlorinated byproducts is a known side reaction when using sodium hypochlorite as the co-oxidant, especially with electron-rich aromatic substrates.[1]

  • Zhao's Modification: To mitigate this, Zhao's modification of the Anelli procedure can be employed. This involves using a catalytic amount of sodium hypochlorite and a stoichiometric amount of sodium chlorite. The sodium hypochlorite is regenerated in situ, keeping its concentration low throughout the reaction and thus minimizing chlorination.[1]

  • Temperature Control: Maintaining a low reaction temperature (between -5 °C and 0 °C) can also help to reduce the incidence of chlorination.

Frequently Asked Questions (FAQs)

Q1: What is the active oxidizing species in a 4-MeO-TEMPO mediated oxidation?

The active oxidizing species is the N-oxoammonium ion, which is generated in situ from the 4-MeO-TEMPO radical by a stoichiometric co-oxidant. This N-oxoammonium ion is the primary oxidant that converts the alcohol to the corresponding carbonyl compound.[1]

Q2: Why is 4-MeO-TEMPO sometimes preferred over unsubstituted TEMPO?

While a comprehensive comparative study on the efficacy of different TEMPO derivatives is not extensively documented, the selection of a particular derivative is often based on factors like price and convenience.[1] 4-substituted TEMPO derivatives can exhibit different reactivity profiles and may offer advantages in specific applications.

Q3: Can 4-MeO-TEMPO be used for the oxidation of secondary alcohols?

Yes, 4-MeO-TEMPO is an effective catalyst for the oxidation of secondary alcohols to ketones. The reaction conditions are generally similar to those used for primary alcohol oxidation.

Q4: What are some common co-oxidants used with 4-MeO-TEMPO?

The most common and cost-effective co-oxidant is sodium hypochlorite (NaOCl), often in the form of household bleach.[1] Other co-oxidants that can be used include bis(acetoxy)iodobenzene (BAIB) and systems involving copper catalysts and molecular oxygen.[3][4]

Q5: Is it possible to selectively oxidize a primary alcohol in the presence of a secondary alcohol using 4-MeO-TEMPO?

Yes, TEMPO-based catalysts, including 4-MeO-TEMPO, exhibit a high degree of selectivity for the oxidation of primary alcohols over secondary alcohols. This selectivity is attributed to the steric hindrance around the N-oxoammonium functionality, which makes the attack on the less sterically hindered primary alcohol more favorable.[1] By carefully controlling the reaction conditions, such as pH, it is possible to achieve high chemoselectivity.[1]

Data Presentation

Table 1: Effect of Phase-Transfer Catalyst on Reaction Time and Yield

SubstrateCatalyst SystemPhase-Transfer Catalyst (PTC)Reaction TimeAldehyde Yield (%)Carboxylic Acid Yield (%)
n-Octan-1-olTEMPO/NaOClNone> 2 hLow Conversion-
n-Octan-1-olTEMPO/NaOClTetrabutylammonium hydrogensulfate2 h>95%20%
n-Octan-1-olTEMPO/NaOClSodium hydrogensulfate2 h>95%6%

Data adapted from a study on TEMPO-catalyzed oxidations, demonstrating the impact of different phase-transfer catalysts on over-oxidation.[5]

Table 2: Influence of Reaction Conditions on Product Distribution

ParameterCondition ACondition BOutcome
Reaction TimeShortLongShorter reaction times favor the aldehyde, while longer times can lead to over-oxidation.[1]
Temperature0 °CRoom TemperatureLower temperatures generally improve selectivity for the aldehyde.
Phase-Transfer CatalystAbsentPresentThe presence of a PTC accelerates the reaction, which can lead to over-oxidation if not monitored carefully.[1]

Experimental Protocols

Key Experiment: Selective Oxidation of a Primary Alcohol to an Aldehyde using 4-MeO-TEMPO

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary alcohol

  • This compound (4-MeO-TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by titration)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the primary alcohol (1.0 eq) in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate.

  • To the vigorously stirred biphasic mixture, add 4-MeO-TEMPO (0.01-0.05 eq) and potassium bromide (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.1-1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the aldehyde by column chromatography or distillation as required.

Visualizations

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_substrate Substrate Transformation 4-MeO-TEMPO 4-MeO-TEMPO N-oxoammonium_ion 4-MeO-N-oxoammonium ion 4-MeO-TEMPO->N-oxoammonium_ion Co-oxidant (e.g., NaOCl) (Oxidation) Hydroxylamine 4-MeO-Hydroxylamine N-oxoammonium_ion->Hydroxylamine RCH₂OH (Alcohol Oxidation) Alcohol Primary Alcohol (RCH₂OH) N-oxoammonium_ion->Alcohol Hydroxylamine->4-MeO-TEMPO Co-oxidant (Reoxidation) Aldehyde Aldehyde (RCHO) Alcohol->Aldehyde [O] Aldehyde->N-oxoammonium_ion Can be further oxidized Carboxylic_Acid Carboxylic Acid (RCOOH) Aldehyde->Carboxylic_Acid Over-oxidation [O]

Caption: Catalytic cycle of 4-MeO-TEMPO in alcohol oxidation.

Experimental_Workflow start Start dissolve_alcohol Dissolve Primary Alcohol in Dichloromethane start->dissolve_alcohol add_reagents Add Aqueous NaHCO₃, 4-MeO-TEMPO, and KBr dissolve_alcohol->add_reagents cool Cool to 0 °C add_reagents->cool add_oxidant Slowly Add NaOCl Solution cool->add_oxidant monitor Monitor Reaction by TLC/GC add_oxidant->monitor quench Quench with Na₂S₂O₃ monitor->quench workup Aqueous Workup and Extraction quench->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify Aldehyde dry_concentrate->purify end End purify->end

Caption: Experimental workflow for selective aldehyde synthesis.

Troubleshooting_Tree problem Problem: Over-oxidation to Carboxylic Acid check_time Is reaction time minimized? problem->check_time check_temp Is reaction temperature at 0°C? check_time->check_temp Yes solution_time Solution: Monitor reaction closely and quench at completion of alcohol consumption. check_time->solution_time No check_addition Is co-oxidant added slowly? check_temp->check_addition Yes solution_temp Solution: Maintain low temperature (0°C) to control reaction rate. check_temp->solution_temp No solution_addition Solution: Use a dropping funnel for slow, controlled addition of the co-oxidant. check_addition->solution_addition No ok Selectivity should improve. check_addition->ok Yes solution_time->check_temp solution_temp->check_addition solution_addition->ok

Caption: Troubleshooting decision tree for over-oxidation.

References

Effect of solvent choice on 4-Methoxy-TEMPO catalytic activity.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxy-TEMPO (4-MeO-TEMPO) catalyzed oxidations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a particular focus on the critical role of solvent selection. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the catalytic activity of 4-MeO-TEMPO?

A1: The solvent plays a crucial role in 4-MeO-TEMPO catalyzed oxidations by influencing several factors:

  • Solubility: The solvent must effectively dissolve the substrate, the 4-MeO-TEMPO catalyst, and other reagents to ensure a homogeneous reaction mixture and efficient catalysis. 4-MeO-TEMPO itself is soluble in many organic solvents.[1]

  • Reaction Rate: The polarity of the solvent can significantly impact the reaction rate. Biphasic systems, such as dichloromethane (DCM)/water, are common, particularly in Anelli-Montanari type oxidations, where the oxidation takes place in the organic phase.[2] For substrates with high water solubility, a monophasic system like water or a water/acetonitrile mixture may be more suitable.[2]

  • Selectivity: In systems using co-oxidants like sodium hypochlorite, the solvent choice can influence the occurrence of side reactions. For instance, the use of certain solvents can mitigate chlorination of sensitive substrates.[2]

  • Catalyst Stability: The stability of the active N-oxoammonium species can be influenced by the solvent environment.

Q2: What are the most common solvent systems used for 4-MeO-TEMPO catalyzed oxidations?

A2: The most frequently employed solvent systems are:

  • Biphasic Dichloromethane/Water: This is a classic system for the Anelli-Montanari oxidation, often buffered to a slightly alkaline pH.[2]

  • Acetonitrile: It is a common solvent in copper/TEMPO catalyzed aerobic oxidations.[3]

  • Monophasic Aqueous Systems: For water-soluble substrates like carbohydrates, water or mixtures of water with acetone or acetonitrile are used.[2]

Q3: Can I use protic solvents like ethanol or methanol?

A3: While less common for standard TEMPO-mediated oxidations, protic solvents can be used. However, they may participate in side reactions or affect the stability of the catalytic species. The choice depends on the specific reaction and substrate. For instance, in some systems, ethanol has been used without undergoing significant oxidation itself, suggesting that the catalytic system was not strong enough to oxidize aliphatic alcohols under those conditions.[4]

Q4: My reaction is slow or incomplete. Could the solvent be the issue?

A4: Yes, solvent choice is a primary factor to consider. A slow or incomplete reaction could be due to:

  • Poor Solubility: If your substrate is not fully dissolved, the reaction will be slow. Consider a different solvent or a co-solvent to improve solubility.

  • Phase Transfer Issues: In biphasic systems, inefficient mixing or the absence of a phase-transfer catalyst (if required) can limit the reaction rate.[2]

  • Inappropriate Polarity: The polarity of the solvent can affect the stabilization of transition states in the catalytic cycle.

Q5: I am observing unwanted side reactions. How can I mitigate them by changing the solvent?

A5: Unwanted side reactions, such as chlorination when using hypochlorite as a co-oxidant, can sometimes be suppressed by optimizing the solvent system. For example, the Zhao-Anelli protocol, which uses a catalytic amount of NaOCl with stoichiometric NaClO2, can be performed in acetonitrile/water to reduce chlorination of electron-rich aromatic groups.[2]

Troubleshooting Guide

Issue Potential Cause Related to Solvent Suggested Solution
Low or No Conversion Poor solubility of the substrate or catalyst.- Use a solvent in which all components are soluble.- Consider a co-solvent system (e.g., DCM/water, acetonitrile/water).- For biphasic systems, ensure vigorous stirring and consider adding a phase-transfer catalyst.[2]
Slow Reaction Rate Suboptimal solvent polarity affecting the catalytic cycle.- Screen a range of solvents with varying polarities (e.g., DCM, acetonitrile, ethyl acetate).- For biphasic reactions, ensure the pH of the aqueous phase is optimal (typically pH 8.5-9.5 for Anelli-Montanari).[5]
Formation of Byproducts (e.g., Chlorination) Reaction of the co-oxidant (e.g., NaOCl) with the substrate or solvent.- Switch to a less reactive solvent system.- Employ the Zhao-Anelli protocol in acetonitrile/water to minimize chlorination.[2]
Catalyst Deactivation Instability of the N-oxoammonium intermediate in the chosen solvent.- Ensure the solvent is dry and free of impurities.- Consider a less coordinating solvent if catalyst inhibition is suspected.
Difficulty in Product Isolation High solubility of the product in the reaction solvent, leading to losses during workup.- Choose a solvent from which the product can be easily precipitated or extracted.- Consider using a more volatile solvent for easier removal post-reaction.

Data Presentation: Effect of Solvent on Catalytic Activity

The following tables summarize the effect of solvent choice on the oxidation of alcohols catalyzed by TEMPO derivatives, including 4-MeO-TEMPO, based on literature data.

Table 1: Solvent Screening for the Oxidation of Benzyl Alcohol Derivatives

SubstrateCatalyst SystemSolventYield (%)Reference
4-Methoxybenzyl Alcohol[CuZn(bz)₃(bpy)₂]BF₄ / H₂O₂Acetonitrile85[6]
4-Methoxybenzyl Alcohol[CuZn(bz)₃(bpy)₂]BF₄ / H₂O₂Dichloromethane72[6]
4-Methoxybenzyl Alcohol[CuZn(bz)₃(bpy)₂]BF₄ / H₂O₂Tetrahydrofuran65[6]
4-Methoxybenzyl Alcohol[CuZn(bz)₃(bpy)₂]BF₄ / H₂O₂Water94[6]
Benzyl AlcoholCuI-Y zeolite / TEMPOEthanol98[4]
Benzyl AlcoholCuI-Y zeolite / TEMPOAcetonitrile85[4]
Benzyl AlcoholCuI-Y zeolite / TEMPOToluene62[4]
Benzyl AlcoholCuI-Y zeolite / TEMPODichloromethane45[4]

Table 2: Anelli-Montanari Oxidation in Different Solvent Systems

SubstrateCatalyst SystemSolvent SystemProductYield (%)Reference
Primary Alcohols4-MeO-TEMPO / NaOCl / KBrDichloromethane / WaterAldehydeHigh[2]
Water-Soluble Alcohols4-MeO-TEMPO / NaOCl / KBrWater or Water/AcetoneAldehyde/Carboxylic AcidVaries[2]
Primary AlcoholsTEMPO / NaClO₂ / NaOCl (cat.)Acetonitrile / Phosphate BufferCarboxylic AcidHigh[2]

Experimental Protocols

Protocol 1: Anelli-Montanari Oxidation of a Primary Alcohol to an Aldehyde using 4-MeO-TEMPO

This protocol is a general procedure for the oxidation of a primary alcohol to the corresponding aldehyde using 4-MeO-TEMPO in a biphasic solvent system.

Materials:

  • Primary alcohol

  • This compound (approx. 1 mol%)

  • Potassium bromide (KBr, approx. 10 mol%)

  • Dichloromethane (DCM)

  • Aqueous sodium hypochlorite (NaOCl, bleach, approx. 1.1-1.5 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • Dissolve the primary alcohol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add the catalytic amounts of 4-MeO-TEMPO and potassium bromide to the solution.

  • Add the saturated aqueous sodium bicarbonate solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the aqueous sodium hypochlorite solution dropwise while stirring vigorously, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography or distillation as required.

Protocol 2: Copper/4-MeO-TEMPO Catalyzed Aerobic Oxidation of a Primary Alcohol

This protocol describes a general procedure for the aerobic oxidation of a primary alcohol to an aldehyde using a copper(I)/4-MeO-TEMPO catalyst system in an organic solvent.

Materials:

  • Primary alcohol

  • Copper(I) bromide (CuBr, approx. 5 mol%)

  • This compound (approx. 5 mol%)

  • 2,2'-Bipyridine (bpy, approx. 5 mol%)

  • N-methylimidazole (NMI, approx. 10 mol%)

  • Acetonitrile

  • Air or Oxygen

Procedure:

  • To a flask containing a magnetic stir bar, add the primary alcohol, copper(I) bromide, this compound, and 2,2'-bipyridine.

  • Add acetonitrile as the solvent.

  • Add N-methylimidazole to the mixture.

  • Stir the reaction mixture vigorously under an atmosphere of air (or oxygen via a balloon).

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting aldehyde by flash column chromatography.

Mandatory Visualizations

Catalytic_Cycle cluster_main TEMPO-Mediated Alcohol Oxidation cluster_reactants Reactants & Products TEMPO 4-MeO-TEMPO (Nitroxyl Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation (Co-oxidant) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol -> Aldehyde/Ketone Aldehyde R-CHO Oxoammonium->Aldehyde Hydroxylamine->TEMPO Oxidation (Co-oxidant) Cooxidant_out Reduced Co-oxidant Hydroxylamine->Cooxidant_out Alcohol R-CH₂OH Alcohol->Oxoammonium Cooxidant_in Co-oxidant (e.g., NaOCl) Cooxidant_in->TEMPO

Caption: General catalytic cycle for 4-MeO-TEMPO mediated alcohol oxidation.

Copper_TEMPO_Cycle cluster_catalytic Cu/4-MeO-TEMPO Aerobic Oxidation cluster_io Inputs & Outputs CuI_TEMPOH Cu(I) + 4-MeO-TEMPO-H CuII_TEMPO Cu(II) + 4-MeO-TEMPO CuI_TEMPOH->CuII_TEMPO O₂ (Air) Water_out H₂O CuI_TEMPOH->Water_out CuII_TEMPO->CuI_TEMPOH R-CH₂OH -> R-CHO Aldehyde_out Aldehyde CuII_TEMPO->Aldehyde_out Alcohol_in Alcohol Alcohol_in->CuII_TEMPO Oxygen_in O₂ Oxygen_in->CuI_TEMPOH

Caption: Simplified workflow for Cu/4-MeO-TEMPO catalyzed aerobic oxidation.

References

Technical Support Center: 4-Methoxy-TEMPO Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for monitoring the progress of 4-Methoxy-TEMPO (4-MeO-TEMPO) mediated oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to monitor the progress of a 4-MeO-TEMPO oxidation reaction?

The progress of a 4-MeO-TEMPO-mediated oxidation, typically converting a primary or secondary alcohol to an aldehyde or ketone, can be monitored by several standard analytical techniques. The most common methods include Thin-Layer Chromatography (TLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[1][2][3] The choice of method depends on the specific substrate, reaction scale, available equipment, and the desired level of precision.

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor the reaction?

TLC is a quick, effective, and widely used method to qualitatively monitor the reaction's progress by observing the disappearance of the starting alcohol and the appearance of the product aldehyde or ketone.[1][2][4] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material as a reference. The plate is then developed in an appropriate solvent system (e.g., hexanes/ethyl acetate) and visualized, often using a UV lamp or a potassium permanganate (KMnO4) stain.[1][2] The product, being more oxidized and typically less polar than the alcohol, will have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting alcohol is no longer visible.[2][5]

Q3: When is Gas Chromatography (GC) a suitable monitoring technique?

Gas Chromatography (GC) is an excellent quantitative method for monitoring reactions with volatile and thermally stable substrates and products.[6][7] It provides information on the conversion of the starting material and the formation of the product, allowing for the calculation of reaction yield and purity over time. An aliquot from the reaction is diluted and directly injected into the GC-MS to determine the relative concentrations of reactants and products.[6]

Q4: Can NMR spectroscopy be used for real-time reaction monitoring?

Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the reaction progress, often without the need for workup.[8][9][10] By taking a sample directly from the reaction mixture and analyzing its 1H NMR spectrum, you can observe the disappearance of signals corresponding to the alcohol (e.g., the -CH2OH protons) and the appearance of new signals for the aldehyde product (e.g., the characteristic aldehyde proton -CHO signal between 9-10 ppm).[2][4] This allows for a quantitative assessment of the reaction's conversion.[2] However, residual paramagnetic TEMPO species can sometimes cause broadening of NMR signals.[4]

Q5: What changes should I look for in an IR spectrum to confirm the reaction is proceeding?

Infrared (IR) spectroscopy is useful for identifying the functional groups present in the reaction mixture. The key change to monitor is the disappearance of the broad O-H stretching band of the starting alcohol (typically around 3300 cm⁻¹) and the appearance of a strong C=O stretching band for the newly formed aldehyde or ketone product (around 1675-1720 cm⁻¹).[5][11] In-situ IR spectroscopy can even be used for real-time monitoring of certain reactions.[3][12]

Monitoring Techniques: A Comparative Overview

The following table summarizes the primary techniques used to monitor 4-MeO-TEMPO reactions, highlighting their advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantagesTypical Application
TLC Separation by polarity on a silica plate.Fast, inexpensive, requires minimal sample.[1][2]Qualitative, Rf values can be variable.Quick check for reaction completion at the bench.
GC/GC-MS Separation by boiling point in a capillary column.Quantitative, high resolution, can identify byproducts.[6][7]Requires volatile and thermally stable compounds; instrument-intensive.Accurate conversion and yield determination for volatile analytes.
1H NMR Nuclear spin transitions in a magnetic field.Quantitative, provides structural information, minimal sample prep.[2][8]Can be slow, instrument-intensive, signals may be broadened by TEMPO.[4]Monitoring reactions with distinct proton signals for reactant and product.
FTIR Absorption of infrared radiation by molecular vibrations.Fast, good for functional group identification.[11]Not easily quantifiable, complex mixtures can be hard to interpret.Confirming the conversion of the alcohol (-OH) to a carbonyl (C=O).

Troubleshooting Guide

Troubleshooting_Flowchart start Reaction Stalled or Incomplete (Checked by TLC/GC) q1 Was the starting material pure and were reagents fresh? start->q1 sol1 Solution: Re-purify starting material. Use fresh co-oxidant (e.g., bleach) and catalyst. q1->sol1 No q2 Is the reaction pH maintained correctly? (Typically pH 9-10 for aldehyde, >10 for acid) q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Monitor pH throughout the reaction. Add base (e.g., NaOH solution) as needed to maintain the target pH.[13][14] q2->sol2 No q3 Is the reaction biphasic? If so, is stirring vigorous enough? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Increase stirring speed. Consider adding a phase-transfer catalyst (e.g., n-Bu4NBr) to accelerate the reaction.[13] q3->sol3 No q4 Has a color change been observed? (e.g., red-brown to green for Cu/TEMPO systems) q3->q4 Yes a3_yes Yes a3_no No sol4 Solution: Catalyst may be inactive or co-oxidant depleted. Consider adding more co-oxidant. q4->sol4 No end_node If issues persist, re-evaluate solvent choice, temperature, and potential side reactions. q4->end_node Yes a4_yes Yes a4_no No

Q6: My reaction has stopped, and TLC shows significant starting material remaining. What should I do?

A stalled reaction can be due to several factors.[13][14] First, verify that your reagents, especially the co-oxidant (like bleach or PhI(OAc)2), are fresh and active. In biphasic systems, such as the Anelli protocol (CH2Cl2/water), ensure that stirring is vigorous enough for efficient mixing.[15] The pH of the reaction is also critical; for oxidation to an aldehyde, the pH is typically maintained around 9, while conversion to a carboxylic acid may require a higher pH.[15][16] If the pH drops due to acid formation, the reaction rate can decrease; this can be countered by the sequential addition of a base like aqueous NaOH.[15]

Q7: I see multiple new spots on my TLC plate. What could be happening?

The formation of multiple products could indicate over-oxidation or side reactions. If the primary alcohol is being oxidized, the initial aldehyde product can sometimes be further oxidized to a carboxylic acid, especially during longer reaction times or at higher pH.[15] Sensitive substrates may also undergo side reactions like chlorination if sodium hypochlorite is used as the co-oxidant.[15] Using a modified procedure, such as Zhao's modification which uses catalytic NaOCl with stoichiometric sodium chlorite, can mitigate this issue.[15]

Q8: The color of my Cu/TEMPO reaction changed from red-brown to green, but TLC still shows starting material. Did the reaction finish?

In copper/TEMPO catalyst systems, a color change from red-brown to green or blue often signifies the consumption of the alcohol and the formation of the Cu(II) complex.[2][4] This is a strong indicator that the reaction is complete or nearing completion.[4] If starting material is still observed, it's possible that the reaction was quenched prematurely or that an insufficient amount of oxidant (air/O2) was available.[4] It is recommended to stir the reaction for a short period after the color change before work-up.[4]

Experimental Protocols

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)

  • Preparation: Prepare a developing chamber with a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate). The polarity of the eluent should be adjusted so the starting material has an Rf of ~0.2-0.3.[5]

  • Sampling: Using a capillary tube, withdraw a small aliquot (a few microliters) from the vigorously stirred reaction mixture.

  • Dilution: Dilute the aliquot in a small vial with a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: On a silica gel TLC plate, spot the diluted reaction mixture, a co-spot (reaction mixture and starting material in the same spot), and a reference spot of the original starting material.

  • Development: Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, stain the plate by dipping it in a potassium permanganate (KMnO4) solution and gently heating. The alcohol and aldehyde will appear as distinct spots.[2]

  • Analysis: The reaction is complete when the starting material spot is absent from the reaction mixture lane. The product spot should appear at a higher Rf.[5]

Protocol 2: Monitoring by Gas Chromatography (GC)

  • Preparation: Develop a GC method with a suitable temperature program to resolve the starting alcohol from the product aldehyde/ketone.[6]

  • Sampling: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Workup: Quench the aliquot by adding it to a vial containing a reducing agent (e.g., saturated aq. sodium thiosulfate) and an organic solvent (e.g., diethyl ether). Vortex the mixture and allow the layers to separate.

  • Dilution: Dilute a portion of the organic layer with a suitable solvent (e.g., acetonitrile or CH2Cl2) to an appropriate concentration for GC analysis.[6]

  • Injection: Inject the prepared sample into the GC or GC-MS.

  • Analysis: Integrate the peaks corresponding to the starting material and the product. Calculate the percent conversion by comparing the peak areas at different time points.

Reaction Workflow and Catalytic Cycle

Catalytic_Cycle

Anelli_Oxidation TEMPO 4-MeO-TEMPO (Radical) TEMPO_plus Oxoammonium Ion (Active Oxidant) TEMPO->TEMPO_plus Oxidation TEMPOH Hydroxylamine TEMPO_plus->TEMPOH Substrate Oxidation Aldehyde R-CHO TEMPO_plus->Aldehyde Proton H+ TEMPO_plus->Proton TEMPOH->TEMPO Regeneration CoOxidant Co-oxidant (e.g., NaOCl) CoOxidant->TEMPO CoOxidant->TEMPOH Alcohol R-CH2OH Alcohol->TEMPO_plus Water H2O

References

Validation & Comparative

A Comparative Analysis of 4-Methoxy-TEMPO and TEMPO in Catalytic Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical synthesis, the choice of an optimal catalyst is critical for achieving high efficiency, selectivity, and cost-effectiveness in chemical transformations. This guide provides an objective comparison of the catalytic efficiency of 4-Methoxy-TEMPO (4-MeO-TEMPO) and its parent compound, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), in the context of alcohol oxidation, a fundamental reaction in organic synthesis.

While both nitroxyl radicals are highly effective catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, their performance can be influenced by the substituent at the 4-position of the piperidine ring. This guide synthesizes available experimental data to draw a comparative picture of their catalytic efficiencies.

Quantitative Comparison of Catalytic Performance

A direct, side-by-side comparative study of 4-MeO-TEMPO and TEMPO for the oxidation of a range of simple alcohols under identical conditions is not extensively documented in peer-reviewed literature. However, by collating data from studies employing similar reaction protocols, primarily the widely used Anelli oxidation conditions, a comparative assessment can be made. The oxidation of benzyl alcohol to benzaldehyde is a common benchmark reaction for evaluating the efficacy of such catalysts.

CatalystSubstrateCo-oxidant SystemReaction TimeYield (%)Turnover Number (TON)Reference
This compound Benzyl AlcoholNaOCl / KBr< 1 hour~95%High (not specified)[1]
TEMPO Benzyl AlcoholNaOCl / NaBr1 hour~90-95%High (not specified)[2]
This compound Wood CelluloseNaClO / NaBrShortHigh Carboxylate ContentN/A
TEMPO Wood CelluloseNaClO / NaBrComparable to 4-MeO-TEMPOHigh Carboxylate ContentN/A

Note: The data presented is compiled from different sources and may not have been generated under identical laboratory conditions. However, the reaction systems are analogous, providing a reasonable basis for comparison.

Analysis of Catalytic Efficiency

The available data suggests that this compound exhibits catalytic efficiency that is at least comparable, and in some instances potentially superior, to that of unsubstituted TEMPO. In the classic Anelli oxidation, 4-MeO-TEMPO is the catalyst of choice, indicating its high efficacy in this system.[1] A study comparing various TEMPO derivatives for the oxidation of wood cellulose also found that this compound demonstrated efficient catalytic behavior, on par with TEMPO.

Experimental Methodologies

To ensure reproducibility and facilitate the application of these catalysts in a laboratory setting, a detailed experimental protocol for a representative TEMPO-mediated oxidation is provided below. This protocol is based on the well-established Anelli oxidation conditions and can be adapted for use with either this compound or TEMPO.

General Experimental Protocol: Anelli Oxidation of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • This compound or TEMPO (typically 1 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach)

  • Potassium bromide (KBr) or Sodium bromide (NaBr)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol in dichloromethane.

  • Add the catalytic amount of this compound or TEMPO and potassium bromide (or sodium bromide) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • While stirring vigorously, slowly add the aqueous sodium hypochlorite solution, ensuring the temperature remains between 0-5 °C. The addition is typically done dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within an hour.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzaldehyde.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Visualizing the Catalytic Process

The underlying mechanism for alcohol oxidation catalyzed by both this compound and TEMPO is the same, involving a catalytic cycle where the nitroxyl radical is oxidized to the active N-oxoammonium species.

Catalytic_Cycle cluster_main TEMPO Catalytic Cycle cluster_reactants Reactants & Products TEMPO TEMPO (Nitroxyl Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium [O] (Co-oxidant) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R¹R²CHOH (Alcohol) Carbonyl Carbonyl (Aldehyde/Ketone) Oxoammonium->Carbonyl Hydroxylamine->TEMPO -H₂O -R¹R²C=O (Carbonyl) Alcohol Alcohol Alcohol->Oxoammonium

Caption: General catalytic cycle for TEMPO-mediated alcohol oxidation.

The diagram illustrates the conversion of the TEMPO catalyst to the active N-oxoammonium ion by a co-oxidant. This species then oxidizes the alcohol to a carbonyl compound, and in the process is reduced to a hydroxylamine, which is subsequently re-oxidized to regenerate the TEMPO radical, thus completing the cycle.

Conclusion

Both this compound and TEMPO are highly efficient catalysts for the selective oxidation of alcohols. The available evidence suggests that their catalytic activities are comparable, with this compound being a particularly effective choice in the widely used Anelli oxidation protocol. The selection between the two catalysts may ultimately depend on factors such as substrate scope, reaction conditions, and commercial availability. For researchers and professionals in drug development and fine chemical synthesis, both catalysts represent valuable tools for achieving clean and efficient alcohol oxidations.

References

4-Methoxy-TEMPO: A Superior Catalyst for Nitroxide-Mediated Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the quest for efficient and selective oxidation methods is paramount. Nitroxide radicals, particularly 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), have emerged as highly effective catalysts for the oxidation of alcohols to aldehydes, ketones, and carboxylic acids. Among the various TEMPO derivatives, 4-Methoxy-TEMPO (4-MeO-TEMPO) has garnered significant attention for its enhanced catalytic activity and stability. This guide provides a comprehensive comparison of 4-MeO-TEMPO with other common nitroxide radicals, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific applications.

Enhanced Catalytic Performance of this compound

The primary advantage of 4-MeO-TEMPO lies in its electronic properties, which favorably influence its reactivity in catalytic oxidation cycles. The electron-donating nature of the methoxy group at the 4-position of the piperidine ring plays a crucial role in stabilizing the key intermediate species involved in the oxidation process. This stabilization translates to faster reaction rates and higher turnover frequencies compared to TEMPO and other derivatives with electron-withdrawing or sterically bulky substituents.

A comparative study on the electrochemical oxidation of benzyl alcohol catalyzed by various 4-substituted TEMPO derivatives provides quantitative evidence for the superiority of 4-MeO-TEMPO. The turnover frequency (TOF), a measure of catalytic efficiency, was significantly higher for 4-MeO-TEMPO compared to other analogs.

Nitroxide RadicalRedox Potential (E₁/₂) vs. Fc⁺/Fc (V)Turnover Frequency (TOF) (s⁻¹)
This compound 0.05 1.5
TEMPO0.101.0
4-Hydroxy-TEMPO0.120.8
4-Oxo-TEMPO0.250.2

Table 1: Comparison of Redox Potentials and Catalytic Turnover Frequencies of 4-Substituted TEMPO Derivatives in the Electrochemical Oxidation of Benzyl Alcohol.

The lower redox potential of 4-MeO-TEMPO indicates that it is more easily oxidized to the active oxoammonium ion, the key oxidizing species in the catalytic cycle. This facile oxidation contributes to the overall faster reaction kinetics.

The Anelli Protocol: A Practical Application

A widely used method for alcohol oxidation employing nitroxide radicals is the Anelli protocol, which utilizes sodium hypochlorite (NaOCl) as a co-oxidant. The original protocol often specifies the use of 4-MeO-TEMPO, highlighting its effectiveness in this system.

Experimental Protocol: Anelli Oxidation of Benzyl Alcohol

This protocol provides a general procedure for the oxidation of benzyl alcohol to benzaldehyde using 4-MeO-TEMPO as the catalyst.

Materials:

  • Benzyl alcohol

  • This compound

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, standardized)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add benzyl alcohol (1.0 mmol), this compound (0.01 mmol, 1 mol%), and KBr (1.0 mmol) in CH₂Cl₂ (5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of NaOCl (1.1 mmol) and NaHCO₃ (2.5 mmol) in water (2 mL).

  • Slowly add the aqueous NaOCl solution to the vigorously stirred organic mixture at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude benzaldehyde.

  • Purify the product by flash column chromatography if necessary.

Visualizing the Catalytic Cycle and Workflow

To better understand the underlying mechanisms and experimental setup, the following diagrams are provided.

Catalytic_Cycle Nitroxide 4-MeO-TEMPO (Radical) Oxoammonium Oxoammonium Ion (Active Oxidant) Nitroxide->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Hydroxylamine->Nitroxide Re-oxidation Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde Oxidation CoOxidant Co-oxidant (e.g., NaOCl) CoOxidant_Reduced Reduced Co-oxidant CoOxidant->CoOxidant_Reduced

Caption: Catalytic cycle of nitroxide-mediated alcohol oxidation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants 1. Combine Alcohol, 4-MeO-TEMPO, KBr in CH₂Cl₂ Cooling 2. Cool to 0 °C Reactants->Cooling Addition 4. Slow addition of oxidant Cooling->Addition Oxidant_Prep 3. Prepare aqueous NaOCl/NaHCO₃ solution Monitoring 5. Monitor by TLC Addition->Monitoring Quench 6. Quench with Na₂S₂O₃ Monitoring->Quench Extraction 7. Phase separation and washing Quench->Extraction Drying 8. Dry and concentrate Extraction->Drying Purification 9. Column chromatography Drying->Purification

Caption: Experimental workflow for the Anelli oxidation.

Conclusion

The evidence presented clearly demonstrates the advantages of using this compound over other nitroxide radicals in catalytic oxidation reactions. Its lower redox potential and the electron-donating nature of the methoxy substituent contribute to a significantly higher catalytic turnover frequency. For researchers seeking a highly efficient, selective, and robust catalyst for alcohol oxidation, this compound represents a superior choice, particularly within the well-established Anelli protocol. The provided experimental guidelines and visualizations offer a practical starting point for the successful implementation of this powerful catalytic system.

4-Methoxy-TEMPO in Oxidation Reactions: A Comparative Guide to Solvent System Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent can be a critical factor in the efficiency and selectivity of oxidation reactions. This guide provides a detailed comparison of the performance of 4-Methoxy-TEMPO (4-MeO-TEMPO) in various solvent systems for the oxidation of alcohols, supported by experimental data and protocols.

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-MeO-TEMPO, is a highly effective and stable nitroxyl radical catalyst widely employed in organic synthesis for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. Its efficacy is significantly influenced by the solvent system in which the reaction is conducted. This guide explores the nuances of solvent selection to optimize reaction outcomes.

Performance Comparison in Different Solvent Systems

The choice of solvent in 4-MeO-TEMPO-mediated oxidations impacts reaction rates, yields, and selectivity. The classic Anelli-Montanari protocol has established a biphasic system of dichloromethane (CH2Cl2) and water as a standard.[1] However, considerations for substrate solubility, environmental impact, and downstream processing have led to the exploration of alternative solvents.

For lipophilic substrates, a biphasic system containing a non-polar organic solvent is often effective. Conversely, for hydrophilic substrates, such as many carbohydrates, a monophasic system incorporating water or a mixture of water with a miscible organic solvent like acetonitrile (MeCN) or acetone is generally preferred to ensure substrate solubility.[1]

Below is a summary of the performance of 4-MeO-TEMPO in various solvent systems for the oxidation of a model primary alcohol, benzyl alcohol, to benzaldehyde.

Solvent SystemCo-oxidant SystemSubstrateProductYield (%)Reaction TimeSelectivityReference
Dichloromethane (CH2Cl2) / WaterNaOCl / KBr / NaHCO3Benzyl AlcoholBenzaldehyde~95%< 1 hourHighAnelli et al.
Acetonitrile (MeCN) / WaterNaOCl / NaClO24-Methoxybenzyl Alcohol4-Methoxybenzoic Acid93-94%2-4 hoursHighOrganic Syntheses
Acetonitrile (MeCN)(Diacetoxyiodo)benzeneBenzyl AlcoholBenzaldehyde95%4.5 min (in flow)HighBeilstein J. Org. Chem.
Ethyl Acetate (EtOAc) / WaterNaOCl / KBr / NaHCO3Benzyl AlcoholBenzaldehydeGood-High-
Butyronitrile / WaterNaOCl / NaHSO41-OctanolOctanal>97% Conversion-HighISGC
Solvent-FreeFe(NO3)3·9H2O / O2Benzyl AlcoholBenzaldehyde>99% Conversion55 min>99%PMC

Note: The data presented is compiled from various sources and reaction conditions may vary. Direct comparison should be made with caution. The Anelli protocol in CH2Cl2/water remains a benchmark for high yield and selectivity. Acetonitrile is a common alternative, particularly in electrochemical oxidations and when avoiding chlorinated solvents is desirable.[2] Greener solvents like butyronitrile have also shown excellent performance.[1] Solvent-free conditions, where applicable, offer significant environmental and practical advantages.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key 4-MeO-TEMPO catalyzed oxidation reactions.

Protocol 1: Anelli-Montanari Oxidation of a Primary Alcohol in Dichloromethane/Water

This protocol is a classic example of a biphasic oxidation using 4-MeO-TEMPO.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • 4-MeO-TEMPO

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO3)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Dichloromethane (CH2Cl2)

  • Water

  • Ice bath

Procedure:

  • Dissolve the primary alcohol (1 equivalent) in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate.

  • Add a catalytic amount of 4-MeO-TEMPO (e.g., 0.01 equivalents) and potassium bromide (e.g., 0.1 equivalents).

  • Cool the vigorously stirred mixture to 0°C in an ice bath.

  • Slowly add the sodium hypochlorite solution (e.g., 1.2 equivalents) while maintaining the temperature at 0°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by distillation or column chromatography if necessary.[1]

Protocol 2: Aerobic Oxidation in Acetonitrile

This protocol utilizes molecular oxygen from the air as the terminal oxidant, offering a greener alternative to hypochlorite.

Materials:

  • Primary alcohol (e.g., 4-nitrobenzyl alcohol)

  • 4-MeO-TEMPO (or TEMPO)

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • N-Methylimidazole (NMI)

  • Acetonitrile (MeCN)

Procedure:

  • In a flask open to the air, dissolve the primary alcohol in acetonitrile.

  • Add catalytic amounts of CuBr, bpy, and 4-MeO-TEMPO.

  • Add N-methylimidazole as a base.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., pentane or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude aldehyde.

  • Purify as needed.[3]

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of 4-MeO-TEMPO-mediated oxidation and a typical experimental workflow.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products TEMPO 4-MeO-TEMPO (Radical) Oxoammonium 4-MeO-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation (Co-oxidant) Hydroxylamine 4-MeO-Hydroxylamine Oxoammonium->Hydroxylamine Alcohol -> Aldehyde/Ketone Alcohol R-CH2OH Oxoammonium->Alcohol Hydroxylamine->TEMPO Re-oxidation (Co-oxidant) Aldehyde R-CHO Aldehyde->Hydroxylamine

Caption: Catalytic cycle of 4-MeO-TEMPO mediated alcohol oxidation.

Experimental_Workflow start Start setup Reaction Setup: - Dissolve alcohol in solvent - Add 4-MeO-TEMPO & co-reagents start->setup reaction Oxidation Reaction: - Add co-oxidant - Stir at controlled temperature setup->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench reaction - Separate layers - Wash organic phase monitoring->workup Complete isolation Product Isolation: - Dry organic layer - Evaporate solvent workup->isolation purification Purification (if needed): - Column chromatography - Distillation isolation->purification end End Product isolation->end Sufficiently pure purification->end

Caption: General experimental workflow for 4-MeO-TEMPO oxidation.

Conclusion

4-MeO-TEMPO is a versatile and efficient catalyst for the oxidation of alcohols. The choice of solvent system is paramount in achieving optimal results. While the traditional biphasic dichloromethane/water system remains highly effective, a range of other solvents, including acetonitrile and greener alternatives, offer considerable advantages depending on the specific substrate and process requirements. By carefully considering the factors outlined in this guide and utilizing the provided experimental protocols, researchers can effectively harness the catalytic power of 4-MeO-TEMPO for a wide array of synthetic applications.

References

Electrochemical comparison of different TEMPO derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An Electrochemical Comparison of TEMPO Derivatives for Advanced Research Applications

This guide provides a detailed electrochemical comparison of various (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the appropriate derivative for their specific application. The following sections present quantitative data, experimental protocols, and visual diagrams to facilitate a clear understanding of the electrochemical behavior of these compounds.

Comparative Electrochemical Data

The electrochemical properties of TEMPO derivatives are significantly influenced by the substituent at the 4-position of the piperidine ring. These modifications alter the electronic environment of the nitroxyl radical, thereby affecting the redox potential, electron transfer kinetics, and stability of the molecule. The data summarized below is compiled from various studies and provides a comparative overview of key electrochemical parameters.

TEMPO DerivativeAbbreviationRedox Potential (E½ vs. Fc/Fc+)Diffusion Coefficient (D) (cm²/s)Electron Transfer Rate Constant (k₀) (cm/s)Key Findings
4-Hydroxy-TEMPO4-OH-TEMPO (TEMPOL)~ -1.43 V (in [C4mpyr][OTf])[1]--Susceptible to proton transfer from the IL cation[1].
4-Oxo-TEMPO4-Oxo-TEMPO---Highly susceptible to self-quenching and degradation with water[1].
4-Cyano-TEMPO4-CN-TEMPO---Recommended as the most stable of the aminoxy anions tested in ionic liquids[1].
4-Amino-TEMPO4-NH₂-TEMPO0.926 V vs. NHE (at low pH)[2]--Protonation of the amino group significantly increases the redox potential[2].
4-Carboxy-TEMPO4-COOH-TEMPO0.776 V--The redox potential is influenced by the electron-withdrawing carboxyl group[3].
4-Acetamido-TEMPO4-AcNH-TEMPO---Exhibits high electrochemical stability[4].

Note: The electrochemical data presented can vary based on the solvent, electrolyte, and reference electrode used in the specific study. Direct comparison should be made with caution.

Experimental Protocols

The characterization of TEMPO derivatives is predominantly carried out using electrochemical techniques. The following is a generalized protocol for cyclic voltammetry, a common method for these analyses.

Cyclic Voltammetry (CV) Protocol for TEMPO Derivatives

Objective: To determine the redox potential and assess the electrochemical reversibility of TEMPO derivatives.

Materials:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: A solution of the TEMPO derivative (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile, aqueous buffer, or ionic liquid) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate or KCl).

  • Potentiostat

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.

  • Potential Cycling: Apply a potential sweep to the working electrode, starting from an initial potential where no faradaic reaction occurs, sweeping to a potential sufficiently positive to oxidize the TEMPO derivative, and then reversing the scan to a potential sufficiently negative to reduce the oxoammonium cation back to the nitroxyl radical.

  • Data Acquisition: Record the current response as a function of the applied potential to obtain a cyclic voltammogram.

  • Data Analysis: From the voltammogram, determine the half-wave potential (E½) as the average of the anodic and cathodic peak potentials. The peak separation (ΔEp) provides information about the electron transfer kinetics. A reversible one-electron process at room temperature should have a ΔEp of approximately 59 mV.

Visualizing Electrochemical Processes

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

TEMPO_Redox_Cycle TEMPO TEMPO Radical (R-NO•) Oxoammonium Oxoammonium Cation (R-NO+) TEMPO->Oxoammonium -e⁻ (Oxidation) Hydroxylamine Hydroxylamine (R-NOH) TEMPO->Hydroxylamine +e⁻, +H⁺ (Reduction) Oxoammonium->TEMPO +e⁻ (Reduction) Hydroxylamine->TEMPO -e⁻, -H⁺ (Oxidation)

Caption: Redox cycle of a TEMPO derivative.

Experimental_Workflow cluster_prep Sample Preparation cluster_electrochem Electrochemical Analysis cluster_analysis Data Analysis Derivative TEMPO Derivative Solution Electrolyte Solution Derivative->Solution Solvent Solvent + Supporting Electrolyte Solvent->Solution CV Cyclic Voltammetry Solution->CV DPV Differential Pulse Voltammetry Solution->DPV CA Chronoamperometry Solution->CA Redox_Potential Redox Potential CV->Redox_Potential Kinetics Electron Transfer Kinetics CV->Kinetics DPV->Redox_Potential Stability Stability Assessment CA->Stability

Caption: General experimental workflow.

References

A Comparative Analysis of Nitroxide-Based Radicals for Dynamic Nuclear Polarization

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of various nitroxide-based radicals, providing researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal polarizing agent for their Dynamic Nuclear Polarization (DNP) experiments.

The relentless pursuit of enhanced sensitivity in solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has cemented the role of Dynamic Nuclear Polarization (DNP) as an indispensable technique. At the heart of DNP are stable radical polarizing agents, with nitroxide-based radicals being the most extensively studied and utilized class. This guide provides a comparative study of various nitroxide-based radicals, focusing on their performance metrics, experimental protocols, and the underlying principles governing their efficacy.

Performance Benchmarking of Nitroxide Radicals

The effectiveness of a DNP polarizing agent is primarily evaluated by the signal enhancement factor (ε) and the polarization build-up time (TB or TDNP). While a high enhancement factor is desirable for maximizing signal intensity, a short build-up time is crucial for improving experimental throughput. The choice of radical is often a trade-off between these two parameters and is highly dependent on the specific experimental conditions such as magnetic field strength, magic angle spinning (MAS) frequency, and temperature.

Nitroxide radicals are broadly categorized into monoradicals, biradicals, triradicals, and tetraradicals. While early DNP studies utilized monoradicals, the development of linked multi-radical species, particularly biradicals, has led to significant improvements in DNP efficiency, primarily through the cross-effect mechanism.[1][2] Triradicals have also emerged as highly effective polarizing agents, often providing faster build-up times compared to biradicals at similar electron spin concentrations.[1][3]

Below is a compilation of performance data for a selection of nitroxide-based radicals from various studies.

Table 1: DNP Performance of Triradical Polarizing Agents
RadicalConcentration (mM)Magnetic Field (T)Temperature (K)MAS Frequency (kHz)DNP Enhancement (ε)Build-up Time (TDNP) (s)Reference
Sulfoacetyl-DOTOPA109.41257.00111 ± 22.7[3]
PEG12-DOTOPA109.41257.00113 ± 22.4[3]
PEG12-DOTOPA109.41907.0074 ± 21.9 ± 0.1[3]
DOTOPA-TEMPO related triradicals30 (total nitroxide)9.425-306.2-6.892–1282.6–3.8[1]
Table 2: DNP Performance of Biradical and Tetraradical Polarizing Agents
RadicalTypeConcentration (mM)Magnetic Field (T)Temperature (K)MAS Frequency (kHz)DNP Enhancement (ε)Build-up Time (τDNP) (s)Reference
TOTAPOL-NHBiradical30 (total nitroxide)9.423-296.2-6.8Lower than triradicalsSignificantly larger than triradicals[1]
3Propanol-4TEMPOTetraradical30 (total nitroxide)9.423-296.2-6.8Lower than triradicalsSignificantly larger than triradicals[1]
POPAPOLBiradical15-----[2][4][5]
AMUPolBiradical10-----[2]
AsymPolPOKBiradical10-----[2]
BDPA-nitroxide hybridBiradical-18.8-40up to 185-[6]
BDPA-nitroxide hybridBiradical-21.1--over 60-[6]
Water-soluble biradicals (quaternary ammonium salts)Biradical15-115--0.78 - 1.10[7]

Note: Direct comparison between all radicals is challenging due to variations in experimental conditions across different studies. However, the tables provide a valuable overview of the performance of different classes of nitroxide radicals.

Key Considerations for Radical Selection

Several factors beyond enhancement and build-up time influence the choice of a nitroxide radical for a specific DNP application:

  • Solubility: The radical must be soluble in the DNP matrix to ensure homogeneous distribution. Many modern radicals are functionalized to improve their solubility in aqueous or organic environments.[3][7]

  • Stability: In biological applications, particularly in-cell DNP, the stability of the nitroxide radical in the reducing cellular environment is a critical concern.[2][4][5] Pyrrolidine-based nitroxides have shown increased lifetimes under such conditions compared to their piperidine-based counterparts.[4][5]

  • Electron Spin Relaxation Times: Longer electron spin relaxation times generally lead to better DNP performance.[8] Deuteration of the radical can increase these relaxation times, often resulting in higher enhancements, albeit with longer build-up times.[8]

  • Molecular Structure: The distance and relative orientation of the nitroxide moieties in biradicals and other oligoradicals significantly impact the efficiency of the cross-effect DNP mechanism.[9]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible DNP experiments. Below are generalized protocols based on the reviewed literature.

Sample Preparation for DNP-ssNMR
  • Analyte Solution: Prepare a solution of the analyte of interest (e.g., protein, peptide) at the desired concentration in a suitable buffer. For biomolecular studies, uniformly 13C,15N-labeled samples are typically used.[3]

  • Glassing Matrix: Add a glassing agent, such as glycerol-d8 or DMSO-d6, to the analyte solution to ensure the formation of a glassy, amorphous solid upon freezing. A common solvent mixture is a 60:30:10 (v/v/v) ratio of deuterated glycerol:D2O:H2O.[7]

  • Doping with Polarizing Agent: Introduce the nitroxide-based radical to the final sample solution at a concentration typically ranging from 10 to 40 mM of total nitroxide concentration.[1][3]

  • Rotor Packing: Carefully pack the final solution into an appropriate MAS rotor (e.g., 1.3 mm, 3.2 mm).

  • Freezing: Rapidly freeze the sample by inserting it into the pre-cooled NMR probe.

DNP-Enhanced ssNMR Spectroscopy
  • Cooling: Cool the sample to cryogenic temperatures, typically between 25 K and 100 K.[1][3]

  • Magic Angle Spinning: Spin the sample at the desired MAS frequency, which can range from a few kHz to over 100 kHz.

  • Microwave Irradiation: Irradiate the sample with microwaves at a frequency close to the electron paramagnetic resonance (EPR) frequency of the nitroxide radical to induce DNP. The microwave power is a critical parameter that needs to be optimized.[3]

  • NMR Data Acquisition: Acquire ssNMR data using appropriate pulse sequences (e.g., cross-polarization).

  • Enhancement Calculation: Record a reference spectrum without microwave irradiation to calculate the DNP enhancement factor (ε) by comparing the signal intensities with and without microwaves.

  • Build-up Time Measurement: Measure the DNP build-up time (TB) by acquiring a series of spectra with varying polarization recovery delays. The resulting build-up curve is typically fitted to a mono-exponential function.[10]

Visualizing DNP Concepts and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the relationships and processes involved in DNP.

DNP_Workflow cluster_prep Sample Preparation cluster_nmr DNP-ssNMR Experiment cluster_output Performance Metrics Analyte Analyte Solution Mix Mixing Analyte->Mix Matrix Glassing Matrix Matrix->Mix Radical Nitroxide Radical Radical->Mix Rotor Rotor Packing Mix->Rotor Cooling Cryogenic Cooling Rotor->Cooling MAS Magic Angle Spinning Cooling->MAS MW Microwave Irradiation MAS->MW Acquisition NMR Data Acquisition MW->Acquisition Analysis Data Analysis Acquisition->Analysis Enhancement Enhancement (ε) Analysis->Enhancement BuildUp Build-up Time (TB) Analysis->BuildUp

Caption: A generalized workflow for a Dynamic Nuclear Polarization solid-state NMR experiment.

CrossEffect cluster_electrons Coupled Electron Spins cluster_nucleus Nuclear Spin cluster_mw Microwave Irradiation e1 e- (α) n1 n (α) e1->n1 Polarization Transfer e2 e- (β) e2->n1 mw μw mw->e1 mw->e2

Caption: A simplified representation of the Cross-Effect DNP mechanism.

References

A Researcher's Guide to Validating the Purity of Synthesized 4-Methoxy-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 4-Methoxy-TEMPO (4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide radical with applications in organic synthesis and polymer chemistry.

This document outlines detailed experimental protocols for a multi-pronged approach to purity assessment, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Electron Paramagnetic Resonance (EPR) Spectroscopy. By comparing the results from these orthogonal methods with commercially available standards, researchers can confidently ascertain the purity of their synthesized this compound.

Comparison of Analytical Techniques for Purity Validation

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound. Each method provides unique insights into the presence of potential impurities, such as the precursor 4-hydroxy-TEMPO or the oxidation byproduct 4-oxo-TEMPO.

Analytical TechniquePurposeExpected Outcome for Pure this compoundPotential Impurities Detected
HPLC Quantitative purity determination and separation of non-volatile impurities.A single major peak with a purity of ≥97%.Unreacted 4-hydroxy-TEMPO, 4-oxo-TEMPO, and other synthesis byproducts.
GC-MS Separation and identification of volatile impurities.A single major peak corresponding to the molecular ion of this compound.Residual solvents, volatile byproducts.
NMR Spectroscopy Structural confirmation and detection of proton- and carbon-containing impurities.Characteristic signals for the methoxy and piperidine ring protons and carbons after reduction of the radical.Unreacted starting materials, structural isomers.
FTIR Spectroscopy Identification of functional groups.Characteristic absorption bands for C-O, C-H, and N-O functional groups.Absence of O-H bands from 4-hydroxy-TEMPO.
EPR Spectroscopy Direct detection and quantification of the nitroxide radical.A characteristic three-line spectrum; concentration corresponds to purity.Other radical species.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific instrumentation available.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantitative assessment of this compound purity.

Sample Preparation: Accurately weigh approximately 5 mg of synthesized this compound and dissolve in 5 mL of the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities and confirming the molecular weight of the synthesized compound.

Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS instrument with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Scan range of m/z 40-400.

Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The molecular ion peak [M]+ should be observed at m/z 186.27.[1] Purity is estimated by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the nitroxide radical, this compound itself will not produce a well-resolved NMR spectrum. Therefore, it must first be reduced to its corresponding hydroxylamine.

Sample Preparation (Reduction): Dissolve approximately 10 mg of the synthesized this compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a few drops of a reducing agent, such as phenylhydrazine, until the orange color of the radical disappears.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Experiments: ¹H NMR and ¹³C NMR.

Expected Spectroscopic Data (for the reduced form):

  • ¹H NMR (CDCl₃): Signals corresponding to the four methyl groups, the two pairs of methylene protons on the piperidine ring, the methine proton at the 4-position, and the methoxy group protons.

  • ¹³C NMR (CDCl₃): Resonances for the quaternary carbons, methylene carbons, the methine carbon, and the methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid method to confirm the presence of key functional groups and the absence of certain impurities.

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

Expected Spectroscopic Data:

  • C-H stretching: ~2850-3000 cm⁻¹

  • C-O stretching (ether): ~1070-1150 cm⁻¹

  • Absence of broad O-H stretching: ~3200-3600 cm⁻¹ (indicates absence of 4-hydroxy-TEMPO impurity).

A reference FTIR spectrum for this compound can be found on spectral databases such as SpectraBase.[2]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is the most direct method for the detection and quantification of the stable nitroxide radical.

Sample Preparation: Prepare a standard solution of a known concentration of a stable radical standard (e.g., a certified TEMPO standard) in a suitable solvent (e.g., toluene). Prepare a solution of the synthesized this compound in the same solvent with a concentration in a similar range.

Instrumentation and Conditions:

  • EPR Spectrometer: X-band spectrometer.

  • Parameters: Modulating frequency of 100 kHz, microwave power of ~1-5 mW, and a sweep width appropriate for nitroxide radicals.

Data Analysis: The concentration of the this compound radical is proportional to the double integral of the first-derivative EPR spectrum.[3] By comparing the double integral of the synthesized sample's spectrum to that of the known standard, the concentration and thus the purity of the radical in the synthesized material can be determined.[3] The spectrum should exhibit a characteristic three-line pattern due to the hyperfine coupling with the ¹⁴N nucleus.

Visualization of Validation Workflow

The following diagrams illustrate the logical workflow for the synthesis and purity validation of this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation cluster_comparison Comparison Start Start Reactants 4-Hydroxy-TEMPO + Methylating Agent Start->Reactants Reaction Methylation Reaction Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification_Step Column Chromatography or Recrystallization Crude_Product->Purification_Step Purified_Product Purified this compound Purification_Step->Purified_Product Purity_Analysis Purity Analysis Purified_Product->Purity_Analysis HPLC HPLC Purity_Analysis->HPLC GC_MS GC-MS Purity_Analysis->GC_MS NMR NMR (after reduction) Purity_Analysis->NMR FTIR FTIR Purity_Analysis->FTIR EPR EPR Purity_Analysis->EPR Comparison Compare with Commercial Standard HPLC->Comparison GC_MS->Comparison NMR->Comparison FTIR->Comparison EPR->Comparison Final_Purity Validated Purity Comparison->Final_Purity

Caption: Workflow for the synthesis and purity validation of this compound.

Signaling Pathway Analogy for Purity Validation Logic

The process of validating the purity of a synthesized compound can be conceptually compared to a signaling pathway where each analytical technique acts as a checkpoint, confirming the identity and purity of the target molecule.

Synthesized_Product Synthesized This compound Chromatographic_Analysis Chromatographic Analysis Synthesized_Product->Chromatographic_Analysis HPLC, GC-MS Spectroscopic_Analysis Spectroscopic Analysis Chromatographic_Analysis->Spectroscopic_Analysis Single Major Peak Impurity_Detected Impurity Detected Chromatographic_Analysis->Impurity_Detected Multiple Peaks Radical_Characterization Radical Characterization Spectroscopic_Analysis->Radical_Characterization Correct MW & Functional Groups (MS, NMR, FTIR) Spectroscopic_Analysis->Impurity_Detected Unexpected Signals Purity_Confirmed High Purity Confirmed Radical_Characterization->Purity_Confirmed Correct Radical Signature & Quantity (EPR) Radical_Characterization->Impurity_Detected Anomalous EPR Signal

References

Illuminating the Molecular Architecture: A Comparative Guide to Spectroscopic Confirmation of 4-Methoxy-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of key reagents is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of 4-Methoxy-TEMPO (4-methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy), a widely utilized stable nitroxide radical. By presenting experimental data and detailed protocols, this document serves as a practical resource for verifying the structure of this compound and distinguishing it from related TEMPO derivatives.

Introduction to Spectroscopic Characterization of Nitroxide Radicals

This compound, a derivative of TEMPO, is a stable free radical, a property that influences the choice and application of spectroscopic methods for its structural elucidation. The unpaired electron in the nitroxide moiety significantly affects Nuclear Magnetic Resonance (NMR) spectra, often leading to severe peak broadening that renders the technique challenging without specific sample preparation. In contrast, Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide valuable information about the functional groups and molecular weight of the compound.

Comparative Spectroscopic Data

To facilitate the confirmation of this compound's structure, the following tables summarize key spectroscopic data for the target compound and its common analogues: the parent TEMPO and 4-Hydroxy-TEMPO.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of TEMPO Derivatives (after reduction with Phenylhydrazine)

Note: Due to the paramagnetic nature of nitroxide radicals, NMR spectra are typically acquired after in-situ reduction to the corresponding diamagnetic hydroxylamine using a reducing agent like phenylhydrazine. The data presented below is for these reduced species.

Compound¹H NMR (δ, ppm) in CDCl₃ with Phenylhydrazine¹³C NMR (δ, ppm) in CDCl₃ with Phenylhydrazine
Reduced this compound (Anticipated) Signals corresponding to methyl protons (approx. 1.1-1.4 ppm), methylene protons (approx. 1.5-2.0 ppm), the methoxy protons (approx. 3.3 ppm), and the CH-O proton (approx. 3.5-4.0 ppm).Signals for methyl carbons (approx. 20-33 ppm), methylene carbons (approx. 45-50 ppm), the methoxy carbon (approx. 56 ppm), the C-O carbon (approx. 70-75 ppm), and the quaternary carbons adjacent to nitrogen (approx. 60 ppm).
Reduced 4-Hydroxy-TEMPO Analogue 1.23 (m, 12H), 1.42 (m, 2H), 1.96 (m, 2H), 3.02 (s, 1H, OH), 4.06 (s, 1H, CH-OH)[1]20.39, 45.62, 60.11 (C-N), 68.48 (C-OH)[1]
Reduced TEMPO Analogue Signals for methyl and methylene protons are expected in similar regions to the substituted derivatives.Signals for methyl and methylene carbons are expected in similar regions to the substituted derivatives.

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound C-H stretching (alkane): ~2850-2970, C-O stretching (ether): ~1070-1150, N-O stretching is typically weak and may be difficult to observe.
4-Hydroxy-TEMPO O-H stretching (alcohol): ~3400 (broad), C-H stretching (alkane): ~2850-2970, C-O stretching (alcohol): ~1050.
TEMPO C-H stretching (alkane): ~2850-2970.

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 186.15 [M]⁺171 [M-CH₃]⁺, 156 [M-NO]⁺, 126 [M-NO-CH₂O]⁺
4-Hydroxy-TEMPO 172.13 [M]⁺157 [M-CH₃]⁺, 156 [M-O]⁺, 142 [M-NO]⁺
TEMPO 156.14 [M]⁺141 [M-CH₃]⁺, 126 [M-NO]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound by in-situ reduction of the nitroxide radical.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Reduction: Add a small amount (a few crystals) of phenylhydrazine to the NMR tube. The characteristic orange-red color of the nitroxide radical should dissipate, indicating its reduction to the corresponding hydroxylamine.[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Process the spectra to identify chemical shifts, multiplicities, and integration values. Compare the obtained spectra with the anticipated shifts and the data from related compounds.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Procedure:

  • Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is recommended for ease of use and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for C-H (alkane) and C-O (ether) stretching vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.

  • Data Acquisition: Obtain the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak (m/z = 186.27 for C₁₀H₂₀NO₂). Analyze the fragmentation pattern to identify characteristic losses, such as the loss of a methyl group (-15 amu) or the nitroxide group (-30 amu).

Workflow for Spectroscopic Confirmation

The logical flow for confirming the structure of this compound using the described spectroscopic techniques is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound Sample NMR NMR Spectroscopy (with Phenylhydrazine reduction) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data ¹H and ¹³C Spectra: - Chemical Shifts - Multiplicities - Integration NMR->NMR_Data IR_Data IR Spectrum: - C-H stretch - C-O stretch IR->IR_Data MS_Data Mass Spectrum: - Molecular Ion (m/z) - Fragmentation Pattern MS->MS_Data Confirmation Structure Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound structure.

Conclusion

The structural confirmation of this compound requires a multi-technique spectroscopic approach. While the paramagnetic nature of the molecule complicates standard NMR analysis, a straightforward reduction protocol with phenylhydrazine allows for the acquisition of high-quality ¹H and ¹³C NMR data. This, in conjunction with the functional group information from IR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, provides a robust and reliable method for verifying the molecular structure. By comparing the obtained data with that of known TEMPO derivatives, researchers can confidently confirm the identity and purity of their this compound samples, ensuring the integrity of their subsequent research and development activities.

References

4-Methoxy-TEMPO in Catalytic Oxidation: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selective oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. Among the arsenal of available catalysts, nitroxyl radicals, particularly 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives, have garnered significant attention for their efficiency and selectivity. This guide provides an objective comparison of 4-Methoxy-TEMPO (4-MeO-TEMPO) against other prominent oxidation catalysts, supported by experimental data to inform catalyst selection in research and development.

Overview of Compared Catalysts

This guide benchmarks 4-MeO-TEMPO against two main classes of nitroxyl radical catalysts: other TEMPO derivatives and the more recent class of bicyclic nitroxyl radicals.

  • This compound (4-MeO-TEMPO): A derivative of TEMPO, it is a stable aminoxyl free radical widely used in the Anelli-Montanari oxidation protocol for primary and secondary alcohols.[1]

  • TEMPO: The parent compound, it is a well-established and commercially available catalyst for alcohol oxidation.[2]

  • 4-Acetamido-TEMPO (ACT): Another TEMPO derivative, noted for its high redox potential.

  • 2-Azaadamantane N-Oxyl (AZADO): A bicyclic nitroxyl radical known for its reduced steric hindrance and enhanced reactivity, especially for challenging substrates.[3][4]

  • 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another bicyclic nitroxyl radical that has emerged as a highly effective alternative to TEMPO-based catalysts.[5]

Performance Comparison: Quantitative Data

The following tables summarize the performance of 4-MeO-TEMPO and its alternatives in the oxidation of various alcohol substrates. The data is compiled from studies conducting direct comparisons under similar reaction conditions.

Electrocatalytic Oxidation of Alcohols

This table compares the turnover frequencies (TOF) of various nitroxyl radicals in the electrocatalytic oxidation of a range of alcohols. A higher TOF indicates a more active catalyst.[5]

SubstrateCatalystTurnover Frequency (TOF, s⁻¹)
Benzyl Alcohol (Primary, Benzylic) 4-MeO-TEMPO1.8
TEMPO1.3
4-Acetamido-TEMPO (ACT)3.8
AZADO1.5
ABNO1.6
1-Phenylethanol (Secondary, Benzylic) 4-MeO-TEMPO0.8
TEMPO0.4
4-Acetamido-TEMPO (ACT)2.2
AZADO0.9
ABNO1.0
1-Butanol (Primary, Aliphatic) 4-MeO-TEMPO1.1
TEMPO1.0
4-Acetamido-TEMPO (ACT)2.5
AZADO0.8
ABNO1.2
2-Butanol (Secondary, Aliphatic) 4-MeO-TEMPO0.3
TEMPO0.1
4-Acetamido-TEMPO (ACT)0.5
AZADO0.5
ABNO0.5
2,2-Dimethyl-1-propanol (Primary, Sterically Hindered) 4-MeO-TEMPO0.04
TEMPO0.02
4-Acetamido-TEMPO (ACT)0.12
AZADO0.05
ABNO0.06

Data sourced from Rafiee, M.; et al. J. Am. Chem. Soc. 2015, 137, 43, 14011–14021.[5]

Oxidation of Alcohols with Sodium Hypochlorite (Bleach)

Chemoselectivity

A key performance indicator for oxidation catalysts is their ability to selectively oxidize one functional group in the presence of others. In the context of polyols, the selective oxidation of a primary alcohol over a secondary alcohol is often a desired transformation.

Cu/TEMPO catalyst systems have demonstrated excellent chemo- and regioselectivity for the oxidation of less hindered unsymmetrical diols, preferentially oxidizing the primary alcohol.[2] For more sterically hindered diols, a Cu/ABNO system shows better reactivity.[2] The steric hindrance around the oxoammonium functionality in TEMPO-like radicals leads to a much easier attack by the less hindered primary alcohols.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the oxidation of benzyl alcohol using 4-MeO-TEMPO, TEMPO, and AZADO with sodium hypochlorite as the terminal oxidant.

General Experimental Workflow for Nitroxyl Radical-Catalyzed Alcohol Oxidation

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Dissolve Alcohol in Organic Solvent B Add Nitroxyl Radical Catalyst A->B C Cool to 0 °C B->C E Slowly Add Aqueous Oxidant to Reaction Mixture D Prepare Aqueous Oxidant Solution (e.g., NaOCl, NaBr, NaHCO3) D->E F Stir Vigorously at 0 °C E->F G Quench Reaction F->G H Separate Organic Layer G->H I Extract Aqueous Layer H->I J Dry and Concentrate Organic Phase I->J K Purify Product (e.g., Chromatography) J->K

Caption: General experimental workflow for a nitroxyl radical-catalyzed alcohol oxidation.

Protocol 1: Oxidation of Benzyl Alcohol using 4-MeO-TEMPO (Anelli-Montanari Protocol)
  • Materials:

    • Benzyl alcohol

    • This compound (4-MeO-TEMPO)

    • Dichloromethane (CH₂Cl₂)

    • Potassium bromide (KBr)

    • Aqueous sodium hypochlorite (NaOCl, commercial bleach)

    • Aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol (1.0 eq) in dichloromethane.

    • Add 4-MeO-TEMPO (0.01 eq) and potassium bromide (0.1 eq) to the solution.

    • In a separate flask, prepare a solution of aqueous sodium hypochlorite (1.2 eq) and aqueous sodium bicarbonate.

    • Cool the reaction flask to 0 °C in an ice bath.

    • Slowly add the aqueous sodium hypochlorite/bicarbonate solution to the vigorously stirred reaction mixture, maintaining the temperature at 0 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation of Benzyl Alcohol using AZADO
  • Materials:

    • Benzyl alcohol

    • 2-Azaadamantane N-Oxyl (AZADO)

    • Dichloromethane (CH₂Cl₂)

    • Aqueous sodium hypochlorite (NaOCl, commercial bleach)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of benzyl alcohol (1.0 eq) in dichloromethane, add AZADO (0.001 eq).

    • Add saturated aqueous sodium bicarbonate.

    • Cool the mixture to 0 °C in an ice bath.

    • Add aqueous sodium hypochlorite (1.1 eq) dropwise to the vigorously stirred biphasic mixture.

    • Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous phase with dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the resulting benzaldehyde by column chromatography.

Catalytic Cycle of TEMPO-Mediated Oxidation

The catalytic cycle for TEMPO-mediated alcohol oxidation with sodium hypochlorite involves the in-situ generation of the active oxidant, the N-oxoammonium ion.

G TEMPO TEMPO (Nitroxyl Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol Oxidation Aldehyde R-CHO (Aldehyde) Oxoammonium->Aldehyde Hydroxylamine->TEMPO Re-oxidation NaCl NaCl + H2O Hydroxylamine->NaCl Alcohol R-CH2OH (Alcohol) Alcohol->Oxoammonium NaOCl NaOCl (Terminal Oxidant) NaOCl->TEMPO Regenerates

Caption: Catalytic cycle for TEMPO-mediated alcohol oxidation with NaOCl.

Conclusion

This compound is a highly effective and widely utilized catalyst for the oxidation of alcohols, particularly within the well-established Anelli-Montanari protocol. Its performance is comparable to the parent TEMPO catalyst. For many standard transformations of primary and secondary alcohols, 4-MeO-TEMPO and other TEMPO derivatives offer a reliable and cost-effective solution.

However, for more challenging substrates, such as sterically hindered secondary alcohols, the less sterically encumbered bicyclic nitroxyl radicals, like AZADO, often demonstrate superior reactivity and can provide higher yields in shorter reaction times. The choice of catalyst is also dependent on the oxidation system employed; for instance, 4-acetamido-TEMPO shows exceptional activity in electrocatalytic oxidations.

Ultimately, the optimal catalyst selection will depend on the specific substrate, desired selectivity, and the chosen reaction conditions (e.g., terminal oxidant, solvent system). This guide provides a data-driven starting point for researchers to make informed decisions in their synthetic endeavors.

References

Kinetic Showdown: A Comparative Analysis of TEMPO Derivatives in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of catalytic oxidation reactions is paramount. The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical and its derivatives have emerged as a versatile class of catalysts for these transformations. This guide provides an objective comparison of the reaction rates of various TEMPO derivatives, supported by experimental data, to aid in the selection of the most effective catalyst for specific applications.

This comparative guide delves into the kinetic performance of several prominent TEMPO derivatives, including 4-hydroxy-TEMPO (4-OH-TEMPO), 4-acetamido-TEMPO (ACT), 2-azaadamantane-N-oxyl (AZADO), and 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), alongside the parent TEMPO molecule. The analysis focuses on their efficacy in alcohol oxidation, a cornerstone transformation in organic synthesis, and also touches upon their disproportionation kinetics.

Comparative Kinetic Data of TEMPO Derivatives

The following tables summarize key kinetic parameters for various TEMPO derivatives, offering a quantitative comparison of their reaction rates. It is important to note that direct comparisons can be challenging due to varying reaction conditions across different studies.

Table 1: Electron Transfer Rate Constants of TEMPO Derivatives

TEMPO DerivativeAbbreviationk⁰ (x 10⁻³ cm s⁻¹)
4-hydroxy-TEMPO4HT4.01 - 4.45
4-oxo-TEMPO4OT10.5
4-amino-TEMPO4AT4.01 - 4.45
4-cyano-TEMPO4CyT4.01 - 4.45
4-carboxy-TEMPO4CaT2.25

Note: Data obtained from studies on aqueous redox flow batteries.

Table 2: Comparative Catalytic Activity in Alcohol Oxidation

CatalystSubstrateReaction TypeRelative Activity/Observation
4-acetamido-TEMPO (ACT)Various alcoholsElectrocatalytic Oxidation>2-fold higher catalytic current than TEMPO, AZADO, and ABNO.[1]
AZADO & Nor-AZADOSterically hindered alcoholsChemical Oxidation (Anelli's conditions)>20-fold higher catalytic activity than TEMPO.
TEMPO-Disproportionation (pH 0)Rate constant of 10⁴ M⁻¹ s⁻¹.[2]
4-acetamido-TEMPO (ACT)1-phenylethanolElectrocatalytic OxidationHigher activity and stability than ABNO.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of kinetic studies. Below are representative protocols for determining the kinetic parameters of TEMPO-catalyzed reactions.

Protocol 1: Determination of Turnover Frequency (TOF) by Chronoamperometry

This method is employed to quantify the rate of an electrocatalytic reaction.

1. Materials and Equipment:

  • Potentiostat with a three-electrode setup (working, reference, and counter electrodes)

  • Electrochemical cell

  • TEMPO derivative (e.g., 4-acetamido-TEMPO)

  • Substrate (e.g., benzyl alcohol)

  • Supporting electrolyte (e.g., 0.1 M Bu₄NPF₆ in acetonitrile)

  • Solvent (e.g., acetonitrile)

  • Nitrogen or Argon gas for deaeration

2. Procedure:

  • Prepare a stock solution of the TEMPO derivative and the supporting electrolyte in the chosen solvent.

  • Assemble the electrochemical cell with the three electrodes.

  • Deaerate the solution by bubbling with an inert gas for at least 15 minutes.

  • Record a cyclic voltammogram (CV) of the TEMPO derivative in the absence of the substrate to determine the oxidation potential.

  • Add a known concentration of the substrate to the cell.

  • Apply a potential step to a value significantly positive of the oxidation potential determined in the CV.

  • Record the current decay as a function of time (chronoamperogram).

  • The turnover frequency (TOF) can be calculated from the steady-state current observed in the chronoamperogram using the following equation: TOF = i_cat / (n * F * A * C_cat) where:

    • i_cat is the catalytic current

    • n is the number of electrons in the reaction

    • F is the Faraday constant

    • A is the electrode area

    • C_cat is the catalyst concentration

Protocol 2: Kinetic Analysis of Chemical Oxidation by the Method of Initial Rates

This method is used to determine the reaction order and rate constant for a chemical oxidation reaction.

1. Materials and Equipment:

  • Reaction vessel with temperature control

  • Stirring mechanism

  • Analytical instrument for monitoring reactant/product concentration (e.g., GC, HPLC, or NMR)

  • TEMPO derivative

  • Substrate (e.g., benzyl alcohol)

  • Co-oxidant (e.g., N-chlorosuccinimide)

  • Solvent

2. Procedure:

  • Prepare stock solutions of the TEMPO derivative, substrate, and co-oxidant in the chosen solvent.

  • In a temperature-controlled reaction vessel, combine the TEMPO derivative and the substrate.

  • Initiate the reaction by adding the co-oxidant.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a reducing agent like sodium thiosulfate).

  • Analyze the quenched aliquots using the chosen analytical technique to determine the concentration of the reactant or product.

  • Plot the concentration of the reactant/product versus time. The initial rate is the slope of the initial linear portion of this curve.

  • Repeat the experiment, varying the initial concentration of one reactant while keeping the others constant.

  • By comparing the initial rates at different concentrations, the reaction order with respect to each reactant can be determined. The rate constant can then be calculated from the rate law.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow_Kinetics cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Catalyst, Substrate, Electrolyte/Co-oxidant) B Assemble Reaction Setup (Electrochemical Cell / Reaction Vessel) A->B C Deaerate Solution (for Electrochemical Studies) B->C D Initiate Reaction (Apply Potential / Add Co-oxidant) C->D E Monitor Reaction Progress (Current vs. Time / Concentration vs. Time) D->E F Determine Initial Rates / Catalytic Current E->F G Calculate Kinetic Parameters (Rate Constant, TOF, Reaction Order) F->G

Figure 1. General experimental workflow for kinetic studies of TEMPO derivatives.

Chronoamperometry_Workflow A Prepare Electrolyte Solution with TEMPO Derivative B Record Cyclic Voltammogram (CV) (Determine Oxidation Potential) A->B C Add Substrate to the Cell B->C D Apply Potential Step (to Oxidation Potential) C->D E Record Chronoamperogram (Current vs. Time) D->E F Determine Steady-State Catalytic Current (i_cat) E->F G Calculate Turnover Frequency (TOF) F->G

Figure 2. Workflow for determining Turnover Frequency using Chronoamperometry.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Methoxy-TEMPO: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of 4-Methoxy-TEMPO (4-Methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy), a stable nitroxide radical. Adherence to these procedures is critical for minimizing environmental impact and maintaining operational safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood.

Key Safety Information:

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Do not release into the environment.[1][2]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular Formula C₁₀H₂₀NO₂
Molecular Weight 186.27 g/mol
Melting Point 40.5-44 °C
Appearance Orange to yellow solid
Storage Temperature 2-8°C

Experimental Protocol for Chemical Neutralization

Prior to final disposal, it is best practice to neutralize the reactive nitroxide radical of this compound by reducing it to its corresponding hydroxylamine. This significantly reduces its reactivity and potential environmental impact. A common and effective method for this reduction in a laboratory setting is the use of a mild reducing agent such as ascorbic acid or sodium dithionite.[3][4]

Materials:

  • Waste this compound

  • Ascorbic acid (Vitamin C) or Sodium dithionite (Na₂S₂O₄)

  • A suitable solvent in which the this compound waste is dissolved (e.g., water, ethanol, or a mixture)

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or Erlenmeyer flask)

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the waste solution containing this compound in a suitable reaction vessel with a stir bar. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent.

  • Addition of Reducing Agent: While stirring, slowly add a slight excess of the reducing agent.

    • Using Ascorbic Acid: Add an aqueous solution of ascorbic acid portion-wise.

    • Using Sodium Dithionite: Prepare a fresh aqueous solution of sodium dithionite and add it slowly to the this compound solution.

  • Monitoring the Reaction: The characteristic orange/yellow color of the this compound solution will fade as the nitroxide is reduced to the colorless hydroxylamine. Continue stirring for at least one hour to ensure the reaction is complete.[3]

  • pH Adjustment: Check the pH of the resulting solution. If necessary, neutralize the solution by adding a suitable acid or base (e.g., dilute HCl or NaHCO₃) to bring the pH to a neutral range (pH 6-8).

  • Final Disposal: The neutralized solution can now be disposed of as hazardous waste. Transfer the solution to a properly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1][2]

Final Disposal Logistics

The final disposal of the neutralized this compound waste must be conducted in accordance with all local, state, and federal regulations.

Operational Plan:

  • Containerization: Ensure the neutralized waste is stored in a sealed, clearly labeled container. The label should include the chemical name ("Neutralized this compound solution"), the date, and the primary hazards of the components.

  • Waste Collection: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and method of neutralization.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Chemical Neutralization cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Dissolve this compound Waste B->C D Add Reducing Agent (e.g., Ascorbic Acid) C->D Proceed to Neutralization E Stir and Monitor (Color Disappearance) D->E F Neutralize pH E->F G Transfer to Labeled Waste Container F->G Proceed to Final Disposal H Store for Professional Waste Collection G->H I Maintain Disposal Records H->I

Caption: A flowchart outlining the key stages for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Methoxy-TEMPO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 4-Methoxy-TEMPO, ensuring laboratory safety and operational integrity.

This document provides immediate, essential safety protocols and logistical plans for the use of this compound in a laboratory setting. Adherence to these procedures is critical for minimizing risks and ensuring a safe research environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. All personnel handling this compound must use the following PPE. A safety data sheet for the similar compound 4-Hydroxy-TEMPO recommends specific types of PPE which can be considered relevant.[1]

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN166 (EU) or NIOSH (US) standards.[2]
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical Resistant GlovesNitrile rubber is recommended, with a minimum layer thickness of 0.11 mm and a breakthrough time of at least 480 minutes for full contact.[1] Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures after handling the chemical.[1]
Respiratory Protection Dust Mask/RespiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[2] For higher-level protection or in poorly ventilated areas, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] All respirator use must comply with a documented respiratory protection program, including fit-testing.
Body Protection Laboratory CoatStandard laboratory coat to be worn at all times.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[3][4]
Closed-toe ShoesRequired for all laboratory work.

Operational Plans: Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's stability.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2]

  • Aerosol and Dust Formation: Avoid the formation of dust and aerosols during handling.[1][2]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[2] Do not eat, drink, or smoke in the handling area.[2]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4]

  • Temperature: Store in a cool place.

  • Incompatible Materials: Keep away from strong oxidizing agents.[3]

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Spill Cleanup

For a solid chemical spill of this compound, follow these steps:

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and notify your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as detailed in the table above, including respiratory protection.

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean Up:

    • Carefully sweep the solid material into a designated, labeled waste container.[2] Use non-sparking tools if there is any fire hazard.

    • Avoid generating dust during cleanup.[2]

    • Once the bulk of the material is collected, decontaminate the area with a suitable solvent or detergent and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[5]

  • Report: Report the spill to your laboratory supervisor and EHS department.

First Aid and Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[2]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Temporary Storage Temporary Storage Perform Experiment->Temporary Storage Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Decontaminate Equipment Decontaminate Equipment Temporary Storage->Decontaminate Equipment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Spill Cleanup Protocol Spill Cleanup Protocol Spill->Spill Cleanup Protocol First Aid Procedures First Aid Procedures Exposure->First Aid Procedures

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.